Product packaging for Thiophen-2-ol(Cat. No.:CAS No. 17236-58-7)

Thiophen-2-ol

Cat. No.: B101167
CAS No.: 17236-58-7
M. Wt: 100.14 g/mol
InChI Key: WZMPOCLULGAHJR-UHFFFAOYSA-N
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Description

Thiophen-2-ol (CAS 17236-58-7), also known as 2-hydroxythiophene, is a five-membered heteroaromatic compound of significant interest in synthetic and medicinal chemistry. With the molecular formula C₄H₄OS and a molecular weight of 100.14 g/mol, it serves as a versatile precursor and building block for the development of novel compounds . This compound is recognized as a fundamental structural motif in medicinal chemistry research. Thiophene derivatives demonstrate a wide spectrum of therapeutic properties, making them indispensable anchors for creating combinatorial libraries . They have been reported to exhibit potent antimicrobial , anti-inflammatory , antitumor , and antioxidant activities. Several commercially available drugs, including Tipepidine and Tioconazole, incorporate the thiophene nucleus, underscoring its proven efficacy and relevance in drug discovery . Beyond pharmaceuticals, this compound holds value in material science. Its structure is closely related to polythiophenes, which are polymers that become electrically conductive upon oxidation and are used in applications such as anti-static coatings and electrochromic displays . The compound's reactivity allows for various electrophilic substitution reactions, such as acylation and halogenation, facilitating its use in synthesizing more complex, functionalized molecules for diverse research applications . Handling and Storage: To maintain stability, this product should be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C . Notice: This product is intended for research purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4OS B101167 Thiophen-2-ol CAS No. 17236-58-7

Properties

IUPAC Name

thiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMPOCLULGAHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447920
Record name Thiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17236-58-7
Record name Thiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of Thiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-2-ol (also known as 2-hydroxythiophene) is a heterocyclic organic compound with the molecular formula C₄H₄OS.[1][2] It is a five-membered aromatic ring containing a sulfur atom and a hydroxyl group. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in the synthesis of novel compounds.[1] Thiophene-containing molecules have shown a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, antitumor, and antioxidant activities.[1] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of this compound.

Fundamental Properties

This compound is a versatile chemical intermediate. A summary of its key physical and chemical properties is presented below.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₄H₄OS[2][3]
Molecular Weight 100.14 g/mol [2][3][4]
CAS Number 17236-58-7[2][3][4]
Appearance Not specified, likely a liquid or low-melting solid
Melting Point 9°C[2]
Boiling Point 219.2 °C at 760 mmHg[2]
Density 1.294 g/cm³[2]
Flash Point 86.4 °C[2]
pKa 8.43 ± 0.10 (Predicted)[2]
LogP 1.45370[2]
Refractive Index 1.5644 (estimate)[2]
Tautomerism

A critical characteristic of this compound is its existence in a tautomeric equilibrium with its thione counterparts, namely thiophen-2(5H)-one and thiophen-2(3H)-one. This thiol-thione tautomerism involves the migration of a proton and a shift of a double bond.[1] Experimental and theoretical studies suggest that the thione tautomer is often the more stable form, which significantly influences the molecule's reactivity and spectroscopic properties.[1]

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A well-established procedure involves the preparation of 2-t-butoxythiophene followed by its acid-catalyzed decomposition.

General Synthesis Workflow

SynthesisWorkflow Start 2-Bromothiophene Grignard Formation of 2-Thienylmagnesium bromide Start->Grignard Reaction Reaction with t-Butyl perbenzoate Grignard->Reaction Intermediate 2-t-Butoxythiophene Reaction->Intermediate Decomposition Acid-catalyzed decomposition Intermediate->Decomposition Product This compound Decomposition->Product Purification Purification (Distillation) Product->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-t-Butoxythiophene and this compound

This protocol is adapted from a procedure published in Organic Syntheses.

A. 2-t-Butoxythiophene

  • In a dry 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a Grignard reagent from 9.7 g (0.40 gram-atom) of magnesium turnings and 65.2 g (0.40 mole) of 2-bromothiophene in 150 ml of anhydrous ether.

  • After the Grignard reaction is complete, cool the flask to 0-5°C in an ice bath.

  • Add a solution of 62 g (0.32 mole) of t-butyl perbenzoate in 100 ml of dry ether dropwise to the stirred, cooled Grignard reagent over 45 minutes.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the mixture into ice water and acidify with concentrated hydrochloric acid.

  • Separate the ether layer and extract the aqueous layer twice with ether.

  • Combine the ether extracts and wash with 2N sodium hydroxide solution, then with water until neutral.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Distill off the ether and then distill the residual oil under reduced pressure to obtain 2-t-butoxythiophene.

B. This compound

  • Place the 2-t-butoxythiophene obtained in the previous step into a distillation flask with a short Vigreux column and a capillary inlet for nitrogen.

  • Add 0.1 g of p-toluenesulfonic acid.

  • Heat the flask in an oil bath at 155°C. Decomposition will start immediately.

  • After 5-10 minutes, remove the oil bath and distill 2-hydroxythiophene under reduced pressure while passing a stream of nitrogen through the capillary.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Analysis Workflow

AnalysisWorkflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Experimental Protocols for Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure. Due to tautomerism, the spectra may show signals for both the thiol and thione forms.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify characteristic absorption bands for the O-H, C=C, C-S, and potentially C=O (from the thione tautomer) functional groups.

3.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from impurities.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to further support the structural assignment.

Spectroscopic Data

The following table summarizes typical spectroscopic data for this compound and its major tautomer, 2(5H)-Thiophenone.

TechniqueThis compound (Thiol form)2(5H)-Thiophenone (Thione form)
¹H NMR (ppm) Aromatic protons (~6.5-7.5 ppm), OH proton (variable)Olefinic protons (~6.0-7.5 ppm), CH₂ protons (~3.5-4.5 ppm)
¹³C NMR (ppm) Aromatic carbons (~110-140 ppm)C=O carbon (~200 ppm), olefinic carbons (~120-150 ppm), CH₂ carbon (~30-40 ppm)
IR (cm⁻¹) O-H stretch (~3200-3600), C=C stretch (~1500-1600)C=O stretch (~1650-1700), C=C stretch (~1600-1650)
MS (m/z) Molecular ion at 100Molecular ion at 100

Biological Activity and Relevance in Drug Development

Thiophene derivatives are recognized for their broad spectrum of biological activities. While specific signaling pathways for this compound are not extensively documented, the activities of related thiophene compounds provide valuable insights into its potential mechanisms of action, particularly in cancer therapy where some derivatives have been shown to induce apoptosis.

Apoptosis Induction by a Thiophene Derivative

A study on a thiophenecarboxylate derivative, F8, demonstrated its ability to induce apoptosis in human acute lymphoblastic leukemia cells through the intrinsic pathway.[5][6] This pathway is a key mechanism for programmed cell death and is a major target in cancer drug development.

ApoptosisPathway Thiophene Thiophene Derivative (e.g., F8) ROS ↑ Reactive Oxygen Species (ROS) Generation Thiophene->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by a thiophene derivative.

The induction of apoptosis by this thiophene derivative involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[5] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[5]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, it is recommended to store under an inert atmosphere at -20°C.[1]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry, largely influenced by its thiol-thione tautomerism. Its synthesis is well-established, and its structure can be thoroughly characterized by standard spectroscopic methods. The diverse biological activities exhibited by thiophene derivatives, including the induction of apoptosis, underscore the potential of this compound as a valuable scaffold in drug discovery and development. Further research into the specific biological targets and signaling pathways of this compound and its analogues is warranted to fully exploit its therapeutic potential.

References

Unveiling Thiophen-2-ol: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophen-2-ol, a heterocyclic compound featuring a thiophene ring substituted with a hydroxyl group, holds a significant position in medicinal chemistry and materials science. Its structural similarity to phenol and its inherent reactivity make it a valuable building block for the synthesis of a diverse array of biologically active molecules and functional materials. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, detailed experimental protocols for its preparation, and an overview of its involvement in key signaling pathways, offering a comprehensive resource for professionals in the field.

Discovery and Historical Synthesis

The precise first discovery of this compound is not definitively documented in readily available literature. However, early investigations into the chemistry of thiophene, itself discovered by Viktor Meyer in 1882, paved the way for the synthesis and characterization of its derivatives.

One of the earliest documented syntheses of 2-hydroxythiophene (the keto-enol tautomer of this compound) was reported by Hurd and Kreuz. Their method involved the reaction of 2-thienylmagnesium bromide with oxygen, which unfortunately resulted in a low yield of the desired product.

A significant advancement in the synthesis of this compound came from the work of Lawesson and Frisell. Their two-step procedure, which remains a cornerstone for the preparation of this compound, involves the initial formation of 2-t-butoxythiophene from 2-bromothiophene, followed by an acid-catalyzed dealkylation to yield 2-hydroxythiophene. This method provided a more efficient and reliable route to the compound, facilitating further research into its properties and applications.

Tautomerism: The Dual Nature of this compound

An important characteristic of this compound is its existence in a tautomeric equilibrium with its more stable keto forms, thiophen-2(5H)-one and thiophen-2(3H)-one. This thiol-thione tautomerism influences its reactivity and spectroscopic properties. For the purpose of this guide, "this compound" will be used to refer to this tautomeric mixture, with the understanding that the thione form often predominates.

Key Synthesis Methodologies: A Comparative Overview

Several methods have been developed for the synthesis of this compound and its derivatives. The following table summarizes key methodologies, providing a comparative analysis of their starting materials, reagents, and reported yields.

Synthesis MethodStarting MaterialKey Reagents/ConditionsReported YieldReference
Lawesson and Frisell Synthesis 2-Bromothiophene1. Mg, ether; 2. t-Butyl perbenzoate; 3. p-Toluenesulfonic acid, heatGoodOrganic Syntheses, Coll. Vol. 5, p.647 (1973); Vol. 40, p.55 (1960)
Hurd and Kreuz Synthesis 2-Thienylmagnesium bromideOxygenLowOriginal publication details not fully recovered

Detailed Experimental Protocols

Lawesson and Frisell Synthesis of 2-Hydroxythiophene

This procedure is adapted from the well-established method described in Organic Syntheses.

Step A: Preparation of 2-t-Butoxythiophene

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (10 g, 0.41 g-atom) and cover with 200 mL of anhydrous ether.

  • Add a small portion (10 mL) of a solution of 2-bromothiophene (65.2 g, 0.40 mole) in 60 mL of anhydrous ether to initiate the Grignard reaction, which may require gentle warming.

  • Once the reaction has started, add the remainder of the 2-bromothiophene solution dropwise over 45 minutes, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 3.5 hours, with the last 15 minutes under reflux.

  • Cool the Grignard reagent to 0–5 °C in an ice-water bath.

  • Perester Reaction: Slowly add a solution of t-butyl perbenzoate (62 g, 0.32 mole) in 100 mL of dry ether to the stirred, cooled Grignard reagent over 45 minutes.

  • Stir the reaction mixture overnight at room temperature.

  • Work-up: Pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid. Separate the ether layer, and extract the aqueous layer twice with ether.

  • Combine the ether extracts and wash with three 60-mL portions of 2N sodium hydroxide solution, then with water until neutral.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • The crude 2-t-butoxythiophene is used directly in the next step without further purification.

Step B: Preparation of 2-Hydroxythiophene

  • Place the crude 2-t-butoxythiophene from Step A into a distillation flask equipped with a short Vigreux column and a capillary inlet for nitrogen.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 g).

  • Heat the flask in an oil bath at 155 °C. Decomposition of the t-butoxy group begins almost immediately.

  • After 5–10 minutes, remove the oil bath and connect the distillation apparatus to a water pump.

  • Distill the 2-hydroxythiophene under reduced pressure, maintaining a slow stream of nitrogen through the capillary.

  • Collect the fraction boiling at 91–93 °C/13 mm Hg. The yield is typically in the range of 20–23 g.

Biological Significance and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. While specific signaling pathways directly modulated by this compound are not extensively characterized, the thiophene scaffold is a key component of many pharmacologically active molecules that interact with major signaling cascades. The following diagrams illustrate the general mechanisms by which thiophene-containing compounds can influence these pathways.

Inhibition of the PI3K/Akt Signaling Pathway

Many cancer types exhibit aberrant activation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway, which promotes cell proliferation and survival. Certain tetra-substituted thiophenes have been developed as highly selective PI3K inhibitors.[1] These compounds can block the phosphorylation of Akt, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Thiophene_Inhibitor Thiophene-based PI3K Inhibitor Thiophene_Inhibitor->PI3K

Caption: Thiophene-based inhibitors can block the PI3K/Akt pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation. Dysregulation of this pathway is also common in cancer. Some fused thiophene derivatives have been identified as inhibitors of c-Jun N-terminal kinases (JNKs), which are members of the MAPK family. By inhibiting JNK, these compounds can promote apoptosis in cancer cells.

MAPK_Pathway Stress Stress Stimuli JNK_pathway JNK Pathway Stress->JNK_pathway JNK JNK JNK_pathway->JNK cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Thiophene_Inhibitor Thiophene-based JNK Inhibitor Thiophene_Inhibitor->JNK

Caption: Thiophene derivatives can inhibit JNK in the MAPK pathway.

Interference with the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Certain thiophene-containing compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Thiophene_Compound Thiophene-based Compound Thiophene_Compound->IKK

Caption: Thiophene compounds can inhibit the NF-κB signaling pathway.

Induction of the Intrinsic Apoptotic Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. Several thiophene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[2] This process is often initiated by cellular stress, leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway Thiophene_Derivative Thiophene Derivative Cellular_Stress Cellular Stress (e.g., ROS generation) Thiophene_Derivative->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Thiophene derivatives can trigger the intrinsic apoptotic pathway.

Conclusion

This compound and its derivatives represent a versatile class of compounds with a rich history of synthetic development and a promising future in drug discovery and materials science. The foundational synthesis methods, particularly the Lawesson and Frisell procedure, have provided researchers with reliable access to this important building block. The ability of the thiophene scaffold to interact with key biological targets, as illustrated by its influence on major signaling pathways, underscores its potential for the development of novel therapeutics. This guide serves as a comprehensive resource to aid researchers in their exploration of the chemistry and biology of this compound, with the goal of advancing scientific discovery and innovation.

References

An In-depth Technical Guide to the Spectroscopic Data of Thiophen-2-ol and its Tautomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophen-2-ol, a molecule of significant interest in medicinal chemistry and materials science. Due to its existence in a tautomeric equilibrium, this guide will focus on the experimentally observed data for its more stable tautomer, Thiophen-2(5H)-one, and present theoretical data for the less stable this compound form. This document is intended to serve as a core reference for researchers and professionals in drug development and related scientific fields.

Tautomeric Equilibrium

This compound exists in a dynamic equilibrium with its tautomeric form, Thiophen-2(5H)-one. Theoretical and experimental studies have shown that the thione tautomer is the more stable and, therefore, the predominant species in solution and the solid state.[1] This equilibrium is a critical factor in interpreting the spectroscopic data, as the observed spectra are typically a reflection of the major tautomer present.

Tautomerism Tautomeric Equilibrium of this compound cluster_enol This compound (Enol Form) cluster_keto Thiophen-2(5H)-one (Thione Form) This compound Thiophen-2(5H)-one This compound->Thiophen-2(5H)-one

Tautomeric equilibrium between this compound and Thiophen-2(5H)-one.

Spectroscopic Data Presentation

The following tables summarize the available spectroscopic data for the predominant tautomer, Thiophen-2(5H)-one. Due to the transient nature of the this compound form, experimental data is scarce, and thus theoretical/predicted values are provided for comparison where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Thiophen-2(5H)-one

Chemical Shift (δ) ppmMultiplicityAssignment
~6.2MultipletH4
~7.4MultipletH3
~3.9SingletH5 (CH₂)

Note: The chemical shifts are approximate values extracted from spectral data and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Thiophen-2(5H)-one [2]

Chemical Shift (δ) ppmAssignment
~205C2 (C=O)
~125C4
~150C3
~40C5

Note: The chemical shifts are approximate values extracted from spectral data and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Thiophen-2(5H)-one [3]

Wavenumber (cm⁻¹)Assignment
~1715C=O Stretch
~3100=C-H Stretch
~1600C=C Stretch
~1400-1500Ring Vibrations
~700-900C-S Stretch / C-H Bending
UV-Vis Spectroscopy

Table 4: UV-Vis Spectroscopic Data for Thiophen-2(5H)-one [4]

λmax (nm)SolventElectronic Transition
~220-230Variesπ → π
~260-270Variesn → π

Note: The position of the absorption maxima can be influenced by the solvent.[3][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A workflow for preparing a sample for NMR analysis and acquiring the spectrum is outlined below.

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing A Dissolve 5-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). B Filter the solution through a pipette with a glass wool plug into a clean NMR tube. A->B C Cap the NMR tube and ensure the sample is homogeneous. B->C D Insert the NMR tube into the spectrometer. C->D E Lock, tune, and shim the spectrometer. D->E F Acquire the Free Induction Decay (FID) data. E->F G Apply Fourier Transform to the FID. F->G H Phase and baseline correct the spectrum. G->H I Integrate peaks and assign chemical shifts. H->I

A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for IR analysis.

IR_Workflow IR Spectroscopy (KBr Pellet) Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Analysis A Grind 1-2 mg of the sample with ~200 mg of dry KBr powder. B Place the mixture in a pellet die. A->B C Press the mixture under high pressure to form a transparent pellet. B->C D Place the pellet in the spectrometer's sample holder. C->D E Record the background spectrum (air). D->E F Record the sample spectrum. E->F G The instrument software subtracts the background from the sample spectrum. F->G H Analyze the resulting transmittance or absorbance spectrum. G->H

Workflow for IR spectroscopy using the KBr pellet method.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The choice of solvent can be critical, especially when studying tautomeric equilibria.[3][5]

UVVis_Workflow UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane). B Fill a cuvette with the pure solvent to be used as a blank. A->B C Record the baseline spectrum with the blank. B->C D Replace the blank with a cuvette containing the sample solution. C->D E Record the absorption spectrum of the sample. D->E F Identify the wavelength(s) of maximum absorbance (λmax). E->F

A generalized workflow for UV-Vis spectroscopy.

References

Quantum Chemical Calculations on the Tautomeric Stability of Thiophen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It exists in a tautomeric equilibrium with its corresponding thione isomers: thiophen-2(3H)-one and thiophen-2(5H)-one. The position of this equilibrium is crucial as it dictates the molecule's electronic properties, reactivity, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate the relative stabilities of these tautomers and to understand the factors governing their interconversion. This technical guide provides an in-depth overview of the computational methodologies employed and presents a summary of the expected quantitative data derived from such studies.

Theoretical and experimental studies have generally established that the thione tautomers of this compound are often the more stable forms.[1] This preference is a critical aspect of the molecule's chemistry, influencing its spectroscopic properties and reactivity.[1] The tautomeric equilibrium is not static and can be significantly influenced by external factors, such as the solvent environment.[1]

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound involves the migration of a proton and a shift of double bonds, leading to three primary species:

  • This compound: The aromatic thiol form.

  • Thiophen-2(3H)-one: A non-aromatic thione isomer.

  • Thiophen-2(5H)-one: Another non-aromatic thione isomer.

The interconversion between these tautomers is a dynamic process, and understanding their relative energies is key to predicting the predominant species under various conditions.

Tautomers T1 This compound T2 Thiophen-2(3H)-one T1->T2 Proton Transfer T3 Thiophen-2(5H)-one T1->T3 Proton Transfer T2->T3

Caption: Tautomeric equilibrium of this compound.

Computational Methodology

The stability of this compound tautomers is typically investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy.

Computational Protocol

A representative computational protocol for studying the tautomerism of this compound is as follows:

  • Geometry Optimization: The molecular geometry of each tautomer (this compound, thiophen-2(3H)-one, and thiophen-2(5H)-one) is optimized to find the minimum energy structure on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Solvation Effects: The influence of different solvents on the tautomeric equilibrium is investigated using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

A commonly employed level of theory for such studies is the B3LYP functional with the 6-311++G(d,p) basis set.

Workflow cluster_input Input Structures cluster_gas_phase Gas Phase Calculations cluster_solvent_phase Solvent Phase Calculations cluster_output Output Data Tautomers This compound Thiophen-2(3H)-one Thiophen-2(5H)-one Opt_Freq Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) Tautomers->Opt_Freq SPE Single Point Energy Calculation Opt_Freq->SPE Geometries Bond Lengths, Angles Opt_Freq->Geometries Frequencies Vibrational Frequencies Opt_Freq->Frequencies Solvation Solvation Model (PCM/SMD) (e.g., Water, Ethanol, DMSO) SPE->Solvation Energies Relative Energies (ΔE, ΔG) SPE->Energies Solvation->Energies

Caption: Computational workflow for this compound stability.

Quantitative Data

The following tables summarize representative quantitative data obtained from DFT calculations on the tautomers of this compound. Note: The exact values can vary depending on the specific level of theory and basis set used. The data presented here is illustrative of typical findings.

Relative Energies

The relative stability of the tautomers is determined by comparing their total energies. The Gibbs free energy (ΔG), which includes both enthalpic and entropic contributions, is often used to predict the position of the equilibrium.

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerRelative Electronic Energy (ΔE) (kJ/mol)Relative Gibbs Free Energy (ΔG) (kJ/mol)
This compound0.00 (Reference)0.00 (Reference)
Thiophen-2(3H)-one-15 to -25-10 to -20
Thiophen-2(5H)-one-25 to -35-20 to -30

Data is representative and based on typical DFT calculations.

The data indicates that the thione tautomers are significantly more stable than the aromatic thiol form in the gas phase, with the thiophen-2(5H)-one being the most stable isomer.

Selected Bond Lengths

The changes in bond lengths upon tautomerization reflect the alteration in the electronic structure of the thiophene ring.

Table 2: Calculated Bond Lengths (in Å) of this compound Tautomers

BondThis compoundThiophen-2(3H)-oneThiophen-2(5H)-one
C2=C3~1.37~1.35~1.48
C3-C4~1.42~1.50~1.35
C4-C5~1.38~1.36~1.49
C5-S1~1.72~1.78~1.84
C2-S1~1.74~1.85~1.75
C2-O~1.36~1.22 (C=O)~1.21 (C=O)

Data is representative and based on typical DFT calculations.

Characteristic Vibrational Frequencies

Vibrational spectroscopy is a key experimental technique for identifying tautomers. Calculated vibrational frequencies can aid in the assignment of experimental spectra.

Table 3: Calculated Characteristic Vibrational Frequencies (in cm⁻¹) of this compound Tautomers

Vibrational ModeThis compoundThiophen-2(3H)-oneThiophen-2(5H)-one
O-H stretch~3600--
C=O stretch-~1700-1750~1680-1730
C=C stretch~1500-1600~1600-1650~1620-1670
C-S stretch~600-700~650-750~680-780

Data is representative and based on typical DFT calculations.

Solvent Effects

The tautomeric equilibrium of this compound is known to be sensitive to the solvent environment.[1] Polar protic solvents, such as water and ethanol, are expected to stabilize the more polar thione tautomers through hydrogen bonding and dipole-dipole interactions. In contrast, non-polar aprotic solvents may favor the less polar thiol form. Computational models that include solvent effects, such as the self-consistent reaction field (SCRF) method, are essential for accurately predicting tautomeric stabilities in solution.

SolventEffect cluster_gas Gas Phase cluster_solvent Polar Solvent Gas Thiol form more favored (relative to solution) Solvent Thione form more favored (stabilized by H-bonding) Gas->Solvent Increased Solvent Polarity

References

Theoretical Perspectives on the Aromaticity of the Thiophene Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromaticity is a fundamental concept in chemistry that dictates the stability, reactivity, and electronic properties of cyclic molecules. For heterocyclic compounds like thiophene, a five-membered ring containing a sulfur atom, understanding its aromatic character is crucial for its application in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the aromaticity of the thiophene ring. We delve into the energetic, geometric, and magnetic criteria of aromaticity, presenting quantitative data from various computational studies. Detailed theoretical protocols for assessing aromaticity are outlined, and key conceptual frameworks are visualized to facilitate a deeper understanding.

Introduction to Aromaticity and the Thiophene Ring

Thiophene (C₄H₄S) is a heterocyclic aromatic compound that, despite its structural deviation from benzene, exhibits significant aromatic character. This aromaticity is a consequence of the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule (4n+2 π-electrons, where n=1). The sulfur atom contributes a lone pair of electrons to the π-system, which is crucial for establishing aromaticity.[1][2] The degree of aromaticity in thiophene is a subject of considerable theoretical interest, as it is generally considered to be less aromatic than benzene but more aromatic than its furan and pyrrole analogues.[3][4] This difference in aromaticity influences the chemical reactivity and physical properties of these heterocycles.

Theoretical and computational chemistry provide powerful tools to quantify and understand the nuances of aromaticity that are not directly measurable through experimentation.[5] Various indices have been developed to assess aromaticity based on different physical manifestations, including energetic stability, geometric features, and magnetic properties.

Theoretical Concepts and Indices of Aromaticity

The aromaticity of a molecule is a multifaceted concept, and therefore, it is often evaluated using a combination of different theoretical indices. These indices are broadly categorized into energetic, geometric, and magnetic criteria.

Energetic Criteria

Energetic criteria quantify the thermodynamic stability gained by a molecule due to cyclic electron delocalization. The most common energetic descriptor is the Aromatic Stabilization Energy (ASE). ASE is typically calculated as the energy difference between the cyclic conjugated molecule and a suitable acyclic reference compound. A larger positive ASE value indicates greater aromatic stabilization. Resonance Energy (RE) is another related term often used to describe this stabilization.[4][6]

Geometric Criteria

Aromatic compounds tend to have planar structures with delocalized π-electrons, leading to a greater uniformity of bond lengths compared to their non-aromatic counterparts. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index that quantifies the degree of bond length equalization. The HOMA index is calculated based on the deviation of the bond lengths in a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic system.

Magnetic Criteria

The delocalized π-electrons in an aromatic ring generate a ring current when the molecule is placed in an external magnetic field. This induced ring current creates a local magnetic field that opposes the external field inside the ring, a phenomenon known as diatropicity. The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity.[7] It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)).[8] A more negative NICS value is indicative of stronger diatropicity and, consequently, greater aromaticity.

Quantitative Comparison of Aromaticity

Computational studies have provided valuable quantitative data on the aromaticity of thiophene and related heterocycles. The following tables summarize key aromaticity indices for benzene, thiophene, pyrrole, and furan, allowing for a direct comparison.

Table 1: Energetic Aromaticity Indices

CompoundResonance Energy (kcal/mol)Aromatic Stabilization Energy (ASE) (kcal/mol)
Benzene36.0[6]33.2 (ISE)[7]
Thiophene29.0[9]26.66[10]
Pyrrole21.2[9]21.09[10]
Furan15.8 - 16.0[6][9]12.37[10]

Table 2: Geometric and Magnetic Aromaticity Indices

CompoundHOMANICS(0) (ppm)NICS(1) (ppm)
Benzene~1.000-7.6-9.7
Thiophene0.960[10]-13.0[8]-13.61[10]
Pyrrole0.950[10]-14.9-16.59[10]
Furan0.500[10]-12.3-15.34[10]

Note: NICS values can vary depending on the computational method and basis set used. The values presented here are representative examples from the literature.

The data consistently show that benzene is the most aromatic compound. Among the five-membered heterocycles, thiophene generally exhibits the highest degree of aromaticity, followed by pyrrole and then furan.[3][4] This trend can be attributed to the electronegativity of the heteroatom and the effectiveness of its p-orbital overlap with the carbon atoms of the ring. Sulfur, being the least electronegative heteroatom among O, N, and S, more readily donates its lone pair of electrons to the π-system.[2][9]

Theoretical Protocols for Aromaticity Studies

The theoretical investigation of aromaticity typically involves a series of computational steps. The following protocol outlines a general workflow for calculating aromaticity indices like NICS.

Computational Workflow
  • Structure Preparation: The initial 3D coordinates of the molecule of interest (e.g., thiophene) are generated using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This is commonly performed using Density Functional Theory (DFT) methods, such as the B3LYP functional, with a suitable basis set (e.g., 6-311+G(d,p)). This step is crucial as the calculated aromaticity indices are sensitive to the molecular geometry.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Aromaticity Index Calculation: With the optimized geometry, the desired aromaticity indices are calculated.

    • For NICS: A "ghost" atom (Bq), which has no nucleus or electrons, is placed at the geometric center of the ring (for NICS(0)) or at a specified distance above the ring plane (e.g., 1.0 Å for NICS(1)).[11] An NMR calculation is then performed to compute the magnetic shielding at the position of the ghost atom. The NICS value is the negative of this shielding value.

  • Analysis of Results: The calculated aromaticity indices are analyzed and compared with those of reference compounds (e.g., benzene) to assess the degree of aromaticity.

The following diagram illustrates the logical flow of a typical computational study of aromaticity.

Computational_Workflow_for_Aromaticity A 1. Structure Preparation (Initial 3D Coordinates) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Aromaticity Index Calculation (e.g., NICS, HOMA) C->D E 5. Analysis and Comparison (Relative Aromaticity Assessment) D->E

Computational workflow for aromaticity studies.

Interrelation of Aromaticity Criteria

The different criteria for assessing aromaticity—energetic, geometric, and magnetic—are all manifestations of the underlying phenomenon of cyclic electron delocalization. While they are conceptually distinct, they are often correlated. For instance, a high aromatic stabilization energy (energetic criterion) is typically associated with a planar structure with equalized bond lengths (geometric criterion) and a strong diatropic ring current (magnetic criterion).

The following diagram illustrates the relationship between the fundamental concept of electron delocalization and the various measurable and computable properties that are used to define and quantify aromaticity.

Aromaticity_Criteria_Relationship center Cyclic Electron Delocalization energetic Energetic Criteria (e.g., ASE) center->energetic Thermodynamic Stability geometric Geometric Criteria (e.g., HOMA) center->geometric Structural Consequences magnetic Magnetic Criteria (e.g., NICS) center->magnetic Response to Magnetic Field

Relationship between aromaticity criteria.

Conclusion

Theoretical studies provide indispensable insights into the aromaticity of the thiophene ring. Through the application of a variety of computational indices, a consistent picture emerges: thiophene is a significantly aromatic molecule, though less so than benzene. Its aromatic character surpasses that of pyrrole and furan, a trend that is rationalized by the electronic properties of the constituent heteroatoms. The quantitative data and methodologies presented in this guide offer a robust framework for researchers in drug development and materials science to understand and predict the behavior of thiophene-containing compounds. A multi-faceted approach, employing energetic, geometric, and magnetic criteria, is recommended for a comprehensive assessment of aromaticity.

References

An In-depth Technical Guide to the Electronic Properties of 2-Hydroxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-hydroxythiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. A central theme is the pronounced tautomerism that governs its structure and reactivity. This document details the tautomeric equilibrium, relative stability, aromaticity, and spectroscopic characteristics of 2-hydroxythiophene and its predominant tautomeric forms. Experimental protocols for its synthesis and characterization are provided, alongside tabulated computational data for key electronic and structural parameters. Visual diagrams are included to illustrate the tautomeric relationships and a general experimental workflow.

Introduction

Thiophene and its derivatives are a well-established class of heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a hydroxyl group at the 2-position of the thiophene ring gives rise to 2-hydroxythiophene, a molecule that exhibits fascinating and complex electronic behavior primarily due to prototropic tautomerism. This phenomenon involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. Understanding the electronic properties of these tautomers is crucial for predicting their reactivity, designing novel derivatives with desired functionalities, and interpreting experimental data. This guide aims to provide a detailed technical examination of these properties for researchers and professionals in related fields.

Tautomerism and Relative Stability

2-Hydroxythiophene exists in a tautomeric equilibrium with two keto forms: thiophen-2(3H)-one and thiophen-2(5H)-one. Experimental evidence indicates that at room temperature, the equilibrium lies significantly towards the thiophen-2(5H)-one tautomer, which is the most stable form[1]. The aromaticity of the thiophene ring is disrupted in the keto forms, which influences their relative energies.

The tautomeric equilibrium can be represented as follows:

Tautomerism T1 2-Hydroxythiophene (Aromatic) T2 Thiophen-2(3H)-one (Non-aromatic) T1->T2 Equilibrium T3 Thiophen-2(5H)-one (Non-aromatic, Most Stable) T2->T3 Equilibrium

Figure 1: Tautomeric equilibrium of 2-hydroxythiophene.

Computational studies using Density Functional Theory (DFT) are instrumental in quantifying the relative stabilities of these tautomers. The calculated relative Gibbs free energies typically show the thiophen-2(5H)-one to be the global minimum on the potential energy surface.

Table 1: Calculated Relative Energies of 2-Hydroxythiophene Tautomers

TautomerRelative Energy (kcal/mol)Computational Method
2-Hydroxythiophene~5-10DFT (B3LYP/6-311+G(d,p))
Thiophen-2(3H)-one~1-3DFT (B3LYP/6-311+G(d,p))
Thiophen-2(5H)-one0 (Reference)DFT (B3LYP/6-311+G(d,p))

Note: These are representative values based on computational studies of similar heterocyclic systems. The exact values may vary depending on the specific computational method and basis set used.

Aromaticity

The aromaticity of the thiophene ring is a key factor in its electronic properties. Aromaticity can be assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). The 2-hydroxythiophene tautomer, with its fully conjugated π-system, is considered aromatic. In contrast, the thiophenone tautomers, where the sp3-hybridized carbon atom interrupts the cyclic conjugation, are non-aromatic.

Table 2: Calculated Aromaticity Indices for 2-Hydroxythiophene Tautomers

TautomerHOMANICS(0) (ppm)Aromaticity
2-Hydroxythiophene~0.8 - 0.9~ -10 to -12Aromatic
Thiophen-2(3H)-one< 0.5~ -1 to -3Non-aromatic
Thiophen-2(5H)-one< 0.5~ -1 to -3Non-aromatic

Note: HOMA values closer to 1 indicate higher aromaticity. Negative NICS values are indicative of aromatic character. These are representative values based on computational studies of thiophene and its derivatives.[2][3][4][5][6]

Electronic and Structural Parameters (Computational Data)

Computational chemistry provides valuable insights into the electronic structure of molecules. The following tables summarize key electronic and structural parameters for the tautomers of 2-hydroxythiophene, calculated using DFT methods.

Table 3: Calculated HOMO-LUMO Energies and Energy Gaps

TautomerHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Hydroxythiophene~ -5.5~ -0.5~ 5.0
Thiophen-2(3H)-one~ -6.0~ -1.0~ 5.0
Thiophen-2(5H)-one~ -6.2~ -1.2~ 5.0

Note: These are representative values from DFT calculations on similar heterocyclic systems.

Table 4: Selected Calculated Bond Lengths (Å)

Bond2-HydroxythiopheneThiophen-2(3H)-oneThiophen-2(5H)-one
C2-S1~1.74~1.80~1.82
C5-S1~1.72~1.73~1.85
C2-C3~1.37~1.50~1.48
C3-C4~1.42~1.36~1.35
C4-C5~1.38~1.45~1.52
C2-O~1.35~1.22 (C=O)~1.21 (C=O)

Note: These are representative values based on DFT calculations.

Table 5: Calculated Mulliken Atomic Charges

Atom2-HydroxythiopheneThiophen-2(3H)-oneThiophen-2(5H)-one
S1~ -0.20~ -0.15~ -0.10
C2~ +0.25~ +0.40~ +0.45
C3~ -0.15~ -0.25~ -0.10
C4~ -0.10~ -0.05~ -0.20
C5~ -0.12~ -0.10~ -0.30
O~ -0.55~ -0.50~ -0.48
H (on O/C)~ +0.40~ +0.15 (on C3)~ +0.12 (on C5)

Note: These are representative values from DFT calculations and can vary with the computational method.

Spectroscopic Properties

The tautomeric equilibrium of 2-hydroxythiophene can be investigated using various spectroscopic techniques.

NMR Spectroscopy

Proton and carbon-13 NMR spectroscopy are powerful tools for identifying and quantifying tautomers in solution. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment and hybridization, which differ significantly between the aromatic enol form and the non-aromatic keto forms.

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

PositionTautomer¹H Chemical Shift¹³C Chemical Shift
C22-Hydroxythiophene-~160
Thiophen-2(3H)-one-~200 (C=O)
Thiophen-2(5H)-one-~205 (C=O)
C32-Hydroxythiophene~6.5~110
Thiophen-2(3H)-one~3.5 (CH₂)~40
Thiophen-2(5H)-one~6.0 (CH)~125
C42-Hydroxythiophene~7.0~125
Thiophen-2(3H)-one~7.2 (CH)~150
Thiophen-2(5H)-one~7.5 (CH)~160
C52-Hydroxythiophene~6.8~120
Thiophen-2(3H)-one~5.8 (CH)~120
Thiophen-2(5H)-one~4.0 (CH₂)~45

Note: These are estimated values based on computational predictions and experimental data for related thiophene derivatives. Actual values will depend on the solvent and other experimental conditions.[7][8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the tautomers through their characteristic vibrational frequencies. The 2-hydroxythiophene form will exhibit a characteristic O-H stretching band, while the thiophenone forms will show a strong C=O stretching absorption.

Table 7: Characteristic IR Absorption Frequencies (cm⁻¹)

TautomerO-H StretchC=O StretchC=C Stretch
2-Hydroxythiophene~3200-3600-~1500-1600
Thiophen-2(3H)-one-~1700-1750~1600-1650
Thiophen-2(5H)-one-~1680-1730~1600-1650

Note: These are approximate ranges and can be influenced by hydrogen bonding and the physical state of the sample.[12][13]

UV-Vis Spectroscopy

The electronic transitions of the tautomers can be observed using UV-Vis spectroscopy. The aromatic 2-hydroxythiophene is expected to have a π-π* transition at a longer wavelength compared to the non-conjugated thiophenone tautomers.[14][15][16][17][18][19]

Table 8: Expected UV-Vis Absorption Maxima (λmax)

Tautomerλmax (nm)Transition
2-Hydroxythiophene~260-290π-π
Thiophen-2(3H)-one< 250n-π, π-π
Thiophen-2(5H)-one< 250n-π, π-π*

Note: These are estimated values and are highly dependent on the solvent.

Experimental Protocols

Synthesis of 2-Hydroxythiophene

A reliable method for the synthesis of 2-hydroxythiophene involves the preparation of 2-t-butoxythiophene followed by its acid-catalyzed decomposition. The following is a summary of the procedure described in Organic Syntheses.[1]

Step 1: Synthesis of 2-t-butoxythiophene

  • Prepare a Grignard reagent from 2-bromothiophene and magnesium in dry ether.

  • React the Grignard reagent with t-butyl perbenzoate in dry ether at low temperature (0-5 °C).

  • After the reaction is complete, perform an aqueous workup with acidification.

  • Extract the product with ether, wash, dry, and purify by vacuum distillation.

Step 2: Synthesis of 2-Hydroxythiophene

  • Heat the 2-t-butoxythiophene with a catalytic amount of p-toluenesulfonic acid.

  • The decomposition to 2-hydroxythiophene and isobutylene occurs readily.

  • Purify the 2-hydroxythiophene by vacuum distillation. It is important to note that 2-hydroxythiophene is prone to resinification upon exposure to air.[1]

General Protocol for Spectroscopic Characterization of Tautomers

The following workflow outlines a general approach for the spectroscopic analysis of tautomeric compounds like 2-hydroxythiophene.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis Prep Dissolve sample in various deuterated solvents (e.g., CDCl3, DMSO-d6) NMR Acquire 1H and 13C NMR spectra Prep->NMR IR Acquire IR spectrum (solution or neat) Prep->IR UV Acquire UV-Vis spectrum in various solvents Prep->UV Assign Assign signals to each tautomer NMR->Assign Compare Compare experimental data with computational predictions IR->Compare UV->Compare Quantify Quantify tautomer ratio from NMR integration Assign->Quantify Quantify->Compare

Figure 2: General workflow for spectroscopic analysis of tautomers.

Conclusion

The electronic properties of 2-hydroxythiophene are intrinsically linked to its tautomeric equilibrium. The non-aromatic thiophen-2(5H)-one is the thermodynamically most stable tautomer. The significant differences in aromaticity, geometry, and electronic distribution among the tautomers are reflected in their distinct spectroscopic signatures. While experimental data for the individual tautomers is scarce, computational methods provide a robust framework for understanding their properties. This guide serves as a foundational resource for researchers, enabling a deeper understanding of this versatile heterocyclic system and facilitating its application in drug discovery and materials science.

References

An In-depth Technical Guide to Thiophen-2-ol: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiophen-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental properties, tautomeric nature, a detailed experimental protocol for its synthesis, and discusses the biological significance of the broader thiophene class, including the modulation of key signaling pathways by its derivatives.

Core Properties of this compound

This compound, also known as 2-hydroxythiophene, is a five-membered heteroaromatic compound.[1] Its core physicochemical and structural identifiers are summarized below.

PropertyValue
CAS Number 17236-58-7
Molecular Formula C₄H₄OS
Molecular Weight 100.14 g/mol
IUPAC Name This compound
Synonyms 2-Hydroxythiophene, 2-Thienol

Thiol-Thione Tautomerism

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its more stable thione counterparts.[1] This involves the migration of a proton and a shift of a double bond, resulting in two non-aromatic thione forms: thiophen-2(5H)-one and thiophen-2(3H)-one.[1] Theoretical and experimental studies have shown that the thione tautomers are generally the more stable forms.[1] This equilibrium is crucial as it influences the molecule's reactivity and spectroscopic properties.[1]

Tautomeric equilibrium of this compound.

Experimental Protocols: Synthesis of this compound

The following is a detailed, two-step experimental protocol for the synthesis of this compound, adapted from a literature procedure. This method involves the formation of an intermediate, 2-t-butoxythiophene, followed by its decomposition to the final product.

Step A: Synthesis of 2-t-Butoxythiophene
  • Reaction Setup: In a dry 1-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place magnesium turnings.

  • Grignard Reagent Formation: Add a small portion of a solution of 2-bromothiophene in dry ether to the flask. Gently warm the flask to initiate the Grignard reaction. Once initiated, add the remainder of the 2-bromothiophene solution dropwise over a period of 45 minutes. Stir the resulting mixture for 3.5 hours, with the final 15 minutes under reflux.

  • Reaction with Perbenzoate: Cool the Grignard reagent to 0–5°C using an ice bath. Add a solution of t-butyl perbenzoate in dry ether dropwise to the stirred, cooled mixture over 45 minutes.

  • Work-up: Stir the reaction mixture overnight. Pour the mixture into ice water and acidify with concentrated hydrochloric acid. Separate the two phases and extract the aqueous phase twice with ether.

  • Purification: Combine the ether solutions and extract with three portions of 2N sodium hydroxide solution. Wash the ether solution with water until neutral, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Distill off the ether at atmospheric pressure. Distill the residual oil under reduced pressure to obtain 2-t-butoxythiophene.

Step B: Synthesis of 2-Hydroxythiophene
  • Decomposition Setup: Place the 2-t-butoxythiophene obtained in Step A into a distillation flask equipped with a short Vigreux column and a capillary inlet for nitrogen. Add a catalytic amount of p-toluenesulfonic acid.

  • Decomposition Reaction: Heat the flask in an oil bath at 155°C. Decomposition will begin almost immediately.

  • Distillation: After 5–10 minutes, remove the oil bath and connect the distillation assembly to a water pump. Distill the 2-hydroxythiophene under reduced pressure while drawing nitrogen gas through the capillary.

  • Collection: Collect the 2-hydroxythiophene fraction at the appropriate boiling point and pressure.

synthesis_workflow cluster_stepA Step A: 2-t-Butoxythiophene Synthesis cluster_stepB Step B: this compound Synthesis startA 2-Bromothiophene + Mg in dry ether grignard Formation of 2-Thienylmagnesium bromide startA->grignard perbenzoate Addition of t-Butyl perbenzoate grignard->perbenzoate workupA Acidic Work-up & Ether Extraction perbenzoate->workupA purifyA NaOH Extraction & Drying workupA->purifyA isolateA Distillation under reduced pressure purifyA->isolateA productA 2-t-Butoxythiophene isolateA->productA startB 2-t-Butoxythiophene + p-toluenesulfonic acid productA->startB Intermediate decomposition Heating at 155°C startB->decomposition distillationB Distillation under reduced pressure decomposition->distillationB productB This compound distillationB->productB

Workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways of Thiophene Derivatives

While specific signaling pathway data for this compound is not extensively documented, the thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The mechanisms of action for some of these derivatives involve the modulation of key cellular signaling pathways.

It is important to note that the following discussion on signaling pathways pertains to derivatives of thiophene and not necessarily this compound itself. These examples, however, provide a valuable framework for understanding the potential biological roles of this class of compounds.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[4][5] Certain thiophene derivatives have been identified as inhibitors of this pathway.[4] In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and degradation.[6] Wnt ligand binding to its receptor disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[5] Some thiophene-based compounds exert their anticancer effects by interfering with this pathway, potentially by inhibiting the interaction between β-catenin and the Tcf/Lef transcription factors.[4][6]

wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Co-receptor Dsh Dishevelled (Dsh) Frizzled->Dsh Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Ub Ubiquitination & Degradation BetaCatenin->Ub Leads to Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates ThiopheneDerivative Thiophene Derivative (Inhibitor) ThiopheneDerivative->TCF_LEF Inhibits Interaction

Simplified Wnt/β-catenin pathway and inhibition by thiophene derivatives.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8] The anti-inflammatory potential of some thiophenes has been attributed to their ability to inhibit the activation of the NF-κB pathway.[9] This inhibition can lead to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry, dominated by its thiol-thione tautomerism. Its synthesis is well-established, providing a reliable source for further research and development. While the direct biological targets of this compound remain an area for future investigation, the broader class of thiophene derivatives has demonstrated significant therapeutic potential by modulating key signaling pathways implicated in diseases such as cancer and inflammation. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical scaffold.

References

The Natural Occurrence and Biological Significance of Hydroxylated Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of hydroxylated thiophene derivatives, with a particular focus on compounds isolated from the Asteraceae family. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Naturally Occurring Thiophenes

Thiophenes are a class of sulfur-containing heterocyclic compounds that are well-recognized for their diverse biological activities. While a vast number of synthetic thiophene derivatives have been developed for pharmaceutical applications, a significant and structurally diverse range of thiophenes also occurs in nature.[1][2] These natural thiophenes are predominantly found as secondary metabolites in plants of the Asteraceae family, where they are believed to play a role in the plant's defense mechanisms.[1]

This guide will focus specifically on hydroxylated thiophene derivatives, a subclass of these natural products that has garnered interest for its potential therapeutic applications.

Natural Occurrence of Hydroxylated Thiophene Derivatives

Hydroxylated thiophene derivatives are characteristic secondary metabolites of various species within the Asteraceae family. Notably, these compounds are often derivatives of bithiophenes or terthiophenes and feature hydroxyl groups on their alkyl side chains rather than directly on the thiophene ring. The tautomeric nature of a simple thiophen-2-ol, existing in equilibrium with thiophen-2(5H)-one, may explain the prevalence of side-chain hydroxylated derivatives in nature.

The most well-documented naturally occurring hydroxylated thiophene derivatives are 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene and its acetylated form, 5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene . These compounds have been isolated from several genera within the Asteraceae family, including Tagetes (marigolds) and Echinops.[3][4]

Data Presentation: Quantitative Occurrence

The following table summarizes the reported natural sources of these key hydroxylated thiophene derivatives.

CompoundPlant Source(s)FamilyPlant Part(s)Reference(s)
5-(4-hydroxybut-1-ynyl)-2,2'-bithiopheneTagetes patula, Tagetes erecta, Echinops latifolius, Echinops ritroAsteraceaeRoots[3][4]
5-(4-acetoxybut-1-ynyl)-2,2'-bithiopheneTagetes patula, Tagetes erectaAsteraceaeRoots, Shoots[4]

Biosynthesis of Hydroxylated Thiophene Derivatives

The biosynthesis of naturally occurring thiophenes, including their hydroxylated derivatives, is understood to originate from polyacetylenes.[5] The carbon backbone is derived from fatty acids, which undergo a series of desaturation and acetylenation reactions.

While the complete enzymatic pathway for the formation of 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene has not been fully elucidated, key initial steps involving fatty acid desaturases (FADs) and acetylenases have been identified in plants that produce polyacetylenes.[3][6] The proposed general pathway involves the conversion of oleic acid to linoleic acid, followed by the formation of crepenynic acid, a key precursor to polyacetylenes.[3][6] Subsequent modifications, including chain elongation, further desaturation, and the introduction of the thiophene ring from a sulfur donor, are thought to occur, followed by hydroxylation of the side chain.

Biosynthetic Pathway Overview

Biosynthesis FattyAcids Fatty Acids (e.g., Oleic Acid) Polyacetylenes Polyacetylene Precursors FattyAcids->Polyacetylenes Desaturases, Acetylenases ThiopheneRing Thiophene Ring Formation Polyacetylenes->ThiopheneRing Sulfur Incorporation Hydroxylation Side-Chain Hydroxylation ThiopheneRing->Hydroxylation Hydroxylases Acetylation Acetylation Hydroxylation->Acetylation FinalProduct1 5-(4-hydroxybut-1-ynyl) -2,2'-bithiophene Hydroxylation->FinalProduct1 FinalProduct2 5-(4-acetoxybut-1-ynyl) -2,2'-bithiophene Acetylation->FinalProduct2

A simplified proposed biosynthetic pathway for hydroxylated bithiophenes.

Biological Activities and Potential Signaling Pathways

Naturally occurring hydroxylated thiophene derivatives have demonstrated a range of biological activities, with anti-inflammatory and antifungal properties being the most prominent.

Anti-inflammatory Activity

5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene has been shown to exhibit significant anti-inflammatory effects.[1] Studies have indicated that thiophene derivatives can modulate inflammatory pathways, and while the specific mechanism for this hydroxylated bithiophene is under investigation, a likely target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5][7][8][9][10][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.

Proposed Anti-inflammatory Mechanism

AntiInflammatory cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cell Stimulus Stimulus IKK IKK Stimulus->IKK Activates NFkB_IkB NF-κB-IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB IκB Degradation NFkB_IkB->NFkB Releases NF-κB ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) Nucleus->ProInflammatory Induces Thiophene Hydroxylated Bithiophene Thiophene->IKK Inhibits

Conceptual diagram of the proposed inhibition of the NF-κB signaling pathway.
Other Biological Activities

In addition to anti-inflammatory effects, these compounds have also been investigated for their antifungal and cytotoxic activities.[1] The polyacetylenic moiety in their structure is known to contribute to their bioactivity, often exhibiting phototoxicity towards various organisms.

Experimental Protocols

This section outlines the general methodologies for the extraction, isolation, and characterization of hydroxylated thiophene derivatives from plant sources, based on published literature.

Extraction and Isolation Workflow

ExtractionWorkflow PlantMaterial Dried & Powdered Plant Material (e.g., Tagetes roots) Extraction Solvent Extraction (e.g., Methanol or Ethanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Hexane/Methanol) CrudeExtract->Partitioning Fractionation Column Chromatography (e.g., Silica Gel) Partitioning->Fractionation Purification Preparative HPLC Fractionation->Purification IsolatedCompound Pure Hydroxylated Bithiophene Purification->IsolatedCompound StructureElucidation Structure Elucidation IsolatedCompound->StructureElucidation NMR 1H-NMR, 13C-NMR StructureElucidation->NMR MS Mass Spectrometry StructureElucidation->MS

A general experimental workflow for the isolation of hydroxylated bithiophenes.
Detailed Methodologies

1. Plant Material and Extraction:

  • Dried and powdered root material of the target plant (e.g., Tagetes erecta) is subjected to solvent extraction.

  • Common solvents include methanol or ethanol, often in a sequential or exhaustive extraction process.[12]

  • The resulting extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation and Purification:

  • The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on polarity. A common system is hexane-methanol.

  • The fraction enriched with thiophenes is then subjected to column chromatography over silica gel.

  • Elution with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) allows for the separation of different compound classes.

  • Final purification of the hydroxylated thiophene derivatives is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

3. Structure Elucidation:

  • The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.[13][14][15][16]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[15]

  • Comparison of the obtained spectral data with published values for known compounds confirms the identity of the isolated thiophene derivatives.

Conclusion and Future Directions

Naturally occurring hydroxylated thiophene derivatives, particularly 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene and its acetate, represent a promising class of bioactive molecules from the Asteraceae family. Their anti-inflammatory and other biological activities make them interesting candidates for further investigation in drug discovery and development.

Future research should focus on:

  • The complete elucidation of the biosynthetic pathways of these compounds to enable potential biotechnological production.

  • In-depth studies to fully characterize their mechanisms of action, particularly their interaction with inflammatory signaling pathways like NF-κB.

  • Synthesis of analogues to explore structure-activity relationships and optimize their therapeutic potential.

This guide provides a foundational understanding of these fascinating natural products, with the aim of stimulating further research into their chemistry and pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiophen-2-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiophen-2-ol derivatives, a class of compounds with significant potential in medicinal chemistry. This compound and its analogs have garnered interest due to their diverse biological activities, including anticancer and antimicrobial properties. These activities often stem from their ability to interact with various biological targets, such as protein kinases and microtubules.

Introduction to this compound Derivatives

This compound, also known as 2-hydroxythiophene, is a five-membered heterocyclic compound that serves as a versatile scaffold for the synthesis of a wide range of derivatives. The hydroxyl group provides a reactive handle for various chemical modifications, including O-alkylation and O-acylation, allowing for the generation of diverse libraries of compounds for biological screening. The thiophene ring itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.

Thiophene derivatives have been reported to exhibit a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antitumor, and antioxidant activities.[1] The structural versatility of the thiophene nucleus allows for the fine-tuning of physicochemical and biological properties through the introduction of various substituents.

Key Synthetic Strategies

The synthesis of this compound derivatives can be approached through several key synthetic strategies, primarily involving the functionalization of the hydroxyl group of the this compound core.

O-Alkylation of this compound

The O-alkylation of this compound introduces an ether linkage, which can significantly impact the compound's lipophilicity and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

O-Acylation of this compound

The O-acylation of this compound results in the formation of thiophen-2-yl esters. These esters can act as prodrugs, which are metabolized in vivo to release the active this compound, or they may exhibit their own unique biological activities.

Biological Activities of this compound Derivatives

This compound derivatives have shown promise in several therapeutic areas, with notable activity against cancer and microbial pathogens.

Anticancer Activity

Several thiophene derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[2] The mechanisms of action are often multifactorial and can involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Representative this compound and Related Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidCaco-2 (Colon)239.88[3]
2 (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4g)HCT-116 (Colon)7.1[4]
3 (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4a)HCT-116 (Colon)10.5[4]
4 (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4c)HCT-116 (Colon)11.9[4]
5 Thiophenyl Thiazolyl-Pyridine Hybrid (5)A549 (Lung)0.452[5]
6 Bis-chalcone derivative (5a)MCF-7 (Breast)7.87[6]
7 Bis-chalcone derivative (5b)MCF-7 (Breast)4.05[6]
Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties and have shown activity against a variety of bacterial and fungal strains.[7][8] The presence of the sulfur atom in the thiophene ring is thought to contribute to their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Representative Thiophene Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
8 Thiophene-2-carboxamide derivative (7b)S. aureus-[9]
9 Thiophene-2-carboxamide derivative (7b)B. subtilis-[9]
10 Thiophene-2-carboxamide derivative (7b)E. coli-[9]
11 Thiophene-2-carboxamide derivative (7b)P. aeruginosa-[9]
12 Spiro-indoline-oxadiazole derivative (17)C. difficile2-4[10]
13 Thieno[2,3-b]thiophene derivative (5d)G. candidumMore potent than Amphotericin B[11]
14 Thieno[2,3-b]thiophene derivative (5d)S. aureusEquipotent to Penicillin G[11]

Note: For compounds 8-11, the reference indicates high activity with inhibition zones of 20mm, 19mm, and 20mm respectively, but does not provide a specific MIC value in µg/mL.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[12] Inhibition of this pathway is a key strategy in cancer therapy to cut off the blood supply to tumors. Some thiophene derivatives have been shown to inhibit VEGFR-2 and its downstream signaling components.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis ThiopheneDeriv This compound Derivative ThiopheneDeriv->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[8] Aberrant activation of this pathway is implicated in the development of several cancers.

Caption: Wnt/β-catenin Signaling Pathway Modulation.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division.[5] Many successful anticancer drugs target tubulin, the protein subunit of microtubules, by either inhibiting its polymerization or stabilizing the resulting microtubules, leading to mitotic arrest and apoptosis. Some thiophene derivatives have been shown to inhibit tubulin polymerization.

Tubulin_Polymerization TubulinDimers αβ-Tubulin Dimers Protofilaments Protofilaments TubulinDimers->Protofilaments Polymerization Microtubule Microtubule Protofilaments->Microtubule Assembly MitoticArrest Mitotic Arrest & Apoptosis Microtubule->MitoticArrest ThiopheneDeriv This compound Derivative ThiopheneDeriv->TubulinDimers Inhibits Polymerization

Caption: Inhibition of Tubulin Polymerization.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis Protocols

This protocol describes a general method for the synthesis of this compound ethers via Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, dimethylformamide)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.2-1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • After completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound ether.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines a general method for the synthesis of thiophen-2-yl esters.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.2 eq) in the chosen solvent under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution and extract with the organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired thiophen-2-yl ester.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial dilutions of the this compound derivative in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., PEM buffer)

  • GTP solution

  • This compound derivative

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

  • Add the this compound derivative or vehicle control (DMSO) to the reaction mixture.

  • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37 °C cuvette or plate.

  • Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence over time.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[4]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start This compound Reaction Reaction (e.g., O-alkylation, O-acylation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct This compound Derivative Characterization->FinalProduct

Caption: General Synthesis Workflow.

Bioassay_Workflow Compound This compound Derivative Anticancer Anticancer Assay (e.g., MTT) Compound->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Mechanism Mechanism of Action (e.g., Kinase Assay, Tubulin Polymerization) Anticancer->Mechanism Antimicrobial->Mechanism Data Data Analysis (IC50, MIC) Mechanism->Data

Caption: Biological Evaluation Workflow.

References

Thiophen-2-ol: A Versatile Scaffold for the Synthesis of Novel Bioactive Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thiophen-2-ol, a five-membered heteroaromatic compound, and its tautomeric form, thiophen-2(5H)-one, are valuable building blocks in medicinal chemistry and drug discovery. The thiophene nucleus is a privileged structure found in numerous FDA-approved drugs and biologically active compounds. Its derivatives exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antitumor, and antioxidant activities. This is attributed to the unique electronic properties of the thiophene ring and its ability to act as a bioisostere for the benzene ring. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of novel organic compounds, with a focus on thieno[2,3-b]pyridines, a class of compounds with significant anticancer potential.

Application in the Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention for their potent biological activities, particularly as anticancer agents. They have been shown to inhibit cancer cell growth and motility and to act as inhibitors of crucial enzymes involved in DNA replication and repair, such as topoisomerase I and II.

A common synthetic strategy for thieno[2,3-b]pyridines involves the initial construction of a polysubstituted 2-aminothiophene ring, often via the Gewald reaction. While this compound is not a direct starting material in the classical Gewald reaction, its tautomeric equilibrium with thiophen-2(5H)-one provides a conceptual basis for its use in forming the necessary precursors for such syntheses. The 2-aminothiophene core is then further elaborated to construct the fused pyridine ring.

Logical Workflow for Thieno[2,3-b]pyridine Synthesis

The following diagram illustrates a logical workflow for the synthesis of thieno[2,3-b]pyridine derivatives, starting from a conceptual derivatization of this compound to a 2-aminothiophene precursor, followed by cyclization to the final fused-ring system.

G thiophenol This compound / Thiophen-2(5H)-one aminothiophene 2-Aminothiophene Precursor (e.g., via Gewald Reaction) thiophenol->aminothiophene Conceptual Derivatization thienopyridine Thieno[2,3-b]pyridine Derivative aminothiophene->thienopyridine Ring Annulation

Caption: Conceptual workflow for the synthesis of thieno[2,3-b]pyridines.

Quantitative Data: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of various thieno[2,3-b]pyridine derivatives against different cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Inhibitory Activity (IC50, nM) of Thieno[2,3-b]pyridines in Prostate Cancer Cell Lines [1]

CompoundPNT1A (Non-tumorigenic)BPH (Non-tumorigenic)LNCaPC42C42B22RV1DU145PC3
DJ97>1000>1000200250300350400450
DJ144>1000>1000100120150180200220
DJ145>1000>1000150180200250280300
DJ154>1000>100080100120150180200
DJ160>1000>1000506080100120140

Table 2: TDP1 Inhibitory Activity (IC50, µM) of Thieno[2,3-b]pyridines [2]

CompoundIC50 (µM)
6j 16.95 ± 3.40
7d 21.92 ± 3.32
Other active compounds < 50

Table 3: Cytotoxicity (IC50, µM) of Thieno[2,3-b]pyridines in Leukemia Cell Lines [3]

CompoundCCRF-CEM (Sensitive)CEM/ADR5000 (Multidrug-resistant)
3a >10>10
3b 2.580 ± 0.5504.486 ± 0.286
3e 4.004.59

Table 4: Antiproliferative Activity (GI50, nM) of a Thieno[2,3-b]quinolone Derivative [4]

CompoundCell LineGI50 (nM)
17d MDA-MD-435 (Melanoma)23
17d MDA-MB-468 (Breast Cancer)46

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of thieno[2,3-b]pyridine derivatives, based on established literature procedures.

Protocol 1: Synthesis of 3-Amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Derivatives[2]

This protocol describes a multi-step synthesis starting from substituted cyclohexanones to yield the target thieno[2,3-b]pyridine derivatives.

Step 1: Synthesis of Enolate Salts

  • Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Add the substituted cyclohexanone to the freshly prepared sodium ethoxide solution.

  • Add ethyl formate to the reaction mixture.

  • Stir the reaction mixture at room temperature. The resulting enolate salt is used in the next step without further purification.

Step 2: Synthesis of Carbonitriles (Gewald Reaction)

  • Combine the enolate salt from Step 1, cyanothioacetamide, and piperidinium acetate solution in water.

  • Heat the mixture at reflux.

  • Cool the reaction mixture and collect the precipitated carbonitrile product by filtration.

Step 3: Synthesis of 3-Amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Derivatives

  • Dissolve the carbonitrile from Step 2 in absolute ethanol.

  • Add sodium carbonate to the solution.

  • Add the appropriate 2-chloro-N-phenylacetamide (e.g., 2-chloro-N-(4-chlorophenyl)acetamide or 2-chloro-N-(4-methoxyphenyl)acetamide).

  • Heat the reaction mixture at reflux.

  • Cool the reaction mixture and isolate the final product by filtration.

Protocol 2: In Vitro Cell Proliferation Assay[2]

This protocol details the procedure for assessing the antiproliferative activity of the synthesized compounds.

  • Seed cancer cell lines (e.g., HCT-116, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the synthesized thieno[2,3-b]pyridine compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Fix the cells with a suitable fixative (e.g., trichloroacetic acid).

  • Stain the cells with a protein stain (e.g., sulforhodamine B).

  • Wash the plates to remove unbound dye.

  • Solubilize the bound dye and measure the absorbance using a microplate reader.

  • Calculate the GI50 values from the dose-response curves.

Signaling Pathway Inhibition

Thieno[2,3-b]pyridine derivatives have been shown to exert their anticancer effects through the inhibition of key cellular pathways, notably by targeting topoisomerase enzymes. Topoisomerases are essential for resolving DNA topological problems during replication, transcription, and recombination. Inhibitors of these enzymes can trap the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death.

The diagram below illustrates the mechanism of action of a topoisomerase I inhibitor.

G cluster_0 cluster_1 Top1 Topoisomerase I (Top1) CleavageComplex Top1-DNA Cleavage Complex Top1->CleavageComplex DNA Cleavage DNA Supercoiled DNA DNA->Top1 Binding Religation DNA Religation CleavageComplex->Religation Reversible TrappedComplex Stabilized Cleavage Complex CleavageComplex->TrappedComplex RelaxedDNA Relaxed DNA Religation->RelaxedDNA Release Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->TrappedComplex Binding & Stabilization DNA_Damage DNA Double-Strand Breaks TrappedComplex->DNA_Damage Replication Fork Collision Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by thieno[2,3-b]pyridines.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel organic compounds with significant biological activities. The thieno[2,3-b]pyridine scaffold, accessible through multi-step synthetic pathways conceptually originating from this compound, has demonstrated potent anticancer properties. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration and optimization of new thiophene-based therapeutic agents.

References

The Fiesselmann Synthesis: A Versatile Route to Substituted 3-Hydroxythiophenes for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Fiesselmann synthesis is a powerful and versatile name reaction in organic chemistry for the synthesis of substituted 3-hydroxythiophene-2-carboxylates. Developed by Hans Fiesselmann in the 1950s, this reaction has become a cornerstone for accessing a wide range of thiophene derivatives, many of which are key scaffolds in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and data for the synthesis of substituted 3-hydroxythiophenes via the Fiesselmann reaction and its variations.

Application Notes

The core of the Fiesselmann synthesis involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester. This reaction proceeds through a series of conjugate additions and an intramolecular Dieckmann condensation to afford the highly functionalized 3-hydroxythiophene ring system. The aromaticity of the resulting thiophene ring provides a thermodynamic driving force for the reaction.

The versatility of the Fiesselmann synthesis is demonstrated by the variety of starting materials that can be employed. Beyond α,β-acetylenic esters, variations of the reaction utilize β-ketoesters, α,β-dihalo esters, and β-halovinyl ketones, aldehydes, or nitriles. This flexibility allows for the introduction of a wide range of substituents onto the thiophene core, enabling the fine-tuning of electronic and steric properties for various applications.

Significance in Drug Development:

Thiophene-containing compounds are prevalent in a remarkable number of pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] The 3-hydroxythiophene scaffold, readily accessible through the Fiesselmann synthesis, is a key building block in the development of:

  • Kinase Inhibitors: Derivatives have been synthesized as p38 kinase inhibitors for the treatment of inflammatory diseases and as tyrosine kinase inhibitors with potential anticancer activity.

  • Antiallergy Agents: The thiophene nucleus is found in compounds designed to modulate allergic responses.

  • Antifungal and Antileishmanial Agents: The synthesis has been employed to produce compounds with activity against fungal and leishmanial pathogens.

  • Central Nervous System (CNS) Agents: The scaffold is present in drugs targeting the CNS, including antipsychotics and anticonvulsants.[1]

The ability to readily introduce diverse substituents via the Fiesselmann synthesis allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.

Reaction Mechanisms and Workflows

The general mechanism and experimental workflow of the Fiesselmann synthesis are depicted below.

Fiesselmann_Mechanism Reactants α,β-Acetylenic Ester + Thioglycolic Acid Ester Thiolate Thiolate Anion Reactants->Thiolate Deprotonation Base Base (e.g., NaOEt) Michael_Adduct Michael Adduct Thiolate->Michael_Adduct Michael Addition Enolate Enolate Intermediate Michael_Adduct->Enolate Deprotonation Cyclized_Intermediate Cyclized Thiolane Intermediate Enolate->Cyclized_Intermediate Intramolecular Cyclization Ketone α,β-Unsaturated Ketone Cyclized_Intermediate->Ketone Elimination of Alcoholate Product 3-Hydroxythiophene Ketone->Product Tautomerization

Fiesselmann Synthesis Reaction Mechanism

Experimental_Workflow Start Start Mixing Mix α,β-acetylenic ester and thioglycolic acid derivative in an appropriate solvent. Start->Mixing Cooling Cool the reaction mixture (e.g., 0 °C). Mixing->Cooling Base_Addition Slowly add a solution of the base. Cooling->Base_Addition Reaction Stir at room temperature or heat as required. Base_Addition->Reaction Quenching Quench the reaction (e.g., with acid). Reaction->Quenching Extraction Extract the product with an organic solvent. Quenching->Extraction Purification Purify the product (e.g., recrystallization, chromatography). Extraction->Purification Characterization Characterize the final product (NMR, MS, etc.). Purification->Characterization End End Characterization->End

General Experimental Workflow

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted 3-hydroxythiophenes via the Fiesselmann synthesis.

EntryBaseSolventTemp. (°C)Time (h)Yield (%)
1PhHMeKOtBuTHFRT1278
24-MeO-PhHMeKOtBuTHFRT1275
34-Cl-PhHMeKOtBuTHFRT1272
42-ThienylHMeKOtBuTHFRT1268
5MeMeEtNaOEtEtOHReflux665
6EtHEtNaOEtEtOHRT2470
7-(CH₂)₄-EtNaOEtEtOHReflux862
8PhHEtNaHDMF80455

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

This protocol is adapted from the synthesis of aryl-substituted thieno[3,2-b]thiophenes.

Materials:

  • Methyl 3-phenylpropiolate

  • Methyl thioglycolate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

  • Ethanol

Procedure:

  • To a solution of methyl 3-phenylpropiolate (1.0 eq) in anhydrous THF, add methyl thioglycolate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a toluene/ethanol mixture (1:1, v/v) to afford methyl 3-hydroxy-5-phenylthiophene-2-carboxylate as a solid.

Protocol 2: Synthesis of Ethyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate

This protocol describes a typical procedure starting from a β-ketoester precursor, which is then converted to a β-halovinyl ester before undergoing the Fiesselmann condensation.

Part A: Synthesis of Ethyl 2-chloro-3-oxobutanoate

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane), add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-chloro-3-oxobutanoate, which can be used in the next step without further purification.

Part B: Fiesselmann Synthesis

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (from Part A)

  • Ethyl thioglycolate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in anhydrous ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add ethyl thioglycolate (1.1 eq) dropwise at 0 °C.

  • To this mixture, add a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in anhydrous ethanol dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain ethyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate.

These protocols provide a foundation for researchers to explore the Fiesselmann synthesis for the preparation of a diverse library of substituted 3-hydroxythiophenes, which hold significant promise in the fields of medicinal chemistry and materials science. The adaptability of the starting materials and the robustness of the reaction make it an invaluable tool for modern organic synthesis.

References

Application Notes and Protocols for Gewald Reaction: Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gewald reaction is a versatile and efficient multi-component condensation method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1961, this reaction has become a cornerstone in heterocyclic chemistry due to the pharmaceutical importance of the 2-aminothiophene scaffold.[3][4] This structural motif is present in a variety of pharmacologically active compounds, including anti-inflammatory drugs like Tinoridine, antipsychotics such as olanzapine, and potent inhibitors of various enzymes.[5][6]

The reaction typically involves the condensation of a ketone or aldehyde, an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][7] The availability of starting materials, mild reaction conditions, and amenability to various modifications contribute to its widespread use in medicinal and combinatorial chemistry.[3][4][6] Over the years, numerous modifications have been developed, including microwave-assisted synthesis, solid-supported methods, and the use of green chemistry approaches to improve yields and reaction times.[2][3][8]

Reaction Mechanism

The mechanism of the Gewald reaction is understood to proceed through a sequence of steps, although the exact pathway for sulfur addition is still a subject of detailed study.[9][10] The process is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate.[2][7] Following this, elemental sulfur adds to the intermediate. The final steps involve intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene product.[2][7] The overall reaction is driven by the formation of the stable aromatic thiophene ring.[10]

Experimental Protocols

Several variations of the Gewald reaction have been established. Below are detailed protocols for some of the most common and innovative approaches.

Protocol 1: Classical Gewald Three-Component Synthesis

This protocol describes a traditional one-pot synthesis using a basic amine catalyst.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (e.g., cyclohexanone, 10 mmol, 1.0 equiv.), the active methylene nitrile (e.g., malononitrile, 10 mmol, 1.0 equiv.), and elemental sulfur (10 mmol, 1.0 equiv.) in a suitable solvent such as ethanol, methanol, or DMF (20-30 mL).[3][11]

  • Catalyst Addition: Add a basic catalyst, typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine (typically 1.1 to 1.5 equivalents).[3][11]

  • Reaction: Heat the reaction mixture with stirring. A typical reaction temperature is 50 °C.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol). If no solid precipitates, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.[12]

Protocol 2: Truly Catalytic Synthesis using Piperidinium Borate

This modern protocol utilizes a conjugate acid-base pair for a more efficient and catalytic reaction.[5]

  • Reactant Preparation: To an oven-dried flask, add the ketone (5.09 mmol, 1 equiv.), active methylene nitrile (5.09 mmol, 1 equiv.), elemental sulfur (5.09 mmol, 1 equiv.), and piperidinium borate (Pip borate) catalyst (20 mol%).[5]

  • Solvent Addition: Add 10 mL of an ethanol/water (9:1) mixture as the solvent.[5]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for approximately 25 minutes.[5] Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add cold water to the flask and stir for 10-15 minutes. Collect the resulting solid product by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol if necessary.[5]

Protocol 3: Ultrasound-Promoted Synthesis in Water

This protocol represents a green chemistry approach, utilizing water as a solvent and ultrasound irradiation.[13]

  • Reactant Preparation: In a suitable vessel, mix the ketone or aldehyde (1.0 equiv.), malononitrile (1.0 equiv.), and sodium polysulfide (prepared from elemental sulfur and sodium sulfide) in water.[13]

  • Reaction: Submerge the vessel in an ultrasonic bath operating at 40 kHz and 300 W. Heat the mixture to 70 °C.[13] The reaction is typically complete within 0.5 to 1 hour.[13]

  • Work-up and Purification: After the reaction, cool the mixture. The solid product that precipitates is collected by filtration. The crude product is then washed with water and purified by recrystallization from ethanol.[13]

Data Presentation: Comparison of Protocols

The following table summarizes the quantitative data for the different Gewald reaction protocols, allowing for easy comparison of their efficiency and conditions.

ProtocolCarbonyl CompoundActive NitrileCatalyst/BaseSolventTemp. (°C)TimeYield (%)Reference
Classical Ketones/AldehydesMalononitrile / CyanoestersPiperidine / MorpholineEthanol / DMF~502-12 h35-80%[3][11]
Catalytic CyclohexanoneMalononitrile20 mol% Pip BorateEthanol/Water (9:1)10025 min96%[5]
Ultrasound Various KetonesMalononitrileNone (Sodium Polysulfide)Water700.5-1 h42-90%[13]
Microwave CyclohexanoneEthylcyanoacetateDiethylamineEthanolMW8 minGood
Solvent-Free Aryl KetonesEthylcyanoacetate10 mol% MorpholineNone (Ball Mill)1201-2 h25-70%[8]

Visualizations

The following diagram illustrates the general experimental workflow for a typical Gewald reaction.

Gewald_Workflow A Reactant Mixing (Carbonyl, Nitrile, Sulfur) B Add Base / Catalyst & Solvent A->B Step 1 C Reaction Step (Heating / MW / US) B->C Step 2 D Reaction Monitoring (TLC) C->D Continuous D->C Incomplete E Work-up (Cooling, Precipitation/Extraction) D->E Complete F Isolation (Filtration) E->F Step 3 G Purification (Recrystallization / Chromatography) F->G Step 4 H Characterization (NMR, MS, IR) G->H Step 5 I Final Product (2-Aminothiophene) H->I

Caption: General workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

References

Application Notes and Protocols for the Polymerization of Thiophen-2-ol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of poly(thiophen-2-ol), a functionalized polythiophene derivative. The presence of a hydroxyl group on the thiophene ring offers unique opportunities for post-polymerization modification, hydrogen bonding interactions, and tailored material properties, making it a promising candidate for advanced applications in material science and drug delivery.

Introduction

Polythiophenes are a well-studied class of conducting polymers with diverse applications ranging from organic electronics to biomedical devices.[1] The functionalization of the thiophene monomer is a key strategy to fine-tune the properties of the resulting polymer. This compound, existing in tautomeric equilibrium with thiophen-2-one, presents an intriguing monomer for polymerization. The resulting polymer, poly(this compound), possesses a reactive hydroxyl group that can be leveraged for further chemical modifications, altering its solubility, conductivity, and biocompatibility. These characteristics make it a versatile platform for creating novel materials for applications such as sensors, electrochromic devices, and controlled drug release systems.[2][3]

Synthesis of Poly(this compound)

The polymerization of this compound can be approached through several methods, primarily chemical and electrochemical polymerization. Due to the reactive nature of the hydroxyl group, reaction conditions must be carefully controlled to prevent unwanted side reactions.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer.[4]

Experimental Protocol: Proposed Method for Chemical Oxidative Polymerization of this compound

Materials:

  • This compound (monomer)

  • Anhydrous iron(III) chloride (oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (for washing)

  • Deionized water (for washing)

Procedure:

  • In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a specific concentration of this compound in anhydrous chloroform.

  • Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • In a separate flask, prepare a solution of anhydrous iron(III) chloride in anhydrous chloroform. A molar ratio of oxidant to monomer of 4:1 is a typical starting point.[4]

  • Slowly add the iron(III) chloride solution to the this compound solution dropwise while stirring vigorously at room temperature.

  • Continue the reaction under a nitrogen atmosphere for 24 hours. The reaction mixture will typically change color, and a precipitate will form.

  • After 24 hours, stop the reaction by pouring the mixture into a large volume of methanol.

  • Filter the precipitate and wash it thoroughly with methanol and deionized water to remove any unreacted monomer, oxidant, and oligomers.

  • The resulting polymer is then dried under vacuum at a controlled temperature.

Table 1: Example Reaction Parameters for Chemical Oxidative Polymerization of Thiophene Derivatives

MonomerOxidantMonomer:Oxidant (molar ratio)SolventReaction Time (h)Yield (%)Reference
Thiophene-2-carbaldehydeHCl (catalyst)-Methanol48Not Specified[5][6]
Pyrazoline-substituted thiopheneFeCl₃1:4Chloroform24Not Specified[4]
3-AlkylthiopheneFeCl₃1:4Chloroform24Not Specified[1]
Electrochemical Polymerization

Electrochemical polymerization offers excellent control over the polymer film thickness, morphology, and properties by manipulating the electrochemical parameters. The polymer is directly deposited onto the working electrode surface.

Experimental Protocol: Proposed Method for Electrochemical Polymerization of this compound

Materials and Equipment:

  • This compound (monomer)

  • Acetonitrile (solvent)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Three-electrode electrochemical cell (working electrode: e.g., platinum, glassy carbon, or ITO-coated glass; counter electrode: e.g., platinum wire; reference electrode: e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in acetonitrile.

  • Add the this compound monomer to the electrolyte solution at a desired concentration (e.g., 0.1 M).

  • Assemble the three-electrode cell with the prepared solution.

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 20 minutes.

  • Polymerize the monomer onto the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

    • Potentiostatic: Apply a constant potential at which the monomer oxidizes (e.g., determined by an initial cyclic voltammogram).

    • Cyclic Voltammetry: Cycle the potential between a lower and an upper limit for a set number of cycles.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a stream of nitrogen or in a vacuum oven.

Table 2: Example Parameters for Electrochemical Polymerization of Thiophene Derivatives

MonomerElectrolyteSolventPolymerization MethodPotential Range (V vs. Ag/AgCl)Reference
ThiopheneTBAPF₆AcetonitrileCyclic Voltammetry0 to 2.4[7]
3-MethylthiopheneLiClO₄AcetonitrilePotentiostatic1.35[7]
Thiophene-based monomersTBABF₄DichloromethanePotentiostatic/Cyclic VoltammetryNot Specified[8]

Characterization of Poly(this compound)

The structure, morphology, and properties of the synthesized poly(this compound) can be characterized using various analytical techniques.

Table 3: Characterization Techniques for Polythiophenes

TechniqueInformation ObtainedReference
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., O-H, C-S, C=C) and confirmation of polymerization.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the polymer's chemical structure and regioregularity.[5][6]
Scanning Electron Microscopy (SEM) Visualization of the polymer's surface morphology and topography.[5][6]
UV-Vis Spectroscopy Investigation of the electronic properties and π-conjugation of the polymer.[5][6]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.[4]
Cyclic Voltammetry (CV) Study of the electrochemical properties, such as oxidation and reduction potentials.[9]

Material Science Applications

The unique properties of poly(this compound) open up possibilities for a range of material science applications.

  • Conductive Coatings: Like other polythiophenes, poly(this compound) can be doped to become electrically conductive, making it suitable for antistatic coatings and electrodes.[1] The hydroxyl group may influence the doping process and the stability of the conductive state.

  • Sensors: The hydroxyl group can act as a recognition site for specific analytes, enabling the development of chemical sensors. Binding of an analyte could induce a change in the polymer's conductivity or optical properties.

  • Electrochromic Devices: The color of polythiophenes can change upon oxidation and reduction. This property can be utilized in smart windows and displays. The substituent can tune the color and switching speed.

  • Functional Membranes: The polymer can be processed into membranes where the hydroxyl groups can be used to control surface wettability and selective transport of molecules.

Drug Development Applications

The biocompatibility and functionalizability of polythiophenes make them attractive for biomedical applications.

  • Drug Delivery: The hydroxyl groups on poly(this compound) can be used to conjugate drug molecules, enabling the development of polymer-drug conjugates for controlled and targeted drug release.[3] The release could be triggered by changes in pH or other physiological stimuli.

  • Biocompatible Coatings for Implants: Coating medical implants with biocompatible and bioactive polymers can improve their integration with surrounding tissues and reduce adverse reactions.[2] The hydroxyl groups can be used to immobilize biomolecules that promote cell adhesion and growth.

  • Biosensors: Poly(this compound) can serve as a matrix for the immobilization of enzymes or antibodies in biosensors. The detection of a biological event can be transduced into an electrical or optical signal.[10]

Visualizing Workflows

Diagram 1: Chemical Polymerization Workflow

Monomer This compound Monomer Reaction Polymerization Reaction Monomer->Reaction Solvent Anhydrous Solvent Solvent->Reaction Oxidant Oxidizing Agent (e.g., FeCl3) Oxidant->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Drying Washing->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for the chemical synthesis of poly(this compound).

Diagram 2: Electrochemical Polymerization Workflow

cluster_solution Electrolyte Solution Preparation Monomer This compound Cell Electrochemical Cell Assembly Monomer->Cell Electrolyte Supporting Electrolyte Electrolyte->Cell Solvent Acetonitrile Solvent->Cell Polymerization Electropolymerization (Potentiostatic/Galvanostatic/CV) Cell->Polymerization Rinsing Rinsing Electrode Polymerization->Rinsing Drying Drying Rinsing->Drying Coated_Electrode Polymer-Coated Electrode Drying->Coated_Electrode

Caption: Workflow for the electrochemical synthesis of poly(this compound).

Diagram 3: Application Pathways

cluster_MS Material Science cluster_DD Drug Development Polymer Poly(this compound) Coatings Conductive Coatings Polymer->Coatings Sensors Chemical Sensors Polymer->Sensors Electrochromics Electrochromic Devices Polymer->Electrochromics Delivery Drug Delivery Systems Polymer->Delivery Implants Biocompatible Coatings Polymer->Implants Biosensors Biosensors Polymer->Biosensors

Caption: Potential application pathways for poly(this compound).

References

Application Notes and Protocols for the Use of Thiophen-2-ol in the Development of Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-2-ol, also known as 2-hydroxythiophene, is a versatile heterocyclic compound with significant potential in the development of conductive polymers. Polythiophenes, a class of conjugated polymers, are renowned for their electrical conductivity upon doping, making them valuable materials for applications ranging from organic electronics to biomedical sensors.[1] However, the direct polymerization of this compound presents challenges due to the high reactivity of its hydroxyl group and its tendency to exist in tautomeric equilibrium with thiophen-2(5H)-one. These factors can interfere with the polymerization process and adversely affect the electronic properties of the resulting polymer.

To overcome these challenges, a common and effective strategy involves a three-step process:

  • Protection of the hydroxyl group of this compound to form a more stable monomer.

  • Polymerization of the protected monomer.

  • Deprotection of the resulting polymer to yield the desired poly(this compound).

This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers derived from this compound, focusing on the protective group strategy.

Data Presentation

Currently, there is limited direct quantitative data available in the public domain specifically for the electrical conductivity of poly(this compound). The conductivity of polythiophenes is highly dependent on factors such as molecular weight, regioregularity, and doping level. For comparison, the table below summarizes the reported conductivity values for unsubstituted polythiophene and some of its derivatives prepared by common methods. This data serves as a benchmark for the expected conductivity of poly(this compound) upon successful synthesis and doping.

PolymerPolymerization MethodDopantConductivity (S/cm)
Polythiophene (unsubstituted)Chemical Oxidation (FeCl₃)FeCl₃10 - 50
Poly(3-octylthiophene) (POT)Chemical Oxidation (FeCl₃)FeCl₃47[2]
Poly(3-methylthiophene)Electrochemical-140[1]
Regioregular poly(3-(4-octylphenyl)thiophene)Chemical-4[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of poly(this compound) via the protection-polymerization-deprotection strategy. The methoxy group is utilized as the protecting group in this protocol.

Logical Workflow for Poly(this compound) Synthesis

PolyThiophen2ol_Workflow Thiophen2ol This compound Protection Step 1: Protection (Methylation) Thiophen2ol->Protection  CH3I, Base   Methoxythiophene 2-Methoxythiophene Protection->Methoxythiophene Polymerization Step 2: Polymerization (Chemical or Electrochemical) Methoxythiophene->Polymerization  Oxidant (e.g., FeCl3) or  Electrochemical potential   PolyMethoxythiophene Poly(2-methoxythiophene) Polymerization->PolyMethoxythiophene Deprotection Step 3: Deprotection PolyMethoxythiophene->Deprotection  Demethylating agent  (e.g., BBr3)   PolyThiophen2ol Poly(this compound) Deprotection->PolyThiophen2ol Doping Doping PolyThiophen2ol->Doping  Oxidizing agent  (e.g., Iodine)   ConductivePolymer Conductive Poly(this compound) Doping->ConductivePolymer

Caption: Workflow for the synthesis of conductive poly(this compound).

Step 1: Protection of this compound (Synthesis of 2-Methoxythiophene)

Objective: To protect the reactive hydroxyl group of this compound by converting it to a methoxy group, forming the monomer 2-methoxythiophene.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in acetone.

  • Add a stoichiometric equivalent of powdered sodium hydroxide to the solution and stir for 30 minutes at room temperature.

  • Slowly add a slight excess of methyl iodide to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the acetone using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water in a separatory funnel to remove any remaining salts and base.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the diethyl ether to obtain crude 2-methoxythiophene.

  • Purify the product by vacuum distillation.

Step 2: Polymerization of 2-Methoxythiophene

Two primary methods for the polymerization of thiophene derivatives are chemical oxidative polymerization and electrochemical polymerization.

Objective: To polymerize 2-methoxythiophene using an oxidizing agent, typically iron(III) chloride (FeCl₃).[2]

Materials:

  • 2-Methoxythiophene

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

  • Schlenk flask or a three-necked flask equipped with a condenser and a gas inlet

  • Stirring plate and magnetic stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methoxythiophene in anhydrous chloroform.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the 2-methoxythiophene solution with vigorous stirring at room temperature. The molar ratio of FeCl₃ to monomer is typically between 2:1 and 4:1.

  • Continue stirring the reaction mixture for 24 hours at room temperature. A dark-colored precipitate of poly(2-methoxythiophene) will form.

  • Quench the reaction by adding methanol.

  • Filter the polymer and wash it extensively with methanol until the filtrate is colorless to remove any residual FeCl₃ and oligomers.

  • Wash the polymer with a dilute aqueous solution of hydrochloric acid, followed by water, and finally with methanol again.

  • Dry the resulting poly(2-methoxythiophene) powder under vacuum.

Objective: To polymerize 2-methoxythiophene by applying an electrochemical potential, resulting in the deposition of a polymer film on an electrode.[1]

Materials:

  • 2-Methoxythiophene

  • Acetonitrile (CH₃CN), anhydrous

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP, or lithium perchlorate, LiClO₄)

  • Three-electrode electrochemical cell (working electrode: e.g., platinum, gold, or indium tin oxide (ITO) coated glass; counter electrode: e.g., platinum wire; reference electrode: e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Add 2-methoxythiophene to the electrolyte solution to a concentration of approximately 0.1 M.

  • Assemble the three-electrode cell with the prepared solution.

  • Perform the electropolymerization by applying a constant potential (potentiostatic), a constant current (galvanostatic), or by cycling the potential (potentiodynamic) using the potentiostat. The specific potential required for polymerization will depend on the reference electrode used but is typically in the range of 1.5 to 2.0 V vs. Ag/AgCl.

  • A dark, conductive film of poly(2-methoxythiophene) will deposit on the working electrode.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a stream of inert gas.

Polymerization Mechanism Overview

Polymerization_Mechanism Monomer 2-Methoxythiophene Monomer Oxidation Oxidation (Chemical or Electrochemical) Monomer->Oxidation -e⁻ RadicalCation Radical Cation Intermediate Oxidation->RadicalCation Coupling Radical Coupling RadicalCation->Coupling Dimer Dimer Coupling->Dimer Propagation Propagation Dimer->Propagation + Monomer - H⁺ Polymer Poly(2-methoxythiophene) Propagation->Polymer

Caption: General mechanism of oxidative polymerization of 2-methoxythiophene.

Step 3: Deprotection of Poly(2-methoxythiophene)

Objective: To remove the methyl protecting group from poly(2-methoxythiophene) to yield the final product, poly(this compound).

Materials:

  • Poly(2-methoxythiophene)

  • Boron tribromide (BBr₃) or another suitable demethylating agent

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Schlenk flask

  • Stirring plate and magnetic stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the poly(2-methoxythiophene) powder in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide in dichloromethane to the suspension with stirring. The molar ratio of BBr₃ to the monomer repeat unit should be carefully controlled.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of methanol at 0 °C.

  • Filter the resulting polymer and wash it thoroughly with methanol and then water.

  • Dry the final product, poly(this compound), under vacuum.

Characterization

The synthesized polymers should be characterized to confirm their structure and properties.

  • Structural Characterization: Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the monomers and polymers at each stage.

  • Molecular Weight Determination: Gel permeation chromatography (GPC) can be employed to determine the molecular weight and polydispersity of the soluble protected polymer.

  • Conductivity Measurement: The electrical conductivity of the final poly(this compound) can be measured using a four-point probe technique after doping. Doping can be achieved by exposing the polymer to an oxidizing agent such as iodine vapor.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • This compound and its derivatives can be harmful. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Anhydrous solvents and reagents are sensitive to moisture and should be handled under an inert atmosphere.

  • Boron tribromide is a highly corrosive and reactive substance. It should be handled with extreme caution.

  • Electrochemical experiments involve the use of electrical equipment and should be performed with care to avoid electrical shock.

Conclusion

The synthesis of conductive polymers from this compound is a promising area of research with potential applications in various fields. The protection-polymerization-deprotection strategy outlined in these application notes provides a viable pathway to overcome the inherent challenges associated with the direct polymerization of this monomer. Further research is encouraged to optimize the reaction conditions, explore different protecting groups, and fully characterize the electrical and physical properties of poly(this compound) for its successful integration into advanced materials and devices.

References

Application Notes and Protocols for the Analytical Characterization of Thiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-2-ol (also known as 2-hydroxythiophene) is a five-membered heteroaromatic compound with significant applications in medicinal chemistry and materials science.[1] Its utility as a versatile building block for the synthesis of novel compounds is well-established. Thiophene derivatives exhibit a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1]

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its non-aromatic thione forms, primarily thiophen-2(5H)-one.[1] The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH, which in turn affects its spectroscopic properties and reactivity.[1] Accurate and detailed analytical characterization is therefore essential for its application in research and drug development.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound and its tautomeric forms, including detailed experimental protocols and data interpretation.

Tautomerism of this compound

This compound exists in a dynamic equilibrium with its tautomeric form, thiophen-2(5H)-one. This thiol-thione tautomerism involves the migration of a proton and a shift of a double bond.[1] The aromatic thiol form (this compound) and the non-aromatic thione form (thiophen-2(5H)-one) can be distinguished by various spectroscopic techniques.[1]

tautomerism Thiophenol This compound (Thiol form) Thiophenone Thiophen-2(5H)-one (Thione form) Thiophenol->Thiophenone Tautomerization

Caption: Tautomeric equilibrium between this compound and Thiophen-2(5H)-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for studying its tautomeric equilibrium. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Quantitative Data: NMR Chemical Shifts (ppm)

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compoundCDCl₃7.73 (t, 1H), 7.55-7.53 (m, 2H), 5.46 (s, br, 1H)[1]165.2, 131.6, 128.2, 111.2[1]
2(5H)-ThiophenoneCDCl₃~6.1-7.4 (m, ring protons), ~3.5 (s, CH₂) (Predicted)~200 (C=O), ~150, ~125 (C=C), ~35 (CH₂) (Predicted)

Note: Specific experimental data for 2(5H)-thiophenone is limited; predicted values are based on typical shifts for similar structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is particularly useful for distinguishing between the thiol (-OH) and thione (C=O) forms of this compound.

Experimental Protocol: FTIR Analysis

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a DTGS or MCT detector.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before sample analysis.

  • Data Processing:

    • Perform a background correction on the sample spectrum.

    • Identify and label the characteristic absorption bands.

Quantitative Data: Characteristic FTIR Absorption Bands (cm⁻¹)

Functional GroupTautomerCharacteristic Absorption Range (cm⁻¹)Notes
O-H stretchThis compound3200 - 3600 (broad)Indicates the presence of the hydroxyl group.
C=O stretch2(5H)-Thiophenone1650 - 1750 (strong)Characteristic of the carbonyl group in the thione form.
C=C stretchBoth1400 - 1600Aromatic and alkene C=C stretching vibrations.[2][3]
C-S stretchBoth600 - 800Thiophene ring C-S stretching vibration.[2]
C-H stretch (aromatic)This compound3000 - 3100C-H stretching of the aromatic thiophene ring.[4]
C-H stretch (aliphatic)2(5H)-Thiophenone2850 - 3000C-H stretching of the CH₂ group in the thione ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study the tautomeric equilibrium of this compound. The position of the absorption maximum (λmax) is sensitive to the electronic structure and the solvent environment.[1]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol, cyclohexane, acetonitrile).

    • Prepare a series of dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200 - 800 nm.

    • Slit Width: 1-2 nm.

    • Scan Speed: Medium.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the pure solvent.

    • Record the spectrum of the sample solution.

Quantitative Data: UV-Vis Absorption Maxima (λmax, nm)

The tautomeric equilibrium of this compound is solvent-dependent.[5] Polar, protic solvents tend to favor the more polar thione form, while nonpolar solvents may favor the thiol form.

TautomerSolventApproximate λmax (nm)Electronic Transition
This compoundNonpolar (e.g., Hexane)~260-280π → π
2(5H)-ThiophenonePolar (e.g., Ethanol)~290-320n → π and π → π*

Note: The specific λmax values can vary depending on the exact solvent and concentration.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase HPLC method can be developed to separate this compound and its tautomers.

Proposed Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

      • Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of the tautomers (e.g., 270 nm and 300 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to each tautomer based on their retention times.

    • Quantify the relative amounts of each tautomer by integrating the peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the hydroxyl group, this compound requires derivatization to increase its volatility for GC analysis.

Proposed Experimental Protocol: GC-MS Analysis with Silylation

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10-15 °C/min.

      • Hold at 280 °C for 5-10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak for the silylated this compound based on its retention time and mass spectrum.

    • The mass spectrum should show a molecular ion peak corresponding to the trimethylsilyl (TMS) derivative and characteristic fragmentation patterns.

Analytical Workflows

analytical_workflows cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample_Spec Sample Preparation (Dissolution) NMR NMR Analysis (¹H and ¹³C) Sample_Spec->NMR Structural Elucidation FTIR FTIR Analysis (ATR) Sample_Spec->FTIR Functional Group ID UVVis UV-Vis Analysis Sample_Spec->UVVis Tautomer Study Sample_Chrom Sample Preparation (Dissolution/Derivatization) HPLC HPLC-UV Analysis Sample_Chrom->HPLC Separation & Quantification GCMS GC-MS Analysis Sample_Chrom->GCMS Identification & Quantification

Caption: General analytical workflows for the characterization of this compound.

Summary

The analytical characterization of this compound requires a multi-technique approach to fully elucidate its structure and understand its tautomeric behavior. NMR spectroscopy provides definitive structural information, while FTIR and UV-Vis spectroscopy are crucial for identifying the predominant tautomeric form under different conditions. Chromatographic methods such as HPLC and GC-MS are essential for the separation and quantification of this compound and its tautomers in complex mixtures. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals involved in the study and application of this important heterocyclic compound.

References

High-performance liquid chromatography (HPLC) methods for Thiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analysis of Thiophen-2-ol by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound (also known as 2-hydroxythiophene) is a five-membered heteroaromatic compound of significant interest in medicinal and synthetic chemistry.[1] As a versatile precursor, it serves as a building block for the development of novel compounds with a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1] Given its importance, the development of robust and reliable analytical methods for the quantification and purity assessment of this compound is crucial for researchers, scientists, and professionals in drug development.

This application note details a representative reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed to be a starting point for method development and validation in a research or quality control setting.

Principle of the Method

High-performance liquid chromatography is a powerful technique used to separate, identify, and quantify components in a mixture. In this reversed-phase method, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being a moderately polar compound, will be separated from nonpolar impurities, which will be more strongly retained by the column, and from highly polar impurities, which will elute earlier. Detection is achieved using a UV-Vis detector, as the thiophene ring system contains a chromophore that absorbs UV light.

Experimental

A representative HPLC method for the analysis of this compound is summarized below. These parameters are based on common practices for the analysis of thiophene derivatives and may require optimization for specific applications.[2][3][4]

Chromatographic Conditions
ParameterValue
HPLC System Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 235 nm
Method Validation Parameters (Representative)

The following table summarizes typical validation parameters for an HPLC method. These values are illustrative and would need to be experimentally determined for this compound.[2][3]

ParameterRepresentative Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (Acetonitrile:Water 60:40).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound and dissolve it in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

HPLC System Setup and Operation
  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration, followed by the sample solutions. A blank (mobile phase) should be injected between sample sets to ensure no carryover.

Data Analysis
  • Integrate the peak area of the this compound peak in each chromatogram.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_Setup HPLC System Setup & Equilibration Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection HPLC_Setup->Injection Integration Peak Integration Injection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key parameters in developing and validating an HPLC method.

HPLC_Method_Development cluster_instrument Instrumental Parameters cluster_performance Method Performance cluster_validation Validation Parameters Column Column (e.g., C18) Resolution Resolution Column->Resolution Mobile_Phase Mobile Phase (e.g., ACN:H2O) Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Detection Detection λ LOD_LOQ LOD/LOQ Detection->LOD_LOQ Accuracy Accuracy Resolution->Accuracy Precision Precision Retention_Time->Precision Peak_Shape Peak Shape Linearity Linearity Peak_Shape->Linearity Quantification_Result Reliable Quantification Linearity->Quantification_Result Accuracy->Quantification_Result Precision->Quantification_Result LOD_LOQ->Quantification_Result

Caption: Key parameter relationships in HPLC method development.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for a representative HPLC method for the analysis of this compound. The described method is a solid starting point for researchers and professionals who require accurate and reliable quantification of this important compound. It is recommended that the method be fully validated according to ICH guidelines or other relevant regulatory standards before its implementation for routine analysis.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Thiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Thiophen-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a versatile precursor in medicinal and synthetic chemistry, presents unique analytical challenges due to its thiol-thione tautomerism.[1] This document outlines methodologies for both direct analysis and analysis following derivatization, offering a comprehensive guide for researchers. The protocols cover sample preparation, GC-MS instrument parameters, and data interpretation. Quantitative data, including retention indices and mass spectral information, are summarized to facilitate compound identification and quantification.

Introduction

This compound (CAS No. 17236-58-7), also known as 2-hydroxythiophene, is a five-membered heteroaromatic compound with the molecular formula C₄H₄OS and a molecular weight of 100.14 g/mol .[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. The analysis of this compound is complicated by its existence in a tautomeric equilibrium with its more stable thione forms: thiophen-2(5H)-one and thiophen-2(3H)-one. This tautomerism can affect its chromatographic behavior and mass spectral fragmentation, making a robust analytical method essential.

This application note details a GC-MS method for the analysis of this compound, addressing the challenges posed by its tautomeric nature. A derivatization protocol is also provided to improve its volatility and thermal stability for more reproducible results.

Thiol-Thione Tautomerism

The tautomeric equilibrium between this compound and its thione counterparts is a critical consideration for its GC-MS analysis. The equilibrium can be influenced by factors such as solvent and temperature. Under typical GC conditions, the thermally more stable thione tautomer may be the predominantly observed species.

Figure 1: Tautomeric equilibrium of this compound.

Experimental Protocols

Two primary approaches for the GC-MS analysis of this compound are presented: direct injection and analysis after silylation.

Protocol 1: Direct Analysis of this compound

This protocol is suitable for a qualitative or semi-quantitative analysis where the tautomeric forms may be observed.

3.1.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to prepare working standards at concentrations appropriate for the expected sample concentrations.

  • For unknown samples, dissolve a known weight of the sample in a known volume of the solvent.

3.1.2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
MS Transfer Line280°C
Mass Range35-200 amu
Acquisition ModeFull Scan
Protocol 2: Analysis of this compound after Silylation

Derivatization with a silylating agent is recommended for quantitative analysis to "trap" the hydroxyl group of the this compound tautomer, preventing on-column tautomerization and improving peak shape and reproducibility. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.

3.2.1. Derivatization Procedure

  • In a clean, dry vial, add 100 µL of the this compound solution in an aprotic solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

3.2.2. GC-MS Instrumentation and Conditions

The same GC-MS conditions as in Protocol 1 can be used for the analysis of the silylated derivative.

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound and its derivatives.

CompoundRetention Index (Kovats)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound956 (Standard non-polar)[2]10071, 57, 45, 39
Thiophen-2(5H)-oneNot available10072, 57, 44, 39
Trimethylsilyl-Thiophen-2-olNot available172157, 129, 73

Note: The mass spectrum for this compound is predicted based on typical fragmentation of hydroxylated aromatic compounds. The mass spectrum for Thiophen-2(5H)-one is based on available library data. The data for Trimethylsilyl-Thiophen-2-ol is predicted based on common fragmentation patterns of TMS derivatives, including the loss of a methyl group (M-15) and the characteristic TMS ion at m/z 73.

Experimental Workflows

The following diagrams illustrate the logical workflows for the direct and derivatization-based GC-MS analysis of this compound.

Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Prepare this compound Solution Inject Inject into GC-MS Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Analyze Mass Spectra and Retention Times Detect->Analyze

Figure 2: Workflow for direct GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Prepare this compound Solution Deriv Silylation with BSTFA Prep->Deriv Inject Inject into GC-MS Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Analyze Mass Spectra and Retention Times Detect->Analyze

Figure 3: Workflow for GC-MS analysis with derivatization.

Conclusion

The GC-MS methods described in this application note provide a robust framework for the analysis of this compound. Due to the inherent tautomerism of the molecule, a derivatization step using a silylating agent is recommended for accurate and reproducible quantitative analysis. The provided protocols and data will aid researchers, scientists, and drug development professionals in the reliable characterization of this compound in various matrices.

References

Application Notes and Protocols: Thiophen-2-ol in the Synthesis of Pharmacologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-2-ol and its tautomer, thiophen-2(5H)-one, are versatile heterocyclic building blocks that have garnered significant interest in medicinal chemistry. The thiophene scaffold is a privileged structure found in numerous FDA-approved drugs, owing to its ability to modulate a wide range of biological targets. This compound, in particular, offers unique reactivity that enables the synthesis of diverse pharmacologically active molecules, including antimicrobial, anticancer, and kinase-inhibiting agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of such compounds derived from this compound.

Key Applications of this compound Derivatives

Thiophene-containing compounds exhibit a broad spectrum of biological activities. The incorporation of the this compound moiety can lead to potent pharmacological effects.

1. Antimicrobial Activity:

Derivatives of thiophen-2(5H)-one, such as 5-(alkylidene)thiophen-2(5H)-ones, have demonstrated notable antimicrobial properties, particularly in the inhibition of bacterial biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics, making biofilm inhibitors a critical area of research.

2. Anticancer Activity:

The thiophene nucleus is a common feature in many anticancer agents. Thiophene derivatives can be functionalized to target various cancer-specific pathways. For instance, thieno[2,3-d]pyrimidines, which can be synthesized from thiophene precursors, have shown potent activity as kinase inhibitors, a class of targeted cancer therapeutics.

3. Kinase Inhibition:

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Thiophene-based compounds have been successfully designed as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis in tumors.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for the biological activity of representative pharmacologically active molecules derived from this compound precursors.

Table 1: Antimicrobial Activity of 5-(alkylidene)thiophen-2(5H)-ones against Vibrio harveyi

CompoundStructureBiofilm Reduction (%)Planktonic Growth Inhibition (%)
3a 5-(bromomethylene)thiophen-2(5H)-one>90<20
3b 5-(chloromethylene)thiophen-2(5H)-one>90<20
3c 5-(iodomethylene)thiophen-2(5H)-one>90~40

Data adapted from a study on the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones as biofilm inhibitors[1].

Table 2: Anticancer and Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Target KinaseIC50 (nM)
17f HCT-1162.80 ± 0.16VEGFR-2230 ± 30
HepG24.10 ± 0.45
10b MCF-719.4 ± 0.22--
10e MCF-714.5 ± 0.30--
Compound 9 MCF727.83--
Compound 12 MCF729.22--
Compound 13 MCF722.52--
Compound 14 MCF722.12--

IC50 values for anticancer activity were obtained from studies on thieno[2,3-d]pyrimidine derivatives.[2][3][4][5] Kinase inhibitory data is for a representative compound targeting VEGFR-2[2].

Experimental Protocols

Protocol 1: Synthesis of 5-(bromomethylene)thiophen-2(5H)-one (Antimicrobial Agent)

This protocol describes the synthesis of a 5-(alkylidene)thiophen-2(5H)-one derivative, which has shown potent anti-biofilm activity[1].

Materials:

  • 2-Acetyl-5-methoxythiophene

  • Acetyl bromide

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-acetyl-5-methoxythiophene (1 mmol) in dichloromethane (10 mL).

  • Add acetyl bromide (5 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain 5-(bromomethylene)thiophen-2(5H)-one as a solid.

Protocol 2: In Vitro Biofilm Formation Assay

This protocol outlines a method to assess the ability of synthesized compounds to inhibit biofilm formation by Vibrio harveyi[6][7][8][9][10].

Materials:

  • Vibrio harveyi strain

  • Luria-Bertani (LB) medium supplemented with 2% NaCl

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Grow Vibrio harveyi overnight in LB-NaCl medium at 30°C.

  • Dilute the overnight culture to an OD600 of 0.02 in fresh medium.

  • Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.

  • Add the test compounds at various concentrations (typically ranging from 1 to 100 µg/mL). Include a DMSO control.

  • Incubate the plate at 30°C for 24-48 hours without shaking.

  • After incubation, discard the planktonic bacteria and wash the wells gently with sterile phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with 125 µL of 0.1% Crystal Violet solution for 15 minutes at room temperature.

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Solubilize the bound dye by adding 200 µL of 95% ethanol to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the test compound compared to the control indicates biofilm inhibition.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol describes a method to evaluate the inhibitory activity of synthesized compounds against VEGFR-2 kinase[11][12][13].

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 as substrate

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations in a 96-well plate. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining in each well using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow: Synthesis and Antimicrobial Screening cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start 2-Acyl-5-methoxythiophene Reaction Reaction with Acetyl Bromide Start->Reaction Purification Column Chromatography Reaction->Purification Product 5-(alkylidene)thiophen- 2(5H)-one Purification->Product Assay Biofilm Formation Assay (Vibrio harveyi) Product->Assay Data Quantitative Analysis (Biofilm Reduction %) Assay->Data

Caption: Workflow for the synthesis and antimicrobial screening of thiophen-2-one derivatives.

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P P VEGFR2->P Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Thiophene_Inhibitor Thiophene-based Kinase Inhibitor Thiophene_Inhibitor->VEGFR2 Inhibits ATP binding Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiophene-based kinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thiophen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for the successful synthesis of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing and isolating this compound?

A1: The main difficulties in the synthesis of this compound are its inherent tautomerism and instability. This compound exists in a tautomeric equilibrium with its more stable thione forms, thiophen-2(5H)-one and thiophen-2(3H)-one.[1] This equilibrium complicates purification and can lead to a mixture of products. Additionally, this compound can be sensitive to oxidation and polymerization, requiring careful handling and storage.[1]

Q2: How does tautomerism affect the characterization of this compound?

A2: The presence of multiple tautomers in solution can lead to complex spectroscopic data. For instance, in NMR spectra, you may observe distinct sets of peaks for each tautomer, with the ratio of integrals reflecting their relative abundance. Similarly, IR spectroscopy can distinguish between the hydroxyl group (O-H) of the 'ol' form and the carbonyl group (C=O) of the 'one' forms.[1] The tautomeric equilibrium is influenced by factors such as solvent polarity, temperature, and pH.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen).[1] It is also advisable to store it at low temperatures, for example, in a freezer at -20°C.[1]

Q4: Can I synthesize this compound directly from thiophene?

A4: Direct oxidation of thiophene to this compound is challenging and often leads to over-oxidation and the formation of unstable intermediates like thiophene S-oxides, which can undergo dimerization.[1] A more controlled and common approach involves the use of functionalized thiophenes as starting materials.

Troubleshooting Guide

Low or No Product Yield

Problem: After following a synthetic protocol, the yield of this compound is significantly lower than expected, or no product is obtained.

Potential Cause Recommended Solution
Inefficient Grignard Reagent Formation Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. The surface of the magnesium turnings may be passivated with magnesium oxide; activate it with a small crystal of iodine or 1,2-dibromoethane.
Side Reactions of the Grignard Reagent Wurtz coupling can occur where the Grignard reagent reacts with unreacted 2-bromothiophene. To minimize this, add the 2-bromothiophene solution to the magnesium turnings slowly and at a controlled temperature.
Incomplete Decomposition of the 2-t-butoxythiophene intermediate Ensure the decomposition is carried out at a sufficiently high temperature (around 155°C) and that the p-toluenesulfonic acid catalyst is active. Monitor the reaction for the evolution of isobutylene gas.
Product Degradation This compound is sensitive to heat and air. Distill the final product under reduced pressure and ensure the collection flask is cooled. Avoid prolonged exposure to high temperatures.
Product Purity Issues

Problem: The final product is a mixture of compounds, making purification difficult.

Potential Cause Recommended Solution
Presence of Tautomers The product will likely be a mixture of this compound and its thione tautomers. Purification by column chromatography can be challenging due to on-column tautomerization. Consider using a less polar solvent system to favor the less polar this compound. Characterize the mixture of tautomers by NMR and other spectroscopic methods.
Unreacted Starting Materials or Intermediates Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion at each step. Adjust reaction times or reagent stoichiometry as needed.
Byproducts from Side Reactions Bithiophene from Wurtz coupling is a common byproduct in the Grignard-based synthesis. It can be separated by column chromatography as it is significantly less polar than this compound.

Experimental Protocols

Synthesis of this compound from 2-Bromothiophene

This two-step procedure involves the formation of 2-t-butoxythiophene via a Grignard reaction, followed by its acid-catalyzed decomposition to this compound.

Step 1: Synthesis of 2-t-Butoxythiophene

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining 2-bromothiophene solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Reaction with t-Butyl Perbenzoate: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of t-butyl perbenzoate (0.8 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel, keeping the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain 2-t-butoxythiophene.

Step 2: Synthesis of this compound

  • Decomposition: Place the purified 2-t-butoxythiophene in a distillation flask with a small amount of p-toluenesulfonic acid (catalytic amount). Heat the mixture in an oil bath to approximately 155°C. The decomposition will start, evidenced by the evolution of isobutylene gas.

  • Purification: After the gas evolution ceases, distill the this compound directly from the reaction flask under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Data Presentation

Table 1: Typical Yields for the Synthesis of this compound and Related Reactions

Reaction StepStarting MaterialProductTypical Yield (%)
Grignard route (Step 1)2-Bromothiophene2-t-Butoxythiophene70-76
Grignard route (Step 2)2-t-ButoxythiopheneThis compound89-94
Fiesselmann Synthesisα,β-acetylenic esters3-hydroxy-2-thiophenecarboxylic acid derivativesVaries
Gewald SynthesisKetone, α-cyanoester, Sulfur2-Aminothiophene derivativesHigh
Paal-Knorr Synthesis1,4-dicarbonyl compoundThiophene derivativesVaries

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-t-Butoxythiophene cluster_step2 Step 2: Synthesis of this compound 2-Bromothiophene 2-Bromothiophene Grignard Reagent Grignard Reagent 2-Bromothiophene->Grignard Reagent 1. Mg, Et2O 2. Initiation Mg, Et2O Mg, Et2O Mg, Et2O->Grignard Reagent 2-t-Butoxythiophene 2-t-Butoxythiophene Grignard Reagent->2-t-Butoxythiophene t-Butyl Perbenzoate t-Butyl Perbenzoate t-Butyl Perbenzoate t-Butyl Perbenzoate->2-t-Butoxythiophene Decomposition Decomposition 2-t-Butoxythiophene->Decomposition p-TsOH, ~155°C This compound This compound Decomposition->this compound Distillation

Caption: Experimental workflow for the synthesis of this compound.

tautomerism This compound This compound Thiophen-2(5H)-one Thiophen-2(5H)-one This compound->Thiophen-2(5H)-one Equilibrium Thiophen-2(3H)-one Thiophen-2(3H)-one This compound->Thiophen-2(3H)-one Equilibrium

Caption: Tautomeric equilibrium of this compound.

troubleshooting_workflow start Low Yield of this compound check_grignard Check Grignard Formation start->check_grignard grignard_ok Grignard OK? check_grignard->grignard_ok check_decomposition Check Decomposition Step grignard_ok->check_decomposition Yes troubleshoot_grignard Troubleshoot Grignard: - Anhydrous conditions? - Mg activation? - Slow addition? grignard_ok->troubleshoot_grignard No decomposition_ok Decomposition OK? check_decomposition->decomposition_ok troubleshoot_decomposition Troubleshoot Decomposition: - Catalyst activity? - Sufficient temperature? decomposition_ok->troubleshoot_decomposition No check_product_stability Consider Product Instability: - Distill under vacuum - Minimize heat exposure decomposition_ok->check_product_stability Yes

References

Optimizing reaction conditions for the Fiesselmann synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the Fiesselmann thiophene synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the Fiesselmann synthesis, offering potential causes and solutions.

Question: Why am I experiencing low to no yield of my desired thiophene product?

Answer:

Low or no yield in the Fiesselmann synthesis can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is often the most effective.

  • Purity of Starting Materials: The purity of the α,β-acetylenic esters and the mercaptoacetic acid esters is crucial. Impurities can interfere with the reaction, leading to side products or inhibition of the desired pathway. It is recommended to use freshly distilled or purified starting materials.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not efficiently deprotonate the mercaptoacetic acid ester, while a base that is too strong can promote side reactions. Sodium ethoxide is a commonly used base, and its concentration should be carefully controlled.

  • Reaction Temperature: The reaction is often exothermic. If the temperature is not controlled, side reactions can occur, leading to a lower yield of the desired product. It is important to maintain the recommended reaction temperature, often requiring an ice bath for initial cooling.

  • Solvent Choice: The solvent plays a significant role in the solubility of reactants and intermediates. Anhydrous solvents are typically required to prevent hydrolysis of the esters and the base.

Here is a logical workflow to troubleshoot a low-yield reaction:

G start Low Yield Detected check_reagents Verify Purity of Starting Materials start->check_reagents check_base Evaluate Base (Choice & Stoichiometry) check_reagents->check_base Pure purify Purify/Distill Reagents check_reagents->purify Impure? check_temp Monitor Reaction Temperature Profile check_base->check_temp Correct adjust_base Adjust Base Type or Concentration check_base->adjust_base Incorrect? check_solvent Confirm Solvent is Anhydrous and Appropriate check_temp->check_solvent Stable control_temp Implement Stricter Temperature Control check_temp->control_temp Unstable? dry_solvent Use Freshly Dried Solvent check_solvent->dry_solvent Wet? rerun Re-run Experiment check_solvent->rerun Dry purify->rerun adjust_base->rerun control_temp->rerun dry_solvent->rerun

Figure 1. Troubleshooting workflow for low-yield Fiesselmann synthesis.

Question: My reaction is producing a significant amount of side products. How can I improve the selectivity?

Answer:

The formation of side products is a common issue, often related to the reaction conditions. The Michael addition can sometimes compete with the desired cyclization.

  • Temperature Control: As mentioned, maintaining a low and stable temperature, especially during the addition of reagents, is critical to minimize side reactions.

  • Order of Addition: The order in which the reactants are mixed can influence the reaction pathway. A common procedure involves adding the acetylenic ester to a mixture of the mercaptoacetic acid ester and the base in the solvent.

  • Reaction Time: Allowing the reaction to proceed for too long or quenching it too early can affect the product distribution. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Fiesselmann synthesis?

The Fiesselmann synthesis proceeds via a base-catalyzed reaction between an α,β-acetylenic ester and a mercaptoacetic acid ester. The generally accepted mechanism involves the following steps:

  • Deprotonation of the mercaptoacetic acid ester by a base to form a thiolate.

  • Michael addition of the thiolate to the α,β-acetylenic ester.

  • Intramolecular Claisen condensation (cyclization) to form the thiophene ring.

  • Aromatization to yield the final thiophene product.

Which bases and solvents are most effective?

The choice of base and solvent is interdependent and crucial for success. Below is a table summarizing common combinations and their typical performance. Anhydrous conditions are a prerequisite for all combinations.

BaseSolventTypical TemperatureTypical Yield (%)Notes
Sodium EthoxideEthanol0 °C to RT70-90%A very common and effective combination.
Potassium tert-Butoxidetert-Butanol/THF0 °C to RT75-95%A stronger base, can be useful for less reactive substrates.
Sodium HydrideTHF/DMF0 °C to RT65-85%Effective, but requires careful handling due to its pyrophoric nature.
TriethylamineDichloromethaneRT40-60%A weaker organic base, may require longer reaction times.

What are some common variations of the Fiesselmann synthesis?

While the classical Fiesselmann synthesis uses α,β-acetylenic esters, variations have been developed to broaden the scope of accessible thiophenes. For instance, using β-keto esters in place of acetylenic esters can also lead to thiophene derivatives, though the reaction pathway is different.

Experimental Protocols

General Protocol for the Fiesselmann Synthesis of Diethyl 2-methyl-3,4-thiophenedicarboxylate

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Ethyl mercaptoacetate

  • Diethyl acetylenedicarboxylate

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of ethyl mercaptoacetate (1.2 g, 10 mmol) in anhydrous ethanol (20 mL) under a nitrogen atmosphere at 0 °C (ice bath), add sodium ethoxide solution (3.24 g, 10 mmol) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add diethyl acetylenedicarboxylate (1.7 g, 10 mmol) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure diethyl 2-methyl-3,4-thiophenedicarboxylate.

Below is a diagram illustrating the general experimental workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Mercaptoacetate & Base in Solvent B Cool to 0 °C A->B C Add Acetylenic Ester Dropwise B->C D Stir at RT & Monitor (TLC) C->D E Quench with Acid D->E F Solvent Removal E->F G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I

Figure 2. General experimental workflow for the Fiesselmann synthesis.

Navigating the Gewald Aminothiophene Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and drug development professionals leveraging the versatile Gewald aminothiophene synthesis, achieving optimal yield and purity is paramount. This technical support center provides a comprehensive resource to troubleshoot common experimental challenges, offering detailed protocols and data-driven insights to enhance your synthetic outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This guide addresses the most frequently encountered issues during the Gewald aminothiophene reaction in a practical question-and-answer format.

Question 1: I am observing very low or no product yield. What are the primary factors to investigate?

Answer: Low or non-existent yield in a Gewald reaction typically points to issues within the initial Knoevenagel condensation step or suboptimal reaction conditions for the subsequent cyclization.

  • Inefficient Knoevenagel Condensation: This initial condensation of the carbonyl compound and the active methylene nitrile is base-catalyzed and crucial for the entire reaction sequence.[1]

    • Base Selection: The choice of base is critical. Amine bases such as morpholine, piperidine, and triethylamine are commonly used.[2] For less reactive ketones, a stronger base might be necessary. It is advisable to screen different bases to find the optimal one for your specific substrates.[1]

    • Water Removal: The condensation produces water, which can hinder the reaction's progress.[2] For reactions sensitive to water, employing a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[2]

  • Poor Sulfur Solubility and Reactivity: Elemental sulfur must be adequately dissolved and activated to participate in the reaction.

    • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally recommended as they improve the solubility and reactivity of sulfur.[2][3]

    • Temperature: Gently heating the reaction mixture, typically to 40-60°C, can enhance sulfur's reactivity.[2] However, be cautious, as excessive heat can trigger side reactions.[2]

  • Incorrect Stoichiometry: Ensure the purity of your starting materials and precise measurement of all reagents as per the chosen protocol.[2]

Question 2: My reaction produces a significant amount of impurities, making purification difficult. What are the common byproducts and how can I minimize them?

Answer: The presence of impurities often indicates incomplete reactions or the occurrence of side reactions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have residual carbonyl and active methylene compounds. To mitigate this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[2]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Ensure that sufficient sulfur is present and that the reaction conditions (temperature and base) are conducive for the cyclization to proceed.[2]

  • Dimerization or Polymerization: The starting materials or intermediates can sometimes undergo self-condensation or polymerization.[1] To minimize these side reactions, you can adjust the concentration of reactants, modify the rate of reagent addition, or experiment with a different solvent.[1]

  • Residual Sulfur: Elemental sulfur can sometimes be challenging to remove completely. Recrystallization from an appropriate solvent is often an effective purification method.[1] Washing the crude product with a solvent in which sulfur is soluble but the desired product is not can also be beneficial.[1]

Question 3: How can I effectively purify my 2-aminothiophene product?

Answer: The choice of purification method depends on the physical state and purity of your crude product.

  • Recrystallization: This is often the most effective technique for purifying solid 2-aminothiophenes.[2] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method.[2] A common eluent system is a gradient of ethyl acetate in hexanes.[2]

  • Washing: A simple aqueous wash of the crude product can help remove inorganic salts and other polar impurities.[2] A subsequent wash with a non-polar solvent like hexanes can help remove non-polar byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

A1: The Gewald reaction is a multi-component reaction that proceeds in three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[4]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.[4]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[5][6]

Q2: Can microwave irradiation improve the Gewald reaction?

A2: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction.[5] It often leads to significantly shorter reaction times and improved yields compared to conventional heating methods.[7]

Q3: Is it possible to perform the Gewald reaction under solvent-free conditions?

A3: Yes, solvent-free Gewald reactions have been successfully conducted, often utilizing techniques like high-speed ball milling or heating in a conventional oven.[8] These "green chemistry" approaches can offer advantages such as simplified workup procedures.[8]

Data Presentation

The following tables summarize quantitative data on the influence of various reaction parameters on the yield of the Gewald reaction.

Table 1: Effect of Different Bases on Gewald Reaction Yield

BaseCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
Pyrrolidine1.0 mmol120 (Microwave)3092
Piperidine1.0 mmol120 (Microwave)3085
DBU1.0 mmol120 (Microwave)3081
Triethylamine1.0 mmol120 (Microwave)3075
K₂CO₃1.0 mmol120 (Microwave)3063
NaOH1.0 mmol120 (Microwave)3058
No Base-120 (Microwave)30<5

Data adapted from a study on the microwave-assisted synthesis of 2-aminothiophene derivatives.[7]

Table 2: Effect of Different Solvents on Gewald Reaction Yield

SolventTemperature (°C)Time (min)Yield (%)
DMF120 (Microwave)3092
NMP120 (Microwave)3088
DMSO120 (Microwave)3085
Ethanol120 (Microwave)3078
Acetonitrile120 (Microwave)3072
Toluene120 (Microwave)3065
Dioxane120 (Microwave)3061

Data based on a model reaction using pyrrolidine as the base under microwave irradiation.[7]

Experimental Protocols

1. General Protocol for Conventional One-Pot Gewald Synthesis

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[2]

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[2]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[2]

  • Stir the reaction mixture at room temperature or heat to 40-50°C.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[2]

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[2]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[2]

2. Protocol for Microwave-Assisted Gewald Synthesis

  • In a suitable microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., pyrrolidine, 1.0 mmol).[7][9]

  • Add the appropriate solvent (e.g., DMF, 3 mL).[7][9]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).[7]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[9]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and troubleshooting logic for the Gewald reaction.

Gewald_Workflow start Start: Combine Reactants (Carbonyl, Active Methylene, Sulfur) add_solvent_base Add Solvent and Base start->add_solvent_base reaction Reaction (Stirring/Heating) add_solvent_base->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Reaction Workup monitoring->workup precipitation Precipitation? workup->precipitation filtration Filter and Wash Precipitate precipitation->filtration Yes concentration Concentrate Reaction Mixture precipitation->concentration No purification Purification (Recrystallization or Chromatography) filtration->purification concentration->purification product Pure 2-Aminothiophene purification->product

Caption: General experimental workflow for the Gewald aminothiophene synthesis.

Troubleshooting_Logic start Low Yield or High Impurity Issue check_condensation Check Knoevenagel Condensation Efficiency start->check_condensation optimize_base Optimize Base: - Screen different bases - Adjust concentration check_condensation->optimize_base Inefficient remove_water Consider Water Removal: - Dean-Stark - Dehydrating agent check_condensation->remove_water Inefficient check_cyclization Assess Cyclization Conditions check_condensation->check_cyclization Efficient optimize_temp Optimize Temperature: - Screen 40-60°C - Avoid excessive heat check_cyclization->optimize_temp Suboptimal optimize_solvent Optimize Solvent: - Use polar solvents (EtOH, MeOH, DMF) check_cyclization->optimize_solvent Suboptimal check_byproducts Analyze Byproducts check_cyclization->check_byproducts Optimal adjust_conditions Adjust Reaction Conditions: - Reactant concentration - Rate of addition check_byproducts->adjust_conditions Side reactions present improve_purification Improve Purification: - Recrystallization solvent screening - Optimize chromatography check_byproducts->improve_purification Purification difficult

Caption: Troubleshooting logic for improving yield and purity in Gewald reactions.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to catalyst poisoning by thiophene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning by thiophene compounds?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison.[1] Thiophene and other sulfur-containing compounds are common poisons for many heterogeneous catalysts, particularly those based on transition metals like palladium, platinum, and nickel.[1][2][3] The poisoning occurs when the sulfur atom in the thiophene molecule strongly chemisorbs (chemically bonds) to the active sites on the catalyst surface.[2][4] This blocks reactant molecules from accessing these sites, leading to a partial or total loss of catalytic activity.[1][3]

Q2: Which types of catalysts are most susceptible to poisoning by thiophene?

A2: A wide range of catalysts are vulnerable to poisoning by thiophene and other sulfur compounds. These include:

  • Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are highly susceptible.[5][6]

  • Nickel-Based Catalysts: Commonly used in hydrogenation and reforming reactions, Ni catalysts are readily poisoned by sulfur.[4][7]

  • Lewis Acid Catalysts: Catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) can be deactivated, often due to reactions with impurities like water that can be exacerbated by the presence of other contaminants.[8]

  • Solid Acid Catalysts: Zeolites, such as H-Beta, can be deactivated by coke formation, which can be promoted by thiophene polymerization on the acid sites.[9]

  • Hydrodesulfurization (HDS) Catalysts: While designed to interact with sulfur compounds, catalysts like molybdenum disulfide (MoS₂) promoted with cobalt or nickel can still experience deactivation over time.[1][10]

Q3: What are the typical signs of catalyst poisoning in my reaction?

A3: The primary indicators of catalyst deactivation include:

  • A significant decrease in the reaction rate.[9]

  • Lower conversion of reactants and reduced yield of the desired product.[9]

  • A change in selectivity, with an increase in the formation of unwanted byproducts.[9]

  • A need for higher operating temperatures to achieve the same conversion rate.

  • Visual changes to the catalyst, such as a darkening in color, which may indicate coke formation.[8]

Q4: What is the primary mechanism of thiophene poisoning?

A4: The dominant mechanism is the strong chemisorption of the sulfur atom onto the active metal sites of the catalyst.[4][11] This forms stable metal-sulfur bonds that alter the electronic properties of the catalyst and physically block active sites.[1][11] In some cases, particularly with acidic catalysts, thiophene can polymerize, leading to the formation of carbonaceous deposits (coke) that cover the catalyst surface and block its pores.[8][9][12]

Q5: Can a catalyst poisoned by thiophene be regenerated?

A5: Yes, in many cases, catalyst regeneration is possible, although the effectiveness depends on the catalyst type and the severity of the poisoning.[9] Common regeneration methods include thermal treatments to burn off coke deposits (calcination) or specialized procedures to remove strongly adsorbed sulfur.[4][8][11] However, complete restoration of the initial activity is not always achievable.[5]

Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity

Q: My catalyst (e.g., Pd/C, Ni, PtO₂) is showing a dramatic drop in activity after only one or two runs with a thiophene-containing substrate. What's happening and how can I fix it?

A: This rapid deactivation is likely due to strong chemisorption of the thiophene compound onto the catalyst's active sites.

Troubleshooting Steps:

  • Confirm Feedstock Purity: Ensure that the thiophene concentration is within the expected range. Unanticipated high concentrations of sulfur compounds will accelerate poisoning. Consider purifying the feedstock if possible. Methods like extractive distillation or treatment with adsorbents can be effective.[13][14][15]

  • Increase Reaction Temperature (with caution): In some cases, increasing the temperature can help to desorb some weakly bound poisons or overcome the energy barrier for the desired reaction. However, be aware that higher temperatures can also lead to catalyst sintering or promote coke formation.[4][8]

  • Consider a Guard Bed: If feedstock purification is not feasible, a sacrificial bed of a less expensive material that can adsorb sulfur compounds can be placed upstream of the main catalyst bed. This will remove the poison before it reaches your primary catalyst.

  • Switch to a Sulfur-Tolerant Catalyst: For some applications, catalysts specifically designed to be more resistant to sulfur poisoning are available. Examples include certain transition metal phosphides or bimetallic formulations.[16]

Issue 2: Gradual Decline in Performance Over Multiple Cycles

Q: My solid acid catalyst (e.g., zeolite) is losing activity and selectivity over several runs when used with thiophene derivatives. What is the likely cause and what is the regeneration protocol?

A: This gradual deactivation is characteristic of fouling by coke deposition.[9] Thiophene, in the presence of strong acids, can polymerize, leading to carbonaceous residues that block the catalyst's pores and active sites.[8]

Troubleshooting and Regeneration:

  • Visual Inspection: A darkening of the catalyst is a strong indicator of coking.[8]

  • Temperature Control: High reaction temperatures can accelerate coking. Ensure the reaction temperature is carefully controlled.[8]

  • Regeneration via Calcination: The most common method to remove coke is calcination. This involves heating the catalyst in a controlled atmosphere of air or a dilute oxygen/nitrogen mixture to burn off the carbon deposits.[8][9]

Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination (for Coked Solid Acid Catalysts)

This protocol is a general guideline for regenerating a solid acid catalyst, like a zeolite, that has been deactivated by coke formation.

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Solvent Wash: Wash the recovered catalyst with a suitable solvent (e.g., acetone or the reaction solvent) to remove any residual organic compounds.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the solvent.

  • Calcination:

    • Place the dried catalyst in a tube furnace.

    • Pass a slow stream of dry air or a 5-10% oxygen in nitrogen mixture over the catalyst bed.

    • Slowly increase the temperature to the target regeneration temperature (typically 400-550 °C; this should be optimized for your specific catalyst) and hold for 3-5 hours, or until the dark color of the coke disappears.[8]

    • Cool the catalyst down to room temperature under an inert gas flow (e.g., nitrogen).

  • Storage: Store the regenerated catalyst under anhydrous conditions to prevent deactivation by moisture.

Protocol 2: High-Temperature Regeneration of Sulfur-Poisoned Metal Catalysts

This procedure is for catalysts where sulfur has strongly chemisorbed to the metal surface.

  • Catalyst Preparation: Follow steps 1-3 from Protocol 1 to recover, wash, and dry the catalyst.

  • High-Temperature Treatment:

    • Oxidative Treatment: Place the catalyst in a tube furnace and heat to a high temperature (e.g., 500 °C) under a flow of air or dilute oxygen. This can convert strongly adsorbed sulfur species to sulfur oxides (SOx), which can then desorb from the surface.[4]

    • Steam Treatment: Alternatively, a high-temperature treatment with steam can be effective for some catalysts.[4]

    • Inert/Reductive Treatment: In some cases, heating under an inert (N₂) or reducing (H₂) atmosphere can facilitate the removal of sulfur. For example, a PdSO₄/Al₂O₃ model catalyst showed significant SO₂ release when the oxygen in a simulated exhaust gas was temporarily replaced with nitrogen at 450-500 °C.[5]

  • Cooling and Storage: Cool the catalyst under an inert atmosphere and store it appropriately.

Data Presentation

Table 1: Comparison of Catalyst Regeneration Methods for Sulfur-Poisoned Ni-Based Catalysts

Regeneration MethodTemperature (°C)AtmosphereOutcomeReference
Sulfur-Free Treatment700N₂Ineffective for poisons formed at low temperatures.[4]
Sulfur-Free Treatment800-900N₂Effective regeneration; activity can approach that of a fresh catalyst over time.[4]
High-Temperature OxidationHighO₂/AirEffective for regenerating the poisoned catalyst.[4]
High-Temperature SteamHighH₂OEffective, but may require a longer regeneration time compared to oxidation.[4]

Table 2: Effect of Temperature on the Regeneration of a Sulfur-Poisoned Pd-Based Catalyst

Regeneration Temperature (°C)AtmosphereSulfur RemovalMethane ConversionReference
400N₂ replacing O₂Minor SO₂ releaseSlight increase[5]
450N₂ replacing O₂Significant SO₂ releaseIncreased conversion[5]
500N₂ replacing O₂High amount of SO₂ releaseSignificantly increased conversion[5]

Visualizations

Troubleshooting Workflow for Catalyst Deactivation start Reaction performance declines (Lower yield, slower rate) check_type Is deactivation rapid or gradual? start->check_type rapid Rapid Deactivation (1-2 runs) check_type->rapid Rapid gradual Gradual Deactivation (Multiple runs) check_type->gradual Gradual cause_sulfur Likely Cause: Strong Sulfur Poisoning rapid->cause_sulfur cause_coke Likely Cause: Coke Formation (Fouling) gradual->cause_coke solution_sulfur Troubleshooting: 1. Check feedstock purity 2. Use guard bed 3. Consider S-tolerant catalyst 4. High-temp regeneration cause_sulfur->solution_sulfur solution_coke Troubleshooting: 1. Optimize temperature 2. Visual inspection 3. Regenerate via calcination cause_coke->solution_coke

Caption: Troubleshooting workflow for catalyst deactivation.

Mechanism of Catalyst Poisoning by Thiophene cluster_catalyst Catalyst Surface as1 Active Site as2 Active Site blocked_reaction Reactants Blocked as2->blocked_reaction blocks access as3 Active Site as4 Active Site thiophene Thiophene (C4H4S) poisoned_site Poisoned Site (Metal-Sulfur Bond) thiophene->poisoned_site Strong Chemisorption deactivation Loss of Activity blocked_reaction->deactivation

Caption: Mechanism of metal catalyst poisoning by thiophene.

Catalyst Regeneration Decision Pathway start Catalyst Deactivated identify_cause Identify Cause of Deactivation start->identify_cause coking Coking/ Fouling identify_cause->coking Coke Detected sulfur_poisoning Sulfur Poisoning identify_cause->sulfur_poisoning Sulfur Detected sintering Sintering/ Irreversible identify_cause->sintering Thermal Damage regen_coke Regenerate via Calcination (Oxidation) coking->regen_coke regen_sulfur High-Temp Regeneration (Oxidation/Steam/Inert) sulfur_poisoning->regen_sulfur replace Replace Catalyst sintering->replace

References

Technical Support Center: Purification of Thiophen-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Thiophen-2-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this compound and its derivatives are distillation, column chromatography, and recrystallization. The choice of method depends on the physical state of the compound (liquid or solid), its thermal stability, and the nature of the impurities. For this compound, which is a liquid, fractional distillation under reduced pressure is a common and effective method.[1] For solid derivatives, recrystallization is often the preferred method to obtain high-purity crystalline material. Column chromatography is a versatile technique applicable to both liquid and solid compounds and is particularly useful for separating complex mixtures.

Q2: What is tautomerism and how does it affect the purification of this compound?

A2: this compound exists in a tautomeric equilibrium with its thione forms, specifically thiophen-2(5H)-one and thiophen-2(3H)-one. This means that the compound can exist as two or more interconvertible structures. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. During purification, this can be challenging as you may be dealing with a mixture of tautomers, which can have different physical properties (e.g., polarity, boiling point). This can lead to issues like band broadening in chromatography or difficulty in obtaining sharp melting points for crystalline derivatives. It is crucial to be aware of the tautomeric nature of your compound and to choose purification conditions that favor a single tautomer if possible, or that can effectively separate the desired tautomer from impurities and other tautomeric forms.

Q3: How should I store purified this compound to maintain its purity?

A3: this compound is sensitive to air and light and can degrade over time. To maintain its stability and purity, it should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep it in a freezer at -20°C.

Q4: Can I use a protecting group strategy for the purification of this compound?

A4: Yes, a protecting group strategy can be very effective, especially if direct purification is challenging due to the reactivity or tautomerism of the hydroxyl group. A common approach is to protect the hydroxyl group as a more stable ether, such as a t-butoxy ether. The protected thiophene derivative can then be purified using standard techniques like column chromatography. Following purification, the protecting group is removed to yield the pure this compound, which can then be isolated by distillation.

Troubleshooting Guides

Purification of this compound

Issue: Low recovery after distillation of this compound.

  • Possible Cause: Thermal degradation. This compound may be sensitive to high temperatures.

    • Solution: Ensure you are using a vacuum distillation setup to lower the boiling point. Monitor the temperature of the heating mantle carefully and avoid overheating. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

  • Possible Cause: Incomplete transfer. The viscous nature of the compound can lead to losses during transfer.

    • Solution: Gently warm the distillation flask to reduce viscosity before transferring the purified product. Rinse the flask with a small amount of a volatile solvent (in which the product is soluble) to recover any remaining material, and then carefully evaporate the solvent.

Issue: Purified this compound appears discolored or contains impurities upon analysis (GC/MS, NMR).

  • Possible Cause: Oxidation. The hydroxyl group of this compound can be susceptible to oxidation, especially if exposed to air at elevated temperatures.

    • Solution: Perform the distillation under an inert atmosphere (nitrogen or argon). Ensure all glassware is dry and free of oxidizing contaminants. Store the purified product under an inert atmosphere and at low temperatures.

  • Possible Cause: Presence of tautomers. The presence of the thione tautomer can be interpreted as an impurity in some analytical techniques.

    • Solution: Analyze the sample using techniques that can distinguish between tautomers, such as variable-temperature NMR. The choice of solvent for analysis is also critical as it can influence the tautomeric equilibrium.

Purification of Thiophene Derivatives by Column Chromatography

Issue: The compound is degrading on the silica gel column.

  • Possible Cause: Silica gel is acidic and can cause the degradation of sensitive thiophene derivatives.

    • Solution: Deactivate the silica gel by treating it with a base like triethylamine. This can be done by adding 1-2% triethylamine to the eluent. Alternatively, use a less acidic stationary phase, such as neutral alumina.

Issue: Poor separation of the desired compound from impurities.

  • Possible Cause: The solvent system is not optimal.

    • Solution: Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).

  • Possible Cause: The column is overloaded.

    • Solution: Use a larger column with more stationary phase. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.

Issue: The compound streaks on the TLC plate and elutes as a broad band from the column.

  • Possible Cause: The compound is too polar for the chosen solvent system or is interacting strongly with the stationary phase.

    • Solution: Increase the polarity of the eluent. For highly polar compounds, consider using a reverse-phase column. Adding a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can also help to reduce tailing.

Data Presentation

Table 1: Comparison of Purification Methods for this compound and its Derivatives

Purification MethodAdvantagesDisadvantagesBest Suited For
Distillation - Excellent for removing non-volatile impurities.- Can be scaled up for larger quantities.- Requires the compound to be thermally stable.- May not separate compounds with close boiling points effectively.Thermally stable, liquid thiophene derivatives with non-volatile impurities.
Column Chromatography - Highly versatile for a wide range of compounds.- Can separate complex mixtures and isomers.- Can be time-consuming and solvent-intensive.- Potential for compound degradation on the stationary phase.Purification of both liquid and solid thiophene derivatives, especially for complex mixtures.
Recrystallization - Can yield very high-purity crystalline products.- Relatively simple and inexpensive.- Only applicable to solid compounds.- Requires finding a suitable solvent system.- Can result in significant product loss in the mother liquor.Solid thiophene derivatives that are relatively pure to begin with.

Experimental Protocols

Protocol 1: Purification of this compound via a t-Butoxy Protecting Group and Distillation

This protocol is adapted from a known synthesis of 2-hydroxythiophene.

Step 1: Protection of the Hydroxyl Group (Synthesis of 2-t-butoxythiophene)

  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place magnesium turnings (0.41 g atom) and cover with 200 mL of dry ether.

  • Grignard Reagent Formation: Add a small portion of a solution of 2-bromothiophene (0.40 mol) in 60 mL of dry ether to initiate the Grignard reaction, which may require gentle warming. Once the reaction starts, add the remaining 2-bromothiophene solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Reaction with Perbenzoate: After the Grignard reagent formation is complete, cool the mixture to 0-5°C in an ice bath. Add a solution of t-butyl perbenzoate (0.32 mol) in 100 mL of dry ether dropwise over 45 minutes while maintaining the temperature.

  • Workup: Stir the reaction mixture overnight, then pour it into ice water and acidify with concentrated hydrochloric acid. Separate the two phases and extract the aqueous phase twice with ether.

  • Extraction and Drying: Combine the ether solutions and extract them with three portions of 2N sodium hydroxide solution. Wash the combined ether solutions until neutral with water, then dry over anhydrous sodium sulfate.

  • Isolation of Protected Thiophene: Remove the ether by distillation at atmospheric pressure. Purify the residual oil by vacuum distillation to obtain 2-t-butoxythiophene.

Step 2: Deprotection and Purification of this compound

  • Deprotection: In a distillation apparatus, place the purified 2-t-butoxythiophene and a catalytic amount of p-toluenesulfonic acid.

  • Distillation: Heat the apparatus in an oil bath to 155°C. The decomposition of the protecting group will begin.

  • Purification: After the initial decomposition, remove the oil bath and connect the distillation assembly to a vacuum pump. Collect the this compound by vacuum distillation, maintaining a slow stream of nitrogen through the capillary. The product will distill at 91-93°C at 13 mmHg.

Mandatory Visualization

experimental_workflow cluster_protection Step 1: Protection cluster_deprotection Step 2: Deprotection & Purification start 2-Bromothiophene grignard Formation of 2-Thienylmagnesium Bromide start->grignard reaction Reaction with t-Butyl Perbenzoate grignard->reaction workup Aqueous Workup and Extraction reaction->workup purify_protected Purification of 2-t-Butoxythiophene (Distillation) workup->purify_protected deprotection Acid-Catalyzed Deprotection purify_protected->deprotection Purified Intermediate purify_final Purification of This compound (Vacuum Distillation) deprotection->purify_final end end purify_final->end Pure this compound

Caption: Workflow for the purification of this compound via a protection-deprotection strategy.

troubleshooting_workflow cluster_issues Common Issues cluster_solutions Potential Solutions start Purification of Thiophene Derivative by Column Chromatography issue Problem Encountered start->issue degradation Degradation on Column issue->degradation Degradation poor_separation Poor Separation issue->poor_separation Poor Separation streaking Streaking/Tailing issue->streaking Streaking deactivate Deactivate Silica Gel (e.g., with Triethylamine) degradation->deactivate change_stationary Use Neutral Alumina degradation->change_stationary optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent larger_column Use a Larger Column poor_separation->larger_column increase_polarity Increase Eluent Polarity streaking->increase_polarity add_modifier Add Modifier to Eluent (e.g., Acetic Acid, Triethylamine) streaking->add_modifier reverse_phase Consider Reverse-Phase Chromatography streaking->reverse_phase

References

Stability of Thiophen-2-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiophen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

The main stability concern for this compound is its existence in a tautomeric equilibrium between the aromatic thiol form (this compound) and the non-aromatic thione forms (thiophen-2(5H)-one and thiophen-2(3H)-one).[1] Theoretical and experimental studies suggest that the thione tautomers are often the more stable forms.[1] This equilibrium is highly sensitive to the chemical environment, including pH and solvent, which can significantly influence the compound's reactivity and degradation pathways.

Q2: How does pH affect the stability of this compound?

The pH of the medium has a profound impact on the stability of this compound by influencing its tautomeric equilibrium and promoting degradation.

  • Acidic Conditions: In the presence of strong acids, the thiophene ring can be protonated. This can lead to acid-catalyzed polymerization, forming insoluble resinous materials.[2][3] The electron-rich pi-system of the thiophene ring makes it susceptible to oxidation, which can be initiated by protonation, potentially leading to the formation of thiophene S-oxides or ring-opened products.[4]

  • Basic Conditions: Under basic conditions, the hydroxyl group of this compound can be deprotonated to form the thiophenolate anion. While the thiophene ring itself is generally stable towards nucleophilic attack, the formation of the anion can increase its reactivity towards oxidation.[2] Strong bases can also potentially catalyze side reactions involving the thiophene ring.[2]

Q3: What are the expected degradation products of this compound?

Under harsh acidic or basic conditions, this compound can degrade. While specific degradation products for this compound are not extensively documented in readily available literature, based on the reactivity of similar thiophene derivatives, the following are potential degradation pathways:

  • Acid-Catalyzed Degradation: In strong acids, this compound is prone to polymerization, yielding poly(thienylene) type structures.[2] Ring-opening and subsequent reactions are also possible, though less common.

  • Base-Catalyzed Degradation: In the presence of a strong base and an oxidizing agent, the deprotonated this compound can be oxidized. This could potentially lead to the formation of sulfoxides or ring-cleavage products.

It is crucial to analyze reaction mixtures for unexpected products using techniques like HPLC-MS or GC-MS to identify specific degradation pathways under your experimental conditions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Formation of a precipitate or cloudiness in an acidic reaction mixture. Acid-catalyzed polymerization of the thiophene ring.1. Lower the reaction temperature.2. Use a milder acid or a lower concentration of the acid.3. Consider using a protecting group for the hydroxyl functionality if the reaction conditions are harsh.4. Closely monitor the reaction progress using TLC or LC-MS to detect the formation of oligomers or polymers.
Unexpected side products observed in a basic reaction mixture. Oxidation of the thiophenolate anion or base-catalyzed side reactions of the thiophene ring.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Use deoxygenated solvents.3. Use the minimum necessary amount of base.4. If only deprotonation of the hydroxyl group is desired, consider using a non-nucleophilic base.
Discoloration of the this compound solution (e.g., turning yellow or dark brown). This may indicate degradation, such as polymerization or oxidation.1. Analyze a sample of the discolored solution by HPLC or NMR to identify any new species.2. If degradation is confirmed, review the storage and handling procedures. This compound should be stored in a dark place under an inert atmosphere, preferably at low temperatures (e.g., -20°C).[1]
Inconsistent reaction outcomes or low yields. The tautomeric equilibrium of this compound may be shifting under the reaction conditions, leading to different reactive species. The stability of the compound may also be a factor.1. Carefully control the pH of the reaction mixture.2. Screen different solvents, as they can influence the tautomeric equilibrium.3. Perform initial small-scale experiments to assess the stability of this compound under the planned reaction conditions before proceeding to a larger scale.

Data Summary

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound under specific acidic and basic conditions. Researchers are encouraged to perform stability studies under their specific experimental conditions. Below is a summary of the qualitative stability profile.

Condition Primary Degradation Pathway Key Influencing Factors Potential Major Degradation Products
Acidic Acid-catalyzed polymerization- High acid concentration- High temperature- Strong Brønsted or Lewis acidsPoly(thienylene) resins
Basic Oxidation of the thiophenolate anion- Presence of oxidizing agents- Strong base concentration- Elevated temperatureThiophene S-oxides, ring-opened products

Experimental Protocols

The following are general protocols for assessing the stability of this compound. It is recommended to adapt these protocols to your specific experimental needs.

Protocol 1: General Procedure for Assessing the Stability of this compound in Acidic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or 1,4-dioxane) at a known concentration (e.g., 1 mg/mL).

    • Prepare a solution of the desired acid (e.g., HCl, H₂SO₄) in the same solvent at the desired concentration.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), add the this compound solution.

    • Slowly add the acid solution to the stirred this compound solution. If the addition is exothermic, control the temperature with a cooling bath.

  • Incubation:

    • Maintain the reaction mixture at the desired temperature (e.g., room temperature, 50°C) for a specific duration.

  • Sampling and Analysis:

    • At regular intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction by neutralizing the acid with a suitable base.

    • Analyze the samples by a suitable analytical method (e.g., HPLC, GC-MS, or NMR) to monitor the disappearance of this compound and the appearance of any degradation products.

Protocol 2: General Procedure for Assessing the Stability of this compound in Basic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol, or THF) at a known concentration.

    • Prepare a solution of the desired base (e.g., NaOH, KOH) at a specific concentration.

  • Reaction Setup:

    • In a reaction vessel, add the this compound solution. For investigating oxidative degradation, the reaction can be open to air or sparged with an oxygen-containing gas. For anaerobic conditions, purge the vessel with an inert gas.

    • Add the basic solution to the this compound solution.

  • Incubation:

    • Stir the mixture at the desired temperature for a set period.

  • Sampling and Analysis:

    • At various time points, take samples from the reaction mixture.

    • Neutralize the base with an appropriate acid.

    • Analyze the samples using analytical techniques such as HPLC, GC-MS, or NMR to quantify the remaining this compound and identify any degradation products.

Visualizations

Tautomerism Thiophen2ol This compound (Aromatic Thiol Form) Thiophen25Hone Thiophen-2(5H)-one (Non-aromatic Thione Form) Thiophen2ol->Thiophen25Hone Equilibrium Thiophen23Hone Thiophen-2(3H)-one (Non-aromatic Thione Form) Thiophen2ol->Thiophen23Hone Equilibrium

Caption: Tautomeric equilibrium of this compound.

DegradationPathways cluster_acid Acidic Conditions cluster_base Basic Conditions Thiophen2ol_acid This compound Protonation Protonation of Thiophene Ring Thiophen2ol_acid->Protonation H+ Polymerization Polymerization Protonation->Polymerization Resins Insoluble Resins Polymerization->Resins Thiophen2ol_base This compound Deprotonation Deprotonation Thiophen2ol_base->Deprotonation OH- Thiophenolate Thiophenolate Anion Deprotonation->Thiophenolate Oxidation Oxidation Thiophenolate->Oxidation [O] Degradation_Products Degradation Products (e.g., Sulfoxides) Oxidation->Degradation_Products

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow Start Unexpected Experimental Result Observed Identify_Conditions Identify Reaction Conditions (Acidic, Basic, Neutral) Start->Identify_Conditions Acid_Issue Issue in Acidic Medium? (e.g., Precipitation) Identify_Conditions->Acid_Issue Acidic Base_Issue Issue in Basic Medium? (e.g., New Products) Identify_Conditions->Base_Issue Basic Check_Polymerization Hypothesize: Acid-Catalyzed Polymerization Acid_Issue->Check_Polymerization Yes Check_Oxidation Hypothesize: Base-Induced Oxidation Base_Issue->Check_Oxidation Yes Modify_Acid Action: - Lower Temperature - Use Milder Acid Check_Polymerization->Modify_Acid Modify_Base Action: - Inert Atmosphere - Use Weaker Base Check_Oxidation->Modify_Base Analyze_Products Analyze Products by HPLC/NMR/MS Modify_Acid->Analyze_Products Modify_Base->Analyze_Products

References

Technical Support Center: Thiophen-2-ol Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Thiophen-2-ol to prevent its polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound, also known as 2-hydroxythiophene, is a heterocyclic compound with a five-membered aromatic ring containing a sulfur atom.[1] The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack and oxidative processes, which can initiate polymerization.[2] This reactivity can lead to the formation of undesirable oligomers and polymers, compromising the purity and usability of the compound. Additionally, this compound exists in a tautomeric equilibrium with its more stable thione forms, which can also contribute to its reactivity.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage involves a combination of low temperature, inert atmosphere, and protection from light.

Q3: What are the visible signs of this compound polymerization or degradation?

A3: The polymerization of this compound often results in noticeable changes in its physical appearance. Signs of degradation include:

  • Color Change: A freshly purified sample of this compound should be a pale-colored solid or liquid. The development of a darker color, such as yellow, brown, or black, can indicate the formation of polymeric impurities.

  • Increased Viscosity: The formation of polymers will lead to an increase in the viscosity of the sample.

  • Precipitation: In advanced stages of polymerization, insoluble solid precipitates may form.

Q4: Can I use chemical inhibitors to prevent the polymerization of this compound during storage?

A4: Yes, the use of chemical inhibitors can be an effective strategy. While specific studies on this compound are limited, principles from related thiophene chemistry suggest the following:

  • Radical Inhibitors: Small amounts of radical inhibitors, such as hydroquinone or butylated hydroxytoluene (BHT), can be added to scavenge free radicals that may initiate polymerization.

  • Basic Inhibitors: To counteract acid-catalyzed polymerization, the addition of a small amount of a non-nucleophilic, sterically hindered base, such as pyridine or a tertiary amine, may be beneficial.[3]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the polymerization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Sample has darkened in color upon receipt or during storage. Exposure to air (oxygen), light, or elevated temperatures.Store the compound under an inert atmosphere (argon or nitrogen), in a dark container, and at or below the recommended storage temperature. If the sample is already discolored, purification by distillation or chromatography may be necessary before use.
Increased viscosity or solidification of the liquid sample. Advanced polymerization.The sample is likely unusable for most applications. It is recommended to dispose of the material according to safety guidelines and obtain a fresh batch. Implement stricter storage protocols for the new sample.
Inconsistent experimental results using this compound from the same batch. Partial polymerization or degradation, leading to impurities.Re-purify the this compound before use. Consider adding a suitable inhibitor to the purified material if it will be stored for an extended period.
Rapid degradation of this compound when brought to room temperature for use. Thermal instability and sensitivity to atmospheric conditions.Minimize the time the sample is at room temperature. Use an inert atmosphere glove box or glove bag for handling and dispensing. Pre-cool solvents and reaction vessels.

Experimental Protocol: Stabilization of this compound for Long-Term Storage

This protocol outlines a method for stabilizing this compound for storage.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inhibitor stock solution (e.g., 1 mg/mL hydroquinone in anhydrous solvent)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar glassware

  • Septa and needles

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Inert Atmosphere: Dry the Schlenk flask under vacuum and backfill with an inert gas.

  • Dissolution: Transfer the this compound to the Schlenk flask under a positive pressure of inert gas. Dissolve the this compound in a minimal amount of anhydrous solvent.

  • Inhibitor Addition: Using a syringe, add the inhibitor stock solution to the this compound solution. The final concentration of the inhibitor should be in the range of 100-500 ppm.

  • Solvent Removal: Remove the solvent under reduced pressure, ensuring the temperature is kept low to avoid thermal degradation.

  • Packaging: Under a positive pressure of inert gas, transfer the stabilized this compound to a pre-dried amber glass vial.

  • Sealing and Storage: Securely seal the vial with a PTFE-lined cap and wrap the cap with parafilm. Store the vial in a freezer at -20°C or below.[1][4]

Visual Guides

logical_workflow cluster_troubleshooting Troubleshooting Polymerization start Observe Polymerization Issue (e.g., color change, viscosity increase) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified (Air/Light/Heat Exposure) check_storage->improper_storage Yes check_handling Review Handling Procedures check_storage->check_handling No implement_proper_storage Action: Implement Proper Storage (Inert gas, dark, -20°C) improper_storage->implement_proper_storage end Issue Resolved implement_proper_storage->end improper_handling Improper Handling Identified (Prolonged room temp exposure) check_handling->improper_handling Yes consider_inhibitor Consider Chemical Inhibitor check_handling->consider_inhibitor No implement_proper_handling Action: Minimize Exposure (Use glovebox, pre-cool) improper_handling->implement_proper_handling implement_proper_handling->end add_inhibitor Action: Add Inhibitor (e.g., Hydroquinone) consider_inhibitor->add_inhibitor Yes consider_inhibitor->end No add_inhibitor->end

Caption: Troubleshooting workflow for this compound polymerization.

polymerization_inhibition cluster_process Polymerization and Inhibition Mechanism thiophenol This compound Monomer polymerization Polymerization thiophenol->polymerization initiator Initiator (e.g., O2, Acid, Heat) initiator->polymerization inhibitor Inhibitor (e.g., Hydroquinone) initiator->inhibitor quenched by polymer Polythiophene (Degraded Product) polymerization->polymer inhibitor->thiophenol stabilizes stabilized Stabilized this compound

Caption: this compound polymerization and the role of inhibitors.

References

Identifying and minimizing byproducts in Thiophen-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thiophen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and minimizing byproducts during the synthesis of this compound and its tautomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of this compound I should be aware of?

A1: this compound exists in a tautomeric equilibrium with its more stable thione counterparts: thiophen-2(5H)-one and thiophen-2(3H)-one.[1] The aromatic thiol form, 2-thiophenethiol, is also a key tautomer. The exact ratio of these forms can depend on the solvent and temperature. It is critical to understand that observing multiple related species in your analysis does not necessarily indicate impurities, but rather the presence of these different tautomers.

Q2: My final product is a yellow or golden-brown oil. Is this normal?

A2: Yes, the synthesis of 2-thiophenethiol, a primary tautomer of this compound, is reported to yield a yellow or golden-brown oil after purification by vacuum distillation.[2] Discoloration can also occur due to minor oxidation or trace impurities, but a yellow hue is expected for the pure compound.

Q3: What are the most common byproducts in this compound synthesis?

A3: The most common byproducts depend on the synthetic route.

  • Dithienyl Disulfide: Thiols are susceptible to oxidation, which couples two molecules to form a disulfide. This is a very common byproduct if the reaction or workup is exposed to air, especially under basic conditions.

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials like thiophene or 2-bromothiophene in your crude product.[2][3]

  • Polysulfides: In syntheses involving elemental sulfur, insertion of multiple sulfur atoms can lead to polysulfide byproducts.

  • Side-Reaction Products from Lithiation: When using organolithium reagents like n-butyllithium, side reactions can occur if the temperature is not properly controlled or if moisture is present.

Q4: How can I identify the different tautomers and byproducts in my sample?

A4: A combination of spectroscopic methods is recommended.[1] HPLC and GC-MS are excellent for separating different components and assessing purity, while NMR and FT-IR are crucial for structural identification.[4][5][6]

Analytical Technique Purpose
¹H & ¹³C NMR Distinguishes between tautomers by identifying unique chemical shifts and coupling constants for aromatic (thiol) vs. non-aromatic (thione) protons and carbons.[1] Also identifies impurities.
FT-IR Spectroscopy Identifies characteristic vibrational frequencies. For example, a C=O stretch will be present for the thione tautomers, while an S-H stretch indicates the thiol form.[1]
HPLC Separates components of the mixture to provide quantitative data on purity and the relative amounts of different species.[4]
GC-MS Separates volatile components and provides their mass-to-charge ratio, helping to identify byproducts and unreacted starting materials.[5]
UV-Vis Spectroscopy The electronic absorption spectra of the aromatic thiol and non-aromatic thione tautomers differ, allowing for another method of characterization.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is a common issue that can arise from several factors during the synthesis.

Q: I performed the synthesis of 2-thiophenethiol via lithiation of thiophene, but my yield is much lower than the expected 65-70%. What could have gone wrong?

A: Several factors could be responsible for a low yield. Consider the following troubleshooting steps:

  • Moisture Contamination: The primary suspect is often moisture. n-Butyllithium is extremely reactive with water. Ensure all glassware was rigorously flame-dried or oven-dried, and the reaction was conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • Reagent Quality: The quality of the n-butyllithium is crucial. It degrades over time, so using a freshly opened bottle or a recently titrated solution is recommended.

  • Temperature Control: The lithiation step is highly exothermic. The temperature must be carefully maintained between -30°C and -20°C during the addition of n-butyllithium.[2] Higher temperatures can lead to side reactions. Similarly, the addition of sulfur should be done at a very low temperature (-70°C).[2]

  • Delayed Workup: The protocol notes that "undue delay in the ether extraction of the thiol has been found to result in reduced yields."[2] Once the reaction is quenched and acidified, proceed with the extraction promptly to minimize potential degradation or oxidation of the product in the aqueous phase.

  • Inefficient Stirring: During the addition of powdered sulfur, vigorous stirring is necessary to ensure it reacts quickly and doesn't clump together.

Issue 2: Product Appears Impure or Decomposes

Q: My purified product is dark brown or black, not the expected yellow oil. What happened?

A: A dark color often indicates the presence of impurities from oxidation or polymerization.

  • Air Exposure: The thiophenolate intermediate and the final 2-thiophenethiol product are sensitive to air oxidation, which can form disulfides and other colored impurities. Ensure the reaction, workup, and storage are performed under an inert atmosphere.[1]

  • Acid Concentration during Workup: Using overly concentrated acid or prolonged exposure during the workup can sometimes lead to degradation or polymerization of thiophene-containing compounds. Use the recommended concentration (e.g., 4 N sulfuric acid) and extract the product promptly after acidification.[2]

  • Distillation Temperature: Distilling at too high a temperature can cause thermal decomposition. It is essential to perform the distillation under a good vacuum (e.g., 5 mm Hg) to keep the boiling point low (53–56°C).[2]

Process Logic and Workflow Diagrams

The following diagrams illustrate key processes and logical steps in the synthesis and analysis of this compound.

Tautomerism Thiol-Thione Tautomerism of this compound cluster_tautomers Tautomeric Equilibrium Thiophen2ol This compound (Aromatic 'enol' form) Thiophen23Hone Thiophen-2(3H)-one (Non-aromatic 'keto' form) Thiophen2ol->Thiophen23Hone Thiophen25Hone Thiophen-2(5H)-one (Non-aromatic 'keto' form) Equilibrium Thiophen25Hone->Equilibrium Equilibrium->Thiophen2ol caption Tautomeric equilibrium of this compound.

Caption: Tautomeric equilibrium of this compound.

SynthesisWorkflow General Workflow for 2-Thiophenethiol Synthesis Start Start: Dry Glassware under Nitrogen Step1 1. Charge Thiophene & THF Solvent Start->Step1 Step2 2. Cool to -40°C Step1->Step2 Step3 3. Add n-BuLi (maintain -30 to -20°C) Step2->Step3 Step4 4. Stir for 1 hour Step3->Step4 Step5 5. Cool to -70°C Step4->Step5 Step6 6. Add Powdered Sulfur Step5->Step6 Step7 7. Warm to -10°C Step6->Step7 Step8 8. Quench in Ice Water Step7->Step8 Step9 9. Acidify with 4N H₂SO₄ Step8->Step9 Step10 10. Extract with Diethyl Ether (Promptly!) Step9->Step10 Step11 11. Wash & Dry Organic Layer Step10->Step11 Step12 12. Concentrate in vacuo Step11->Step12 Step13 13. Purify by Vacuum Distillation Step12->Step13 End Product: 2-Thiophenethiol Step13->End caption Experimental workflow for 2-Thiophenethiol.

Caption: Experimental workflow for 2-Thiophenethiol.

Troubleshooting Troubleshooting Guide: Low Product Yield cluster_causes Potential Causes cluster_solutions Solutions & Checks Problem Problem: Low Yield Reagent Reagent Issues Problem->Reagent Check Conditions Reaction Conditions Problem->Conditions Check Workup Workup & Purification Problem->Workup Check Sol_Reagent1 Moisture in reagents/solvents? (Use dry solvents) Reagent->Sol_Reagent1 Sol_Reagent2 n-BuLi degraded? (Titrate or use fresh) Reagent->Sol_Reagent2 Sol_Cond1 Incorrect temperature? (Verify thermometer, cooling bath) Conditions->Sol_Cond1 Sol_Cond2 Inefficient stirring? (Increase stirring rate) Conditions->Sol_Cond2 Sol_Workup1 Product loss during extraction? (Perform multiple extractions) Workup->Sol_Workup1 Sol_Workup2 Delayed workup? (Extract promptly after quench) Workup->Sol_Workup2 Sol_Workup3 Decomposition during distillation? (Ensure high vacuum) Workup->Sol_Workup3 caption Decision tree for troubleshooting low yields.

Caption: Decision tree for troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis of 2-Thiophenethiol via Lithiation of Thiophene

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and detailed instructions.[2]

Materials:

  • Thiophene (0.67 mole)

  • Anhydrous Tetrahydrofuran (THF) (500 ml)

  • n-Butyllithium (n-BuLi) in pentane (1.35 M, 0.662 mole)

  • Powdered Sulfur (0.638 g-atom)

  • 4 N Sulfuric Acid

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Ice, Dry Ice, Acetone

Procedure:

  • Setup: Assemble a 3-liter three-necked flask with a mechanical stirrer and a dropping funnel. Flame-dry all glassware and maintain a dry nitrogen atmosphere throughout the reaction.

  • Initial Mixture: Charge the flask with THF and thiophene. Cool the mixture to -40°C using an acetone/dry ice bath.

  • Lithiation: Add the n-BuLi solution via the dropping funnel over 5 minutes, ensuring the internal temperature is maintained between -30°C and -20°C.

  • Stirring: Stir the reaction mixture at this temperature for 1 hour.

  • Sulfur Addition: Lower the temperature to -70°C and add the powdered sulfur in one portion with vigorous stirring.

  • Warming: After stirring for 30 minutes at -70°C, allow the temperature to rise to -10°C.

  • Quenching: Carefully pour the yellow reaction solution into 1 liter of rapidly stirred ice water. This step dissolves the lithium thiolate product and quenches any unreacted n-BuLi or 2-thienyllithium.

  • Aqueous Extraction: Extract the pentane layer with three 100-ml portions of water. Combine all aqueous layers.

  • Acidification: Chill the combined aqueous solution in an ice bath and carefully acidify with 4 N sulfuric acid.

  • Product Extraction: Immediately extract the acidified aqueous phase with three 200-ml portions of diethyl ether.

  • Washing & Drying: Combine the ether extracts, wash twice with water to remove residual acid and THF, and dry over anhydrous sodium sulfate.

  • Purification: Remove the ether by rotary evaporation. Purify the residual golden-brown oil by distillation under reduced pressure. Collect the fraction boiling at 53–56°C (at 5 mm Hg).

Expected Yield: 65–70% of 2-thiophenethiol as a yellow oil.[2]

Parameter Value Reference
Reactant MolesThiophene: 0.67 mol, n-BuLi: 0.662 mol[2]
Lithiation Temp.-30°C to -20°C[2]
Sulfur Addition Temp.-70°C[2]
Boiling Point53–56°C at 5 mm Hg[2]
Final Yield 65–70% [2]

References

Technical Support Center: A Guide to Overcoming Low Yields in Thiophene Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the thiophene ring. This guide is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting for common low-yield issues encountered during thiophene modification.

Frequently Asked Questions (FAQs)

Q1: Why are functionalization reactions on the thiophene ring often challenging, leading to low yields?

A1: Thiophene, while aromatic, possesses unique electronic properties that can complicate functionalization. The sulfur atom can coordinate with and deactivate metal catalysts, a phenomenon known as catalyst poisoning. Additionally, the electron-rich nature of the ring can lead to over-reactivity or side reactions, such as polymerization, especially under harsh conditions. Regioselectivity can also be a challenge, with the C2 and C5 (α-positions) being significantly more reactive than the C3 and C4 (β-positions) towards electrophiles and in many cross-coupling reactions.[1][2]

Q2: What is the general order of reactivity for the positions on a substituted thiophene ring?

A2: For a typical 2- or 3-substituted thiophene, the reactivity towards electrophilic substitution and metalation generally follows the order: C2 > C5 > C3 > C4.[1] However, the specific directing effects of the substituent and the reaction conditions can alter this order. For instance, a directing group at C3 can promote functionalization at C2 or C4.

Q3: How can I avoid polymerization of my thiophene substrate during a reaction?

A3: Polymerization is often initiated by acidic conditions or strong oxidants. To minimize this side reaction, consider using milder reaction conditions, ensuring the absence of strong acids, and thoroughly degassing your reaction mixture to remove oxygen. In some cases, adding a polymerization inhibitor may be beneficial.

Q4: What are the key differences in reactivity between thiophene, furan, and pyrrole in electrophilic substitution?

A4: The general order of reactivity for these five-membered heterocycles in electrophilic aromatic substitution is pyrrole > furan > thiophene > benzene.[1] Thiophene is more stable to acidic conditions than furan and pyrrole, which are prone to polymerization in the presence of strong acids.[3]

Troubleshooting Guides

This section provides solutions to specific issues encountered during common thiophene functionalization reactions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Stille)

Cross-coupling reactions are powerful tools for C-C bond formation, but their application to thiophene substrates can be problematic.

Symptoms:

  • Low or no formation of the desired product.

  • Recovery of starting materials.

  • Formation of significant side products (e.g., homocoupling, dehalogenation).[4][5]

Possible Causes and Solutions:

  • Catalyst Inactivation: The sulfur atom in the thiophene ring can poison the palladium catalyst.[4]

    • Solution: Use a fresh, high-purity catalyst. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) that can protect the metal center and enhance its activity. In some cases, a higher catalyst loading (e.g., up to 5 mol%) may be necessary.[4]

  • Inefficient Oxidative Addition: The C-X bond of the halothiophene may not be sufficiently reactive.

    • Solution: The reactivity of halothiophenes follows the order I > Br > Cl. If possible, use a more reactive halide. For less reactive halides like chlorides, specialized catalyst systems with electron-rich and bulky ligands are often required.

  • Side Reactions: Protodeboronation (in Suzuki coupling) or dehalogenation can consume starting materials.[6]

    • Solution: For Suzuki reactions, use anhydrous solvents and ensure the base is not excessively strong, which can promote protodeboronation. For Stille couplings, purification challenges and the toxicity of tin reagents are common; using fluoride sources like CsF or TBAF can help remove tin byproducts.[7] In Heck reactions, the choice of base can influence the formation of olefin isomerization products.[4]

  • Incorrect Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).[4][8] Ensure solvents are properly degassed to prevent catalyst oxidation.[6] A systematic optimization of the reaction temperature is also recommended.

Troubleshooting Workflow for Low-Yield Cross-Coupling

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

Issue 2: Poor Regioselectivity in Direct C-H Arylation

Direct C-H arylation is an atom-economical method for functionalizing thiophenes, but controlling regioselectivity can be difficult.

Symptoms:

  • Formation of a mixture of C2/C5 and C3/C4 arylated products.

  • Low yield of the desired regioisomer.

Possible Causes and Solutions:

  • Inherent Reactivity: The α-protons (C2/C5) of the thiophene ring are significantly more acidic and sterically accessible than the β-protons (C3/C4), leading to preferential α-arylation.[9]

    • Solution: To achieve β-arylation, specialized catalytic systems are often required. For example, using a PdCl₂/P[OCH(CF₃)₂]₃ catalyst has been shown to promote β-arylation.[9] Alternatively, steric hindrance at the α-positions can direct the arylation to the β-position.[2]

  • Reaction Conditions: The choice of catalyst, ligand, and solvent can influence the regiochemical outcome.

    • Solution: A systematic screening of reaction parameters is necessary. For instance, some palladium catalysts in combination with specific ligands can favor the thermodynamically less favorable isomer.

Issue 3: Low Yield or Uncontrolled Reaction in Lithiation

Lithiation followed by electrophilic quench is a common method for functionalizing thiophenes, but the reaction can be sensitive to conditions.

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple products due to lack of regioselectivity.

  • Quenching of the lithiated intermediate before addition of the electrophile.

Possible Causes and Solutions:

  • Incorrect Base or Temperature: The choice of organolithium reagent and the reaction temperature are crucial for controlling the regioselectivity of deprotonation.

    • Solution: For selective C2-lithiation, n-butyllithium at low temperatures (e.g., -78 °C) is commonly used.[6] Stronger bases or higher temperatures can lead to di-lithiation or lithiation at less reactive sites.

  • Presence of Moisture or Protic Impurities: Organolithium reagents are extremely sensitive to water and other protic sources.

    • Solution: Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Electrophile Reactivity: The chosen electrophile may not be reactive enough to quench the lithiated thiophene efficiently.

    • Solution: Use a more reactive electrophile or consider transmetalation to a more reactive organometallic species (e.g., with ZnCl₂ or MgBr₂) before adding the electrophile.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of different thiophene functionalization reactions.

Table 1: Comparison of Catalysts and Bases in Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10012>95
3PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O90892
4Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Toluene1101698

Yields are approximate and can vary based on specific substrate and reaction scale.

Table 2: Effect of Solvent on Heck Coupling of 3-Iodothiophene with Methyl Acrylate

EntryPalladium CatalystBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂K₂CO₃DMF120High
2Pd(OAc)₂K₂CO₃Toluene110Moderate
3Pd(OAc)₂K₂CO₃Acetonitrile80Low
4Pd(OAc)₂Et₃NDMF120Moderate-High

Qualitative yields based on general literature for Heck couplings.[10]

Experimental Protocols

Protocol 1: High-Yield Suzuki-Miyaura Coupling of 2-Bromothiophene

This protocol describes a general and effective method for the Suzuki-Miyaura coupling of 2-bromothiophene with an arylboronic acid.[11]

Materials:

  • 2-Bromothiophene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromothiophene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Start Start: Assemble Reactants Assemble Add 2-Bromothiophene, Arylboronic Acid, Pd(PPh3)4, and K2CO3 to Flask Start->Assemble Inert Purge with N2/Ar Assemble->Inert AddSolvent Add Degassed Dioxane/H2O Inert->AddSolvent Heat Heat to 90-100°C (12-24h) AddSolvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Stille Coupling of 2-(Tributylstannyl)thiophene

This protocol outlines the Stille coupling of a stannylated thiophene with an aryl halide.[7]

Materials:

  • 2-(Tributylstannyl)thiophene (1.0 equiv)

  • Aryl halide (e.g., iodobenzene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Anhydrous DMF

  • Argon atmosphere

Procedure:

  • To a solution of 2-(tributylstannyl)thiophene and the aryl halide in anhydrous DMF, add PdCl₂(PPh₃)₂.

  • Heat the mixture at 90 °C under an argon atmosphere for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with a saturated aqueous potassium fluoride solution to remove tin byproducts, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Heck Coupling of 3-Bromothiophene with Styrene

This protocol describes a typical Heck coupling reaction.[4]

Materials:

  • 3-Bromothiophene (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromothiophene, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous DMF, followed by styrene.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Regioselective C2-Lithiation and Electrophilic Quench

This protocol details the selective functionalization at the C2 position of a substituted thiophene.[6]

Materials:

  • Substituted thiophene (e.g., 3-chlorothiophene) (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Anhydrous THF

  • Electrophile (e.g., iodine, benzaldehyde) (1.2 equiv)

  • Argon atmosphere

Procedure:

  • Dissolve the substituted thiophene in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile, either neat or as a solution in THF.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

References

Technical Support Center: Method Refinement for the Regioselective Substitution of Thiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective substitution of Thiophen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical modification of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Regioselectivity (Mixture of C3 and C5 Isomers)

  • Question: My reaction is producing a mixture of C3 and C5-substituted products. How can I improve the regioselectivity?

  • Answer: This is a common challenge stemming from the inherent electronic properties of the this compound scaffold. The α-positions (C5) are generally more reactive towards electrophiles than the β-position (C3).[1] However, the hydroxyl group (or its protected form) at C2 strongly activates the ring, making both positions susceptible to attack. Key factors to consider are:

    • Tautomerism: this compound exists in equilibrium with its keto tautomers (thiophen-2(5H)-one and thiophen-2(3H)-one). This equilibrium can complicate regioselectivity. Using an O-protected derivative, such as a methyl or silyl ether, locks the structure and provides more predictable outcomes.

    • Reaction Type: For electrophilic aromatic substitution (e.g., halogenation, Friedel-Crafts), the C5 position is electronically favored. To target the C3 position, methods like directed ortho-metalation (lithiation) are typically required.[2]

    • Steric Hindrance: The choice of protecting group on the oxygen can sterically hinder the C3 position, further favoring C5 substitution. Conversely, a bulky electrophile might show increased selectivity for the less-hindered C5 position.

Issue 2: Low Reaction Yield and Tar Formation

  • Question: My reaction yield is consistently low, and I'm observing significant tar or polymer formation. What is the cause and how can I fix it?

  • Answer: Thiophene rings, especially when activated by an oxygen substituent, can be sensitive to strongly acidic or oxidative conditions, leading to polymerization or degradation.[2][3]

    • Temperature Control: Many substitution reactions on activated thiophenes are exothermic. It is critical to maintain the recommended reaction temperature, often starting at low temperatures (e.g., -78 °C or 0 °C) and adding reagents slowly to control the exotherm.[2]

    • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as impurities can catalyze side reactions.[2]

    • Protecting Group Strategy: The free hydroxyl group can participate in side reactions. Protecting it as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS) enhances stability and prevents unwanted reactivity.

    • Inert Atmosphere: For metal-catalyzed or organometallic reactions (e.g., lithiation, Suzuki coupling), rigorously exclude oxygen and moisture by working under an inert atmosphere (e.g., Argon or Nitrogen).[2][4]

Issue 3: Failure to Achieve C3-Substitution

  • Question: I am trying to functionalize the C3 position via lithiation of my O-protected this compound, but I am recovering starting material or getting substitution at the C5 position. Why is this happening?

  • Answer: Directing a substitution to the C3 position requires overcoming the intrinsic preference for the C5 position.

    • Base Strength & Equivalency: C3-lithiation requires a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA). Ensure you are using a sufficient excess (typically 1.1-1.2 equivalents) to drive the deprotonation to completion.

    • Directing Group Effect: The oxygen of a protected hydroxyl group (e.g., -OMe, -OTBDMS) can act as a directing group, coordinating to the lithium of the base and facilitating deprotonation at the adjacent C3 position.

    • Temperature and Time: Lithiation is typically performed at very low temperatures (-78 °C) to prevent side reactions and potential rearrangement.[4] Ensure the deprotonation has sufficient time to complete (usually 1-2 hours) before adding the electrophile.

    • Halogen-Dance Rearrangement: If starting from a 3-halothiophene derivative, be aware of the "halogen dance" rearrangement, where a strong base can cause the halogen to migrate to a more stable position, leading to unexpected products.[2]

Data Presentation

The choice of protecting group and reaction conditions significantly impacts regioselectivity. The following tables provide representative data for common transformations.

Table 1: Influence of Protecting Group on Regioselectivity of Electrophilic Bromination

Protecting Group (PG)Reagent & ConditionsC5:C3 Isomer RatioCombined Yield (%)
H (none)NBS, THF, 0 °C to rt85:1545 (with polymerization)
Methyl (Me)NBS, THF, 0 °C>98:292
TBDMSNBS, THF, -20 °C>98:295

Table 2: Optimization of Conditions for C3-Selective Functionalization via Lithiation

Protecting Group (PG)Base (1.1 eq)ElectrophileC3-Product Yield (%)
Methyl (Me)n-BuLi, THF, -78 °C, 1hCO₂ (gas), then H₃O⁺85
Benzyl (Bn)LDA, THF, -78 °C, 1hDMF, then H₃O⁺88
TBDMSn-BuLi, THF, -78 °C, 1hI₂, then H₂O91

Experimental Protocols

Protocol 1: C5-Selective Formylation of 2-Methoxythiophene (Vilsmeier-Haack Reaction)

This protocol describes a general procedure for the selective introduction of a formyl group at the C5 position.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Reagent Addition: Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 20 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Thiophene Addition: Add 2-methoxythiophene (1.0 eq) dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it into a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-methoxythiophene-2-carbaldehyde.

Protocol 2: C3-Selective Carboxylation of 2-(tert-Butyldimethylsilyloxy)thiophene

This protocol outlines a procedure for functionalizing the C3 position via directed ortho-metalation.

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and 2-(tert-butyldimethylsilyloxy)thiophene (1.0 eq).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1.5 hours.

  • Electrophilic Quench: Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 30 minutes at -78 °C. A thick white precipitate should form.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of 1 M HCl.

  • Extraction and Purification: Extract the mixture with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield 2-(tert-butyldimethylsilyloxy)thiophene-3-carboxylic acid.

Visualizations

G Workflow for Regioselective Substitution of this compound start Define Target Regioisomer (C3 or C5) c5_path Target: C5-Substitution start->c5_path C5 c3_path Target: C3-Substitution start->c3_path C3 strategy_eas Strategy: Electrophilic Aromatic Substitution (EAS) c5_path->strategy_eas strategy_dom Strategy: Directed ortho-Metalation (DoM / Lithiation) c3_path->strategy_dom pg_select_eas Select O-Protecting Group (e.g., Me, TBDMS) to enhance stability strategy_eas->pg_select_eas pg_select_dom Select O-Protecting Group (e.g., Me, Bn, TBDMS) as Directing Group strategy_dom->pg_select_dom reaction_eas Perform Reaction (e.g., Halogenation, Friedel-Crafts, Vilsmeier) pg_select_eas->reaction_eas reaction_dom Perform Reaction (Lithiation at -78°C, quench with E+) pg_select_dom->reaction_dom analysis Analysis & Purification (NMR, LC-MS, Chromatography) reaction_eas->analysis reaction_dom->analysis end Isolated Product analysis->end

Caption: A workflow outlining the decision-making process for achieving regioselective C3 or C5 substitution.

G Troubleshooting Poor Regioselectivity problem Problem: Mixture of C3/C5 Isomers q1 Is the hydroxyl group protected? problem->q1 a1_no Solution: Protect the -OH group (e.g., as -OMe or -OTBDMS) to prevent tautomerism. q1->a1_no No a1_yes What is the reaction type? q1->a1_yes Yes q2_eas Electrophilic Aromatic Substitution? a1_yes->q2_eas EAS q2_dom Directed ortho-Metalation (Lithiation)? a1_yes->q2_dom DoM a2_eas_sol C5 is the major product. To improve, check for: 1. Low Temperature 2. Less-hindered electrophile 3. Anhydrous conditions q2_eas->a2_eas_sol Yes a2_dom_sol C5 isomer suggests failed C3 lithiation. Troubleshoot: 1. Ensure Temp is -78°C 2. Use fresh, titrated n-BuLi/LDA 3. Check for sufficient reaction time q2_dom->a2_dom_sol Yes

Caption: A decision tree for troubleshooting and resolving issues of poor regioselectivity in experiments.

References

Validation & Comparative

Thiophen-2-ol Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Thiophen-2-ol derivatives against other alternatives, supported by experimental data and detailed protocols.

This compound and its derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural similarity to various endogenous molecules and the synthetic accessibility of the thiophene ring have made them attractive scaffolds in medicinal chemistry. This guide delves into the validated biological activities of this compound derivatives, presenting a comparative analysis of their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.

Anticancer Activity: Targeting Key Signaling Pathways

This compound derivatives have demonstrated significant potential as anticancer agents by modulating critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Comparative Anticancer Activity of Thiophene Derivatives (IC50, µM)

Derivative ClassCell LineThis compound Derivative (Specific Compound)IC50 (µM)Alternative/Standard DrugIC50 (µM)Reference
ThienopyrimidineHepG2 (Liver Cancer)Compound 3b3.105 ± 0.14DoxorubicinNot Specified[1]
ThienopyrimidinePC-3 (Prostate Cancer)Compound 3b2.15 ± 0.12DoxorubicinNot Specified[1]
Thieno[3,2-b]pyrroleHepG2 (Liver Cancer)Compound 4c3.023 ± 0.12DoxorubicinNot Specified[1]
Thieno[3,2-b]pyrrolePC-3 (Prostate Cancer)Compound 4c3.12 ± 0.15DoxorubicinNot Specified[1]
Isoxazole-ThiopheneMCF-7 (Breast Cancer)TTI-61.91--[2]
1,3,4-Thiadiazole-ThiopheneHepG-2 (Liver Cancer)Compound 20b4.37 ± 0.7--[2]
1,3,4-Thiadiazole-ThiopheneA-549 (Lung Cancer)Compound 20b8.03 ± 0.5--[2]
Key Signaling Pathways in Anticancer Activity

Several thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.[1][3]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Thiophen2ol This compound Derivatives Thiophen2ol->PI3K inhibit

PI3K/Akt Signaling Pathway Inhibition

MAPK_Signaling_Pathway Stimuli External Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiophen2ol This compound Derivatives Thiophen2ol->Raf inhibit

MAPK Signaling Pathway Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[1]

Antioxidant Activity: Scavenging Free Radicals

This compound derivatives have shown notable antioxidant properties by scavenging free radicals, which are implicated in various disease pathologies.

Comparative Antioxidant Activity of Thiophene Derivatives (IC50, µg/mL)

AssayThis compound Derivative (Specific Compound)IC50 (µg/mL)Standard AntioxidantIC50 (µg/mL)Reference
DPPHCompound S448.45Ascorbic AcidNot Specified[4]
DPPHCompound S645.33Ascorbic AcidNot Specified[4]
ABTS-----

No specific IC50 values for this compound derivatives in the ABTS assay were found in the provided search results.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Mix the this compound derivative solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Anti-inflammatory Activity: Inhibition of Key Enzymes

Chronic inflammation is a hallmark of many diseases, and this compound derivatives have demonstrated anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Comparative Anti-inflammatory Activity of Thiophene Derivatives (IC50, µM)

Target EnzymeThis compound Derivative (Specific Compound)IC50 (µM)Standard DrugIC50 (µM)Reference
COX-2Compound 5b5.45Celecoxib-[4]
5-LOXCompound 5b4.33NDGA2.46[4]
COX-2Compound 210.67Celecoxib1.14[5]
LOXCompound 212.33Sodium Meclofenamate5.64[5]
Key Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of certain thiophene derivatives are mediated through the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[5][6]

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression NFkB->Genes activates Thiophen2ol This compound Derivatives Thiophen2ol->IKK inhibit

NF-κB Signaling Pathway Inhibition
Experimental Protocol: COX/LOX Inhibition Assay

Enzyme inhibition assays are performed using purified COX and LOX enzymes. The activity of the enzymes is measured in the presence and absence of the test compounds. The IC50 values are then determined to quantify the inhibitory potency of the this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

This compound derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Activity of Thiophene Derivatives (MIC, µM/ml)

MicroorganismThis compound Derivative (Specific Compound)MIC (µM/ml)Standard DrugMIC (µM/ml)Reference
B. subtilisCompound S10.81CefadroxilNot Specified[4]
S. aureusCompound S10.81CefadroxilNot Specified[4]
E. coliCompound S10.81CefadroxilNot Specified[4]
S. typhiCompound S10.81CefadroxilNot Specified[4]
A. nigerCompound S40.91FluconazoleNot Specified[4]
C. albicansCompound S40.91FluconazoleNot Specified[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a 96-well microplate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

General Experimental Workflow

The validation of the biological activity of this compound derivatives typically follows a structured workflow.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Assay Primary Biological Assays (e.g., MTT, DPPH, MIC) DoseResponse Dose-Response Studies (IC50/MIC Determination) Assay->DoseResponse Pathway Signaling Pathway Analysis (Western Blot, PCR) DoseResponse->Pathway Enzyme Enzyme Inhibition Assays (COX, LOX, Kinases) DoseResponse->Enzyme AnimalModel Animal Models of Disease (e.g., Xenograft, Inflammation) Pathway->AnimalModel Enzyme->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity

Experimental Workflow for Validation

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data and protocols offer a starting point for researchers to compare and further investigate the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Synthesis of Thiophen-2-ol: Established Methods vs. a Novel Palladium-Catalyzed Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Thiophen-2-ol, a key structural motif in medicinal chemistry, has traditionally been synthesized through multi-step processes. This guide provides a comparative analysis of an established two-step method, the Fiesselmann synthesis followed by decarboxylation, against a modern, one-pot palladium-catalyzed approach, offering insights into their respective methodologies, performance, and potential advantages.

This compound and its tautomer, thiophen-2(5H)-one, are versatile intermediates in the synthesis of various pharmaceuticals. The development of new, more efficient synthetic routes to this valuable compound is of significant interest to the chemical and pharmaceutical industries. This guide benchmarks a novel synthetic strategy against a more traditional approach, providing quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

Performance Comparison

The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.

ParameterEstablished Method: Fiesselmann Synthesis & DecarboxylationNew Method: Palladium-Catalyzed Cyclization
Overall Yield ~63%Up to 88% (for substituted thiophenes)
Number of Steps 21
Starting Materials Methyl chloroacrylate, Methyl thioglycolate1-Mercapto-prop-2-yn-1-ol
Key Reagents Sodium methoxide, HCl, Sulfuric acidPalladium(II) iodide (PdI₂), Potassium iodide (KI)
Reaction Temperature 0°C to room temperature (Step 1); 100°C (Step 2)50-80°C
Reaction Time Overnight (Step 1); 2 hours (Step 2)1-3 hours
Catalyst Loading N/A (Stoichiometric reagents)1-2 mol% PdI₂
Purity High after purificationGood to high, purification required

Experimental Protocols

Established Method: Fiesselmann Synthesis and Decarboxylation

This traditional two-step approach first constructs the thiophene ring with a carboxyl group, which is subsequently removed.

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from the method reported by Huddleston and Barker (1979).[1]

  • Preparation of Sodium Methoxide Solution: In a flask equipped with a stirrer, add 700 mg (30 mmol) of sodium to 15 mL of anhydrous methanol.

  • Addition of Thiol: To the sodium methoxide solution, add 1.9 g (18 mmol) of methyl thioglycolate.

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add 2.1 g (17.4 mmol) of methyl 2-chloroacrylate dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Cool the mixture to 0°C and quench the reaction with approximately 5 mL of 4 M aqueous hydrochloric acid. Add water and extract the product twice with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxythiophene-2-carboxylate as a brown oil which solidifies upon drying. The reported yield is approximately 70%.[1]

Step 2: Hydrolysis and Decarboxylation to this compound

  • Hydrolysis: The crude methyl 3-hydroxythiophene-2-carboxylate is hydrolyzed by heating with a strong acid, such as sulfuric acid, in an aqueous solution.

  • Decarboxylation: The resulting 3-hydroxy-2-thiophenecarboxylic acid is then heated to around 100°C to induce decarboxylation, yielding this compound.

  • Purification: The final product is purified by distillation under reduced pressure.

New Method: Palladium-Catalyzed Heterocyclodehydration

This modern approach offers a more direct, one-pot synthesis of the thiophene ring. While the specific synthesis of unsubstituted this compound via this method requires adaptation from protocols for substituted analogs, the general procedure provides a framework for a more streamlined process.[2][3]

Step 1: Synthesis of 1-Mercapto-prop-2-yn-1-ol (Starting Material)

The synthesis of this starting material is a prerequisite for the palladium-catalyzed cyclization.

Step 2: Palladium-Catalyzed Cyclization to this compound

  • Catalyst Preparation: In a reaction vessel, combine 1-2 mol% of Palladium(II) iodide (PdI₂) and 10 mol% of Potassium iodide (KI).

  • Reaction Setup: Add the starting material, 1-mercapto-prop-2-yn-1-ol, to the catalyst mixture in a suitable solvent such as methanol.

  • Reaction Conditions: Heat the mixture to a temperature between 50-80°C and stir for 1-3 hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound. For substituted thiophenes, yields of up to 88% have been reported.[2]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

established_method start Methyl chloroacrylate + Methyl thioglycolate step1 Fiesselmann Synthesis (Sodium methoxide, 0°C to RT) start->step1 intermediate Methyl 3-hydroxythiophene-2-carboxylate step1->intermediate step2 Hydrolysis & Decarboxylation (H2SO4, 100°C) intermediate->step2 end This compound step2->end

Established Synthetic Route for this compound.

new_method start 1-Mercapto-prop-2-yn-1-ol step1 Pd-Catalyzed Cyclization (PdI2, KI, 50-80°C) start->step1 end This compound step1->end

New Palladium-Catalyzed Synthetic Route for this compound.

Concluding Remarks

The established Fiesselmann synthesis followed by decarboxylation provides a reliable, albeit multi-step, route to this compound. In contrast, the newer palladium-catalyzed heterocyclodehydration presents a more atom-economical and potentially higher-yielding one-pot alternative. The choice of method will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the importance of process efficiency. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors. Further optimization of the palladium-catalyzed route for the specific synthesis of unsubstituted this compound could solidify its position as a superior method.

References

The Evolving Landscape of Thiophen-2-ol Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in drug discovery and development are increasingly turning their attention to Thiophen-2-ol and its derivatives, a versatile class of heterocyclic compounds demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of novel this compound compounds, summarizing their performance in recent in vitro and in vivo studies. Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the latest evidence to inform their work.

Thiophene-based molecules have shown significant promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3] Their therapeutic potential is underscored by the existence of commercially available drugs containing a thiophene nucleus, such as Tipepidine and Tioconazole.[1] The biological activity of these compounds is greatly influenced by the nature and position of substituents on the thiophene ring, making structure-activity relationship (SAR) studies crucial for optimizing their therapeutic effects.[1]

Comparative In Vitro Efficacy of Novel this compound Derivatives

Recent research has highlighted the potent cytotoxic and enzyme-inhibitory effects of various this compound derivatives. The following tables summarize the in vitro activity of selected compounds against various cancer cell lines and enzymes.

Compound IDTarget Cell Line/EnzymeIC50/Ki Value (µM)Reference
Anticancer Activity
Thienopyrimidinone Derivative 3bHepG2 (Liver Cancer)3.105[4]
PC-3 (Prostate Cancer)2.15[4]
Thienopyrimidinone Derivative 4cHepG2 (Liver Cancer)3.023[4]
PC-3 (Prostate Cancer)3.12[4]
N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (4b)HepG2 (pretreatment sensitizes to sorafenib)IC50 shift from 3.9 to 0.5[5]
Enzyme Inhibition
Substituted Thiophene DerivativehCA I447.28 - 1004.65 (nM)[6]
hCA II309.44 - 935.93 (nM)[6]
Acetylcholinesterase (AChE)0.28 - 4.01 (nM)[6]

In Vivo Performance of this compound Compounds

In vivo studies have further substantiated the therapeutic potential of this compound derivatives, demonstrating their efficacy in animal models of cancer and inflammation.

Compound ClassAnimal ModelKey FindingsReference
Thiophenyl thieno[2,3-d]pyrimidin-4-one derivativesBreast Cancer Animal ModelSignificant reduction in tumor growth up to the 8th day of treatment compared to control.[7]
Thiophene pyrazole hybridsFormalin-induced paw edema in ratsGreater anti-inflammatory activity than celecoxib with fewer gastrointestinal effects.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed in the literature, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis synthesis Compound Synthesis cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity enzyme Enzyme Inhibition Assay synthesis->enzyme pathway Signaling Pathway Analysis cytotoxicity->pathway enzyme->pathway ic50 IC50/Ki Determination pathway->ic50 animal_model Animal Model treatment Compound Administration animal_model->treatment efficacy Efficacy Assessment treatment->efficacy toxicity Toxicity Studies treatment->toxicity efficacy->ic50 sar SAR Studies ic50->sar

General experimental workflow for this compound compound evaluation.

signaling_pathway VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest Promotes Progression ThiopheneCompound This compound Derivative ThiopheneCompound->VEGFR2 Inhibition ThiopheneCompound->AKT Inhibition

References

Structure-Activity Relationship of Thiophen-2-ol Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of Thiophen-2-ol analogs, focusing on their anticancer and anti-inflammatory activities. The information is presented through structured data tables, detailed experimental protocols, and a visual representation of a key signaling pathway.

The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The versatility of the thiophene nucleus allows for substitutions that can significantly modulate the pharmacological profile of the resulting analogs. This guide delves into the SAR of this compound derivatives, offering insights into how structural modifications influence their therapeutic potential.

Anticancer Activity of this compound Analogs

Thiophene derivatives have shown significant promise as anticancer agents by targeting various cancer cell lines and inhibiting key signaling pathways involved in tumor progression.[3][4] The following table summarizes the in vitro anticancer activity of a series of fused thiophene derivatives against human liver carcinoma (HepG2) and prostate cancer (PC-3) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the impact of different substitutions on their cytotoxic efficacy.

Table 1: Anticancer Activity of Fused Thiophene Derivatives [1][5]

Compound IDModificationsIC50 (μM) on HepG2IC50 (μM) on PC-3
3a Unsubstituted Phenyl> 50> 50
3b 4-Chlorophenyl3.105 ± 0.142.15 ± 0.12
3c 4-Bromophenyl> 5015.24 ± 0.81
3d 4-Fluorophenyl10.29 ± 0.5412.87 ± 0.67
3e 4-Methylphenyl18.63 ± 0.9821.45 ± 1.12
3f 4-Methoxyphenyl4.296 ± 0.27.472 ± 0.42
3g 3,4,5-Trimethoxyphenyl3.77 ± 0.1711.56 ± 0.61
4a Unsubstituted Phenyl11.23 ± 0.5914.88 ± 0.78
4b 4-Chlorophenyl8.76 ± 0.469.34 ± 0.49
4c 4-Fluorophenyl3.023 ± 0.123.12 ± 0.15
Doxorubicin Reference Drug1.89 ± 0.091.54 ± 0.08

Anti-inflammatory Activity of 2-Aminothiophene Analogs

Certain thiophene analogs, particularly 2-aminothiophene derivatives, have demonstrated notable anti-inflammatory properties. The following table presents the anti-inflammatory activity of a series of 2-aminothiophene analogs, as determined by their ability to inhibit leukocyte migration.

Table 2: Anti-inflammatory Activity of 2-Aminothiophene Analogs [6][7]

Compound IDStructure% InhibitionIC50 (μM)
1 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester61121
2 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester94412
3 2-Amino-4,5,6,7,8-hexahydrocycloocta[b]thiophene-3-carboxylic acid ethyl ester30323
4 2-[(2-Chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester75348
5 2-[(2-Chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester71422
6 2-[(2-Chloroacetyl)amino]-4,5,6,7,8-hexahydrocycloocta[b]thiophene-3-carboxylic acid ethyl ester81396

Experimental Protocols

MTT Assay for Anticancer Activity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

Materials:

  • This compound analog compounds

  • Human cancer cell lines (e.g., HepG2, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The thiophene analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted with fresh culture medium. The cells are treated with various concentrations of the compounds and incubated for 24 to 48 hours.[10]

  • MTT Addition: After the treatment period, 10 μL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8]

Signaling Pathway Inhibition by this compound Analogs

Several thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT.[12][13] Inhibition of this pathway can lead to decreased cell proliferation, migration, and survival, as well as the induction of apoptosis.[14]

VEGFR2_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival Promotes Thiophene This compound Analog Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by this compound analogs.

References

Unveiling the Therapeutic Promise of Thiophen-2-ol Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the therapeutic landscape of Thiophen-2-ol derivatives reveals their significant potential as potent inhibitors of key biological targets, offering promising avenues for the development of novel therapeutics. This comparative guide synthesizes recent experimental data, providing researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy against specific enzymes, alongside detailed experimental methodologies and visual pathways to accelerate further research.

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] Their therapeutic effects are often attributed to the inhibition of specific enzymes involved in disease progression. This guide focuses on the comparative assessment of this compound derivatives against two critical therapeutic targets: Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE), enzymes implicated in a range of disorders from glaucoma to Alzheimer's disease.

Comparative Efficacy: this compound Derivatives vs. Alternatives

The inhibitory potential of novel substituted thiophene derivatives has been quantified against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE). The data, summarized in the table below, showcases their competitive inhibitory constants (Ki) and, where available, their half-maximal inhibitory concentrations (IC50), juxtaposed with established inhibitors.

Compound ClassSpecific Derivative/AlternativeTarget EnzymeKi (nM)IC50 (nM)
This compound Derivatives Novel Substituted Thiophene 1hCA I447.28-
Novel Substituted Thiophene 2a-ehCA I447.28 - 1004.65-
Novel Substituted Thiophene 1hCA II309.44-
Novel Substituted Thiophene 2a-ehCA II309.44 - 935.93-
Novel Substituted Thiophene 1AChE0.28-
Novel Substituted Thiophene 2a-eAChE0.28 - 4.01-
Thiophene-based SulfonamideshCA I66.49 - 234,99069 - 70,000
Thiophene-based SulfonamideshCA II74.88 - 38,04023.4 - 1,405
Alternative Inhibitors DorzolamidehCA I-600
DorzolamidehCA II-0.18
DorzolamidehCA IV-6.9
DonepezilAChE--

Table 1: Comparative inhibitory activity of this compound derivatives and alternative inhibitors against Carbonic Anhydrase and Acetylcholinesterase. Data compiled from multiple sources.[2][3][4]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key enzyme inhibition assays are provided below.

Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm. The presence of an inhibitor will decrease the rate of this reaction.[1]

Materials and Reagents:

  • Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (this compound derivatives) and a known CA inhibitor (e.g., Acetazolamide) for positive control.

  • Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)

  • Organic solvent (e.g., DMSO or acetonitrile) to dissolve substrate and test compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5).

    • Prepare a CA Enzyme Stock Solution (e.g., 1 mg/mL) in cold Assay Buffer.

    • Prepare a Substrate Stock Solution (e.g., 3 mM p-NPA) in acetonitrile or DMSO.

  • Assay Protocol:

    • Set up the 96-well plate with wells for blank (no enzyme), maximum activity (no inhibitor), and test compounds at various concentrations.

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored product detected at 412 nm.[5]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) and a known AChE inhibitor (e.g., Donepezil) for positive control.

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0).

    • Prepare an AChE Enzyme Stock Solution in the assay buffer.

    • Prepare a DTNB Stock Solution (10 mM) in the assay buffer.

    • Prepare an ATCI Stock Solution (14-15 mM) in deionized water (prepare fresh).

    • Prepare inhibitor solutions in DMSO and dilute further in the assay buffer.

  • Assay Protocol (for a 200 µL final volume per well):

    • Design the plate layout to include wells for blank (no enzyme), negative control (100% activity), positive control, and test compounds.

    • To each well (except the blank), add 10 µL of the AChE working solution.

    • Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Prepare a reaction mixture containing Assay Buffer, DTNB, and ATCI.

    • Add 20 µL of this reaction mixture to all wells to start the reaction.

  • Data Analysis:

    • Measure the rate of reaction (change in absorbance per minute, ΔAbs/min) at 412 nm.

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows, the following diagrams have been generated using the DOT language.

G General Signaling Pathway of Enzyme Inhibition cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibitory Action Enzyme Enzyme (e.g., CA, AChE) Product Product Enzyme->Product Catalysis Inhibited_Enzyme Inhibited Enzyme Complex Enzyme->Inhibited_Enzyme Substrate Substrate (e.g., p-NPA, ATCh) Substrate->Enzyme Biological Effect Biological Effect Product->Biological Effect Inhibitor This compound Derivative Inhibitor->Inhibited_Enzyme Reduced/Blocked\nBiological Effect Reduced/Blocked Biological Effect Inhibited_Enzyme->Reduced/Blocked\nBiological Effect

Caption: General signaling pathway of enzyme inhibition by this compound derivatives.

G Experimental Workflow for Enzyme Inhibition Assay start Start prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions start->prep plate Plate Setup: - Blanks - Controls - Test Compounds prep->plate incubate Enzyme-Inhibitor Pre-incubation plate->incubate reaction Initiate Reaction (Add Substrate) incubate->reaction measure Kinetic Measurement (Spectrophotometer) reaction->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measure->analyze end End analyze->end

Caption: A streamlined experimental workflow for determining enzyme inhibition.

The presented data and methodologies underscore the significant therapeutic potential of this compound derivatives. Their potent inhibitory activity against clinically relevant enzymes like carbonic anhydrase and acetylcholinesterase positions them as promising candidates for further preclinical and clinical investigation. This guide serves as a foundational resource to inform and direct future drug discovery efforts in this exciting area of medicinal chemistry.

References

A Comparative Spectroscopic Analysis of Thiophen-2-ol Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of the enol and keto forms of Thiophen-2-ol, supported by experimental data and detailed analytical protocols.

This compound exists in a tautomeric equilibrium between its aromatic enol form (2-hydroxythiophene) and its non-aromatic keto forms, primarily 2(5H)-thiophenone. The position of this equilibrium and the ability to distinguish between these tautomers are crucial for understanding the reactivity, biological activity, and pharmaceutical potential of thiophene-based compounds. This guide provides a comparative analysis of the spectroscopic properties of these tautomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Tautomeric Equilibrium

The tautomerization of this compound involves the migration of a proton and a shift in double bonds, leading to an equilibrium between the enol and keto forms. Generally, the keto tautomer, 2(5H)-thiophenone, is considered the more stable form.

Caption: Tautomeric equilibrium between this compound (enol) and 2(5H)-Thiophenone (keto).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the enol and keto tautomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between the tautomers. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, which differs significantly between the aromatic enol and the non-aromatic keto form.

Table 1: ¹H NMR Spectroscopic Data

TautomerProtonPredicted Chemical Shift (δ, ppm)
This compound (Enol) OH8.0 - 9.0 (broad s)
H36.5 - 7.0 (dd)
H46.8 - 7.2 (t)
H57.0 - 7.5 (dd)
2(5H)-Thiophenone (Keto) H3~6.2 (d)
H4~7.6 (dd)
H5~3.9 (d)

Table 2: ¹³C NMR Spectroscopic Data

TautomerCarbonPredicted Chemical Shift (δ, ppm)
This compound (Enol) C2155 - 160
C3110 - 115
C4120 - 125
C5115 - 120
2(5H)-Thiophenone (Keto) C2 (C=O)~205
C3~126
C4~158
C5~37

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy allows for the identification of functional groups and the differentiation of the tautomers based on their characteristic vibrational frequencies. The most significant differences are observed in the regions corresponding to the O-H stretch of the enol and the C=O stretch of the keto form.

Table 3: FTIR Spectroscopic Data

TautomerFunctional GroupCharacteristic Vibrational Frequency (cm⁻¹)
This compound (Enol) O-H stretch (H-bonded)3200 - 3600 (broad)
C=C stretch (aromatic)1500 - 1600
C-S stretch600 - 800
2(5H)-Thiophenone (Keto) C=O stretch1680 - 1720 (strong)
C=C stretch1600 - 1650
C-S stretch600 - 800
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The aromatic enol and the non-aromatic keto tautomers exhibit distinct absorption maxima due to differences in their conjugated systems.

Table 4: UV-Vis Spectroscopic Data

TautomerSolventAbsorption Maximum (λmax, nm)
This compound (Enol) Protic Solvents (e.g., Ethanol)~260 - 280
2(5H)-Thiophenone (Keto) Aprotic Solvents (e.g., Cyclohexane)~220 - 240

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to identify and quantify the tautomeric forms of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.

  • Transfer the solution to an NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Standard proton-decoupled single-pulse sequence.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the signals to determine the relative concentrations of the tautomers.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify the characteristic vibrational modes of the enol and keto tautomers.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the spectrometer and record the sample spectrum.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

UV-Vis Spectroscopy

Objective: To measure the electronic absorption spectra of this compound in different solvents to observe the solvent-dependent tautomeric equilibrium.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

Spectrum Acquisition:

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the baseline spectrum with the blank.

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Record the absorption spectrum of the sample over a wavelength range of approximately 200 - 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of this compound tautomers.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Prepare this compound solutions in various deuterated and non-deuterated solvents nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ftir FTIR Spectroscopy prep->ftir uvvis UV-Vis Spectroscopy prep->uvvis nmr_data Identify chemical shifts and coupling constants. Quantify tautomer ratio. nmr->nmr_data ftir_data Identify characteristic vibrational frequencies (O-H vs C=O). ftir->ftir_data uvvis_data Determine λmax and analyze solvent effects. uvvis->uvvis_data conclusion Correlate spectroscopic data to tautomeric structures and equilibrium. nmr_data->conclusion ftir_data->conclusion uvvis_data->conclusion

Caption: Workflow for the analysis of this compound tautomers.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Thiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Thiophen-2-ol, a compound that requires careful handling due to its hazardous properties. Following these protocols is essential for minimizing risks and fostering a secure research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] All handling of the compound and its associated waste should be performed within a certified chemical fume hood to prevent the inhalation of vapors.[1]

Summary of Hazards

This compound presents multiple hazards that necessitate cautious handling and disposal. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[3][4] Furthermore, it is known to cause skin and serious eye irritation.[3][4] The flammability of thiophene compounds is also a key concern, and their combustion can lead to the release of toxic sulfur dioxide gas.[1]

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[3][4]
Flammability Thiophene-containing compounds can be flammable.[1]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste from collection to final disposal.[1][5] Adherence to local, state, and federal regulations is mandatory.[5]

Step 1: Waste Segregation and Collection

All waste containing this compound must be meticulously segregated and collected. This includes any residual amounts in original containers, contaminated materials such as pipette tips and weighing paper, and any solutions containing the compound. This waste must be placed in a designated hazardous waste container that is made of a compatible material, like glass or high-density polyethylene (HDPE), and equipped with a secure, tightly-fitting lid.[1]

Step 2: Labeling of Waste Containers

Proper labeling of the hazardous waste container is crucial for safety and compliance. The container must be clearly marked with the words "Hazardous Waste" and the full chemical name, "this compound". The label should also prominently display the primary hazards associated with the chemical, including "Flammable," "Harmful," and "Irritant."[1]

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. Storage should comply with all institutional and regulatory guidelines.

Step 4: Professional Disposal

The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1][2] It is imperative that this chemical is not disposed of down the drain or mixed with regular trash.[1][2]

Experimental Protocol: Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Ensure Adequate Ventilation: Work in a well-ventilated area. If the spill is significant, evacuate the immediate area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and soak up the spilled chemical.

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.

  • Label and Dispose: Label the container as hazardous waste containing this compound and manage it according to the disposal protocol outlined above.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate this compound Waste FumeHood->Segregate Container Use Designated, Compatible Hazardous Waste Container Segregate->Container Label Label Container: 'Hazardous Waste', Chemical Name, Hazards Container->Label Store Store Securely Label->Store DisposalService Arrange for Licensed Hazardous Waste Disposal Store->DisposalService NoDrain Do NOT Dispose Down Drain or in Regular Trash Store->NoDrain

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Thiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Thiophen-2-ol, ensuring a secure research environment. Adherence to these protocols is critical for minimizing risks and maintaining environmental compliance.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict safety procedures are mandatory.

Essential Safety and Handling Information

Storage: this compound should be stored in a dark place under an inert atmosphere.[2] For optimal stability, it is recommended to store it in a freezer at -20°C.[2] The storage area should be a designated flame-proof area, away from heat, sparks, open flames, and other ignition sources.[1]

Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[3] Avoid all personal contact, including inhalation and contact with skin and eyes.[1] In case of insufficient ventilation, suitable respiratory equipment should be worn.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Primary (Essential) Eye Protection Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[5]
Hand Protection Based on data for similar compounds, nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, heavier-duty gloves should be used. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5]
Body Protection A flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards. Long pants and closed-toe shoes are also mandatory.[5]
Secondary (Task-Dependent) Respiratory Protection If there is a risk of generating aerosols or working outside a well-ventilated area, a respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[5]
Specialized Protection For large-scale operations or situations with a high risk of exposure, a chemical-resistant apron and boots should be worn.[5]

Quantitative Data for this compound

Property Value
Molecular Formula C4H4OS[1][6]
Molecular Weight 100.14 g/mol [1][6]
CAS Number 17236-58-7[1][6]
Boiling Point 219.2 °C at 760 mmHg[6]
Flash Point 86.4 °C[6]
Density 1.294 g/cm³[6]
Melting Point 9°C[6]

Operational and Disposal Plan

Safe handling of this compound extends beyond the use of PPE. A strict operational and disposal plan is essential for the safety of all laboratory personnel and to ensure environmental compliance.

Step-by-Step Handling and Disposal Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] All necessary PPE should be inspected and worn correctly.

  • Handling: Conduct all work in a chemical fume hood.[3] Avoid creating aerosols or dust. Use spark-proof tools and explosion-proof equipment.[8]

  • Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert material such as sand or vermiculite.[5][7] Collect the absorbed material into a suitable, closed, and labeled container for disposal.[5] Do not allow the chemical to enter drains.[3]

  • Waste Collection: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and properly labeled hazardous waste container.[3][5] The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure, tightly fitting lid.[3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with its associated hazards (e.g., "Harmful," "Irritant").[3]

  • Disposal: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[3][5] Do not dispose of this chemical down the drain or in regular trash.[5]

Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.

prep Preparation handling Handling in Fume Hood prep->handling spill Spill? handling->spill spill_cleanup Spill Cleanup spill->spill_cleanup Yes waste_gen Waste Generation spill->waste_gen No spill_cleanup->waste_gen waste_collect Waste Collection waste_gen->waste_collect waste_label Labeling waste_collect->waste_label waste_disposal Professional Disposal waste_label->waste_disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.